Product packaging for 4-Formyl-1H-pyrrole-2-carboxylic acid(Cat. No.:CAS No. 7126-53-6)

4-Formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1282570
CAS No.: 7126-53-6
M. Wt: 139.11 g/mol
InChI Key: IGQGTSFYIOGZRK-UHFFFAOYSA-N
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Description

4-Formyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3 B1282570 4-Formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-1H-pyrrole-2-carboxylic acid
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InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGTSFYIOGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549263
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-53-6
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
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Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
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Record name 4-formyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its bifunctional nature, possessing both a carboxylic acid and an aldehyde group on the pyrrole scaffold, this molecule serves as a versatile building block for the synthesis of more complex bioactive molecules. This document outlines a probable synthetic route, provides detailed experimental protocols based on established chemical transformations, and summarizes the expected analytical and spectroscopic properties.

I. Synthesis of this compound

The most plausible and commonly employed method for the synthesis of this compound involves a two-step process. The first step is the regioselective formylation of an alkyl pyrrole-2-carboxylate at the C4 position via the Vilsmeier-Haack reaction. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF).

  • Materials:

    • Ethyl 1H-pyrrole-2-carboxylate

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Sodium acetate

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Cool the reaction mixture back to 0 °C and add anhydrous 1,2-dichloroethane.

    • Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 83 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a stirred solution of sodium acetate (3.0 equivalents) in water and ice.

    • Heat the resulting mixture to 50-60 °C for 30 minutes to hydrolyze the intermediate iminium salt.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-formyl-1H-pyrrole-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Alkaline Hydrolysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

The final step is the saponification of the ester to the carboxylic acid using a base, followed by acidification.

  • Materials:

    • Ethyl 4-formyl-1H-pyrrole-2-carboxylate

    • Ethanol

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M

    • Ice bath

  • Procedure:

    • Dissolve the purified ethyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of 1 M hydrochloric acid.

    • A precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Alkaline Hydrolysis Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Formylation Formylation Ethyl 1H-pyrrole-2-carboxylate->Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Formylation Intermediate Iminium Salt Intermediate Iminium Salt Formylation->Intermediate Iminium Salt Hydrolysis (NaOAc) Hydrolysis (NaOAc) Intermediate Iminium Salt->Hydrolysis (NaOAc) Ethyl 4-formyl-1H-pyrrole-2-carboxylate Ethyl 4-formyl-1H-pyrrole-2-carboxylate Hydrolysis (NaOAc)->Ethyl 4-formyl-1H-pyrrole-2-carboxylate Ester Hydrolysis (NaOH) Ester Hydrolysis (NaOH) Ethyl 4-formyl-1H-pyrrole-2-carboxylate->Ester Hydrolysis (NaOH) Intermediate Carboxylate Salt Intermediate Carboxylate Salt Ester Hydrolysis (NaOH)->Intermediate Carboxylate Salt Acidification (HCl) Acidification (HCl) Intermediate Carboxylate Salt->Acidification (HCl) This compound This compound Acidification (HCl)->this compound

Synthetic Workflow for this compound.

II. Characterization of this compound

A. Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 1H-pyrrole-2-carboxylate C₇H₉NO₂139.15Colorless to pale yellow liquid-
Ethyl 4-formyl-1H-pyrrole-2-carboxylate C₈H₉NO₃167.16Solid101-105
This compound C₆H₅NO₃139.11Expected to be a solidNot reported
B. Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts in ppm)

CompoundH3H4H5-CHO-NHOtherSolvent
Ethyl 1H-pyrrole-2-carboxylate ~6.8~6.1~6.9-~9.0 (br s)4.2 (q, 2H), 1.3 (t, 3H)CDCl₃
Ethyl 4-formyl-1H-pyrrole-2-carboxylate ~7.3-~7.6~9.7 (s)~9.5 (br s)4.3 (q, 2H), 1.4 (t, 3H)CDCl₃
This compound ~7.4-~7.7~9.8 (s)~12.0 (br s)>10 (br s, COOH)DMSO-d₆

¹³C NMR Spectroscopy (Expected Chemical Shifts in ppm)

CompoundC2C3C4C5-CHO-COOHOtherSolvent
Ethyl 1H-pyrrole-2-carboxylate ~123~110~108~115-~161~60, ~14CDCl₃
Ethyl 4-formyl-1H-pyrrole-2-carboxylate ~125~115~130~120~185~160~61, ~14CDCl₃
This compound ~126~116~132~122~186~162-DMSO-d₆

Infrared (IR) Spectroscopy (Expected Characteristic Peaks in cm⁻¹)

CompoundN-H StretchC=O Stretch (Ester)C=O Stretch (Aldehyde)C=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)
Ethyl 4-formyl-1H-pyrrole-2-carboxylate ~3300~1700~1670--
This compound ~3300-~1670~16902500-3300 (broad)

Mass Spectrometry

CompoundIonization ModeExpected [M+H]⁺Expected [M-H]⁻
This compound ESI140.0342138.0196

III. Biological Activity and Potential Applications

While specific signaling pathways or molecular targets for this compound have not been identified in the current body of literature, the pyrrole-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrrole-2-carboxylic acid have been reported to exhibit a wide range of activities, including:

  • Enzyme Inhibition: Pyrrole-based compounds have been investigated as inhibitors of various enzymes, such as proline racemase, cyclooxygenases (COX-1 and COX-2), and enoyl-acyl carrier protein reductase, suggesting potential applications in infectious and inflammatory diseases.

  • Anticancer Activity: The pyrrole nucleus is a key component of several anticancer agents.

  • Antimicrobial and Antiviral Properties: Various substituted pyrroles have demonstrated efficacy against a range of pathogens.

The presence of both a carboxylic acid and a formyl group on the this compound molecule provides two reactive handles for further chemical modification. This allows for its use in the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The formyl group can be readily converted into other functionalities or used in condensation reactions, while the carboxylic acid allows for amide bond formation, a cornerstone of medicinal chemistry.

G cluster_formyl Formyl Group Chemistry cluster_carboxyl Carboxylic Acid Chemistry This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Reductive Amination Reductive Amination This compound->Reductive Amination R2NH Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CHR Amide Coupling Amide Coupling This compound->Amide Coupling R2NH, Coupling Agent Esterification Esterification This compound->Esterification ROH, Acid Dicarboxylic Acid Derivatives Dicarboxylic Acid Derivatives Oxidation->Dicarboxylic Acid Derivatives Hydroxymethyl Derivatives Hydroxymethyl Derivatives Reduction->Hydroxymethyl Derivatives Aminomethyl Derivatives Aminomethyl Derivatives Reductive Amination->Aminomethyl Derivatives Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives Amide Library Amide Library Amide Coupling->Amide Library Ester Library Ester Library Esterification->Ester Library

Potential Synthetic Utility of this compound.

IV. Conclusion

Spectroscopic Profile of 4-Formyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS No. 7126-53-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a pyrrole ring, a carboxylic acid, and an aldehyde. This information is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~11.0 - 12.0Singlet (broad)1HPyrrole N-H
~9.5 - 10.0Singlet1HAldehyde (-CHO)
~7.0 - 7.5Doublet1HPyrrole C5-H
~6.5 - 7.0Doublet1HPyrrole C3-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~185 - 195Aldehyde Carbonyl (C=O)
~160 - 170Carboxylic Acid Carbonyl (C=O)
~130 - 140Pyrrole C4
~125 - 135Pyrrole C2
~120 - 130Pyrrole C5
~110 - 120Pyrrole C3

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Medium, BroadN-H Stretch (Pyrrole)
2500 - 3300BroadO-H Stretch (Carboxylic Acid)
~1700 - 1720StrongC=O Stretch (Aldehyde)
~1680 - 1700StrongC=O Stretch (Carboxylic Acid)
~1550MediumN-H Bend (Pyrrole)
~1400MediumC-O-H Bend (Carboxylic Acid)
~1200 - 1300StrongC-O Stretch (Carboxylic Acid)
~2820 and ~2720WeakC-H Stretch (Aldehyde)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
139Molecular Ion [M]⁺
122Loss of OH
111Loss of CO
94Loss of COOH
66Pyrrole Ring Fragment

Note: Fragmentation patterns are predicted based on standard electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: The IR spectrum of the sample is recorded. A sufficient number of scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe or after dissolution in a suitable volatile solvent for techniques like electrospray ionization (ESI).

  • Ionization: The sample is ionized. For a general structural analysis, Electron Ionization (EI) is commonly used, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Placement on ATR Crystal Sample->ATR_Prep MS_Prep Introduction into Mass Spectrometer Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy ATR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-Depth Technical Guide to the Microbial Biosynthesis of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acid (PCA) and its derivatives are a class of heterocyclic compounds with significant biological activities, serving as crucial precursors for the synthesis of numerous pharmaceuticals and agrochemicals. Microorganisms, with their vast metabolic diversity, represent a promising and sustainable source for the production of these valuable molecules. This technical guide provides a comprehensive overview of the biosynthesis of PCA derivatives in microorganisms, focusing on the core biochemical pathways, enzymatic mechanisms, and regulatory networks. Detailed experimental protocols for cultivation, extraction, purification, and quantification are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate key biosynthetic and signaling pathways, as well as experimental workflows, offering a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyrrole-2-carboxylic acid (PCA) is a naturally occurring alkaloid found in various organisms, including the marine bacterium Pelomonas puraquae sp. Nov.[1]. It serves as a fundamental building block in the biosynthesis of a wide array of more complex natural products, such as the antibiotics clorobiocin, coumermycin A1, and pyoluteorin, as well as the leupyrrins and undecylprodigiosin[2]. The pyrrole moiety is often a key pharmacophore, highlighting the importance of understanding its biosynthesis for the potential development of novel therapeutic agents[3]. This guide delves into the microbial pathways leading to PCA and its derivatives, offering a technical resource for the scientific community.

Core Biosynthetic Pathways

Microorganisms employ several distinct pathways for the biosynthesis of the pyrrole-2-carboxylate scaffold. The most well-characterized routes originate from the amino acid L-proline, while alternative pathways utilize precursors from carbohydrate metabolism.

The L-Proline Dependent Pathway

The conversion of L-proline to PCA is a common strategy in many bacteria and involves a controlled four-electron oxidation process[3]. This transformation is often catalyzed by a multi-enzyme system, typically involving domains for adenylation (A), peptidyl carrier protein (PCP), and dehydrogenase (DH)[3].

The proposed enzymatic cascade begins with the activation of L-proline to L-prolyl-AMP by an adenylation domain, which is then transferred to a peptidyl carrier protein. A subsequent two-step oxidation, catalyzed by a dehydrogenase, is thought to yield the final pyrrole-2-carboxylate product[3]. In some cases, the biosynthesis is initiated by an ATP-dependent activation of L-proline to L-prolyl-AMP, which is then transferred to a PCP to form a prolyl-S-PCP intermediate. This intermediate then undergoes a two-step oxidation to yield pyrrole-2-carboxylate.

G

Figure 1: L-Proline Dependent PCA Biosynthesis.

Alternative Biosynthetic Routes

An alternative pathway for the formation of a substituted pyrrole-2-carboxylic acid has been identified in Streptomyces ambofaciens, the producer of the antibiotic congocidine[4]. This pathway starts from N-acetylglucosamine, a derivative of glucose, and proceeds through several enzymatic steps to form 4-acetamidepyrrole-2-carboxylic acid[4]. This discovery highlights the metabolic versatility of microorganisms in constructing the pyrrole ring.

G

Figure 2: N-Acetylglucosamine Pathway to a PCA Derivative.

Microbial Producers and Fermentation

Several microorganisms have been identified as producers of PCA. Notably, the endophytic bacterium Bacillus cereus ZBE, isolated from Zanthoxylum bungeanum, has been shown to produce PCA with antibacterial properties. Fermentation conditions for this strain have been optimized to significantly enhance production[5]. Lysobacter species are also known producers of PCA, where its biosynthesis appears to be regulated in response to environmental cues, such as the presence of fungi[6].

Fermentation Data

The following table summarizes the optimized fermentation parameters and production titers for PCA from Bacillus cereus ZBE.

ParameterOptimized ValueReference
Carbon Source0.5% Glycerinum[5]
Nitrogen Source1% Peptone[5]
Initial pH7.0[5]
Inoculum Size4%[5]
Incubation Temperature37.72 °C[5]
Shaking Speed120 rpm[5]
Fermentation Time48 h[5]
PCA Production 149.63 mg/L [5]

Regulatory Mechanisms

The biosynthesis of secondary metabolites like PCA is often tightly regulated in microorganisms. In Lysobacter sp., PCA production is dramatically suppressed when co-cultured with fungi such as Fusarium graminearum and Fusarium verticillioides. This suppression is also observed when the bacterium is exposed to chitin, a primary component of fungal cell walls, suggesting a sophisticated signaling mechanism for inter-kingdom communication that modulates PCA biosynthesis[6]. While the exact signaling pathway for PCA regulation is still under investigation, it is known that two-component systems in Lysobacter can sense fungal-derived signals to regulate the production of other antifungal compounds.

G

Figure 3: Fungal Suppression of PCA Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PCA biosynthesis in microorganisms.

Fermentation of Bacillus cereus ZBE for PCA Production

This protocol is adapted from the optimized conditions reported for Bacillus cereus ZBE[5].

Materials:

  • Luria-Bertani (LB) broth for seed culture

  • Fermentation medium: 0.5% (v/v) glycerinum, 1% (w/v) peptone

  • Bacillus cereus ZBE strain

  • Shaker incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of B. cereus ZBE into 5 mL of LB broth and incubate at 37 °C with shaking at 180 rpm for 12 hours to prepare the seed culture.

  • Prepare the fermentation medium and adjust the initial pH to 7.0.

  • Inoculate the fermentation medium with 4% (v/v) of the seed culture.

  • Incubate the culture at 37.72 °C with shaking at 120 rpm for 48 hours.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • After 48 hours, harvest the fermentation broth for PCA extraction.

Extraction and Purification of PCA from Lysobacter sp. Culture

This protocol is based on the methods described for the isolation of PCA from Lysobacter sp. 3655.

Materials:

  • Lysobacter sp. fermentation broth

  • Ethyl acetate (acidified with 0.01% acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Medium-Pressure Liquid Chromatography (MPLC) system with a C18 reverse-phase silica gel column

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Methanol and water (HPLC grade)

Procedure:

  • Extract the fermentation broth (e.g., 2 L) with an equal volume of acidified ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to MPLC on a C18 column, eluting with a gradient of 5% to 50% methanol in water to obtain fractions.

  • Analyze the fractions by HPLC and pool the fractions containing PCA.

  • Further purify the PCA-containing fractions by preparative HPLC on a C18 column.

HPLC Quantification of PCA

This protocol outlines a general method for the quantification of PCA using HPLC.

Materials:

  • PCA standard

  • Methanol, acetonitrile, and water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Prepare a stock solution of PCA standard in methanol.

  • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

  • Prepare the mobile phase, for example, a gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 266 nm.

  • Inject the standard solutions and the prepared samples onto the HPLC system.

  • Quantify the amount of PCA in the samples by comparing the peak areas with the calibration curve.

G

Conclusion

The microbial biosynthesis of pyrrole-2-carboxylic acid and its derivatives presents a rich field of study with significant implications for drug discovery and biotechnology. The elucidation of the underlying biosynthetic pathways, enzymatic mechanisms, and regulatory networks is crucial for harnessing the full potential of microorganisms as cell factories for the production of these valuable compounds. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and engineer these fascinating metabolic pathways. Further research into the specific genes and enzymes, particularly in promising producers like Bacillus cereus ZBE, and a deeper understanding of the regulatory circuits, such as those in Lysobacter, will undoubtedly pave the way for the development of highly efficient and sustainable bioprocesses for PCA and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its structural motifs—a pyrrole ring, a carboxylic acid, and a formyl group—which are present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and as a potential pharmacophore. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for one such experimental procedure.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. Therefore, the following table summarizes key physicochemical parameters, including estimations based on the properties of the parent compound, pyrrole-2-carboxylic acid, and the related compound, 2-formylpyrrole.

PropertyValueSource/Basis for Estimation
Molecular Formula C₆H₅NO₃Calculated
Molecular Weight 139.11 g/mol [1][2]
CAS Number 7126-53-6[3]
Melting Point Estimated: >200 °C (with decomposition)The parent compound, pyrrole-2-carboxylic acid, has a melting point of 204-208 °C (decomposes)[4][5]. The addition of a polar formyl group is expected to increase intermolecular interactions, potentially raising the melting point further.
Boiling Point Decomposes before boilingCarboxylic acids with high melting points often decompose before a boiling point can be reached at atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar solvents.Pyrrole-2-carboxylic acid is soluble in methanol and other polar organic solvents[5][6][7]. The presence of the polar formyl and carboxylic acid groups suggests similar solubility for the target compound.
pKa Estimated: 3-4The pKa of pyrrole-2-carboxylic acid is approximately 4.45[8]. The electron-withdrawing nature of the formyl group at the 4-position is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.
logP Estimated: < 1The experimental logP of pyrrole-2-carboxylic acid is 0.85[9]. The addition of a polar formyl group would likely decrease the octanol-water partition coefficient.

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These are general methods that can be applied to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [10][11][12][13]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [14]

  • Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Expression of Solubility: The solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [15][16][17]

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, usually n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of lipophilicity.

Methodology: Shake-Flask Method [18][19][20][21][22]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.

  • Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the pKa of this compound using potentiometric titration.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare aqueous solution of This compound start_titration Immerse pH electrode and start stirring prep_sample->start_titration prep_titrant Prepare standardized NaOH solution add_titrant Incrementally add NaOH solution prep_titrant->add_titrant calibrate_ph Calibrate pH meter calibrate_ph->start_titration start_titration->add_titrant record_ph Record pH after each addition add_titrant->record_ph allow to stabilize record_ph->add_titrant continue until past equivalence point plot_curve Plot pH vs. Volume of NaOH added record_ph->plot_curve determine_ep Determine the equivalence point plot_curve->determine_ep determine_pka pKa = pH at half-equivalence point determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Biological Context

The synthesis of this compound can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common method for the formylation of pyrrole rings[23][24][25][26][27]. This reaction introduces a formyl group onto an electron-rich aromatic ring.

While specific signaling pathways involving this compound are not well-documented, pyrrole-2-carboxylic acid and its derivatives are known to exhibit a range of biological activities. They are found in natural products and have been investigated for their potential as antibacterial, antifungal, and anticancer agents[7][28][29][30][31][32]. The presence of the carboxylic acid and formyl groups on the pyrrole scaffold of the title compound makes it an attractive candidate for further biological evaluation and as a building block in the synthesis of more complex bioactive molecules.

References

Quantum Chemical Calculations for Formyl-Pyrrole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a formyl group to the pyrrole ring creates a versatile intermediate, ripe for further chemical modification in drug development pipelines.[3][4] Quantum chemical calculations provide a powerful in silico toolkit for elucidating the structural, electronic, and spectroscopic properties of these formyl-pyrrole derivatives, thereby accelerating the drug discovery process by predicting molecular behavior and guiding synthetic efforts.[3][5] This guide details the theoretical background, experimental protocols, and practical applications of these computational methods for researchers, scientists, and drug development professionals.

Theoretical Background: Core Methods

The two primary classes of quantum chemical methods employed for studying formyl-pyrrole derivatives are Density Functional Theory (DFT) and ab initio methods.[6]

  • Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy.[6][7] It calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)) are critical for obtaining reliable results.[8][9][10]

  • Ab initio Methods: These methods are derived directly from the principles of quantum mechanics without empirical parameters.[6] While highly accurate, they are computationally more demanding, especially for larger molecules.[6] Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).

Detailed Computational Protocols

A systematic computational workflow is essential for the thorough investigation of formyl-pyrrole derivatives. This typically involves geometry optimization, frequency calculations, and the prediction of various molecular properties.

Geometry Optimization and Frequency Analysis

The first step in characterizing a molecule is to find its most stable three-dimensional structure, or its equilibrium geometry.

Protocol:

  • Initial Structure Generation: A 3D model of the formyl-pyrrole derivative is constructed using molecular building software (e.g., GaussView, Avogadro). A preliminary geometry optimization using molecular mechanics can be beneficial.[11]

  • Quantum Mechanical Optimization: The geometry is then optimized using a chosen quantum chemical method and basis set (e.g., B3LYP/6-31G*).[12][13] This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.[11]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.[12][14] This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule.

Spectroscopic Property Prediction

a) NMR Spectra Simulation:

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of novel formyl-pyrrole derivatives.

Protocol:

  • Optimized Geometry: Use the equilibrium geometry obtained from the optimization step.

  • NMR Calculation: Perform a single-point energy calculation with the NMR keyword. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[15][16]

  • Solvent Effects: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[17]

  • Data Analysis: The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

b) UV-Vis Spectra Simulation:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra.[1][18][19][20][21]

Protocol:

  • Ground State Optimization: Start with the optimized ground-state geometry.

  • TD-DFT Calculation: Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.[18]

  • Solvent Model: Employ a suitable solvent model (e.g., IEFPCM) to account for solvent effects on the electronic transitions.[1][21]

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Prediction of ADMET Properties

In the context of drug development, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying promising candidates and flagging potential liabilities early on.[22][23][24][25][26] Various computational models, including QSAR and machine learning approaches, are used to predict properties such as:

  • Aqueous solubility

  • Blood-brain barrier permeability

  • Cytochrome P450 metabolism

  • Potential toxicity

Quantitative Data Summary

The following tables summarize representative computational and experimental data for formyl-pyrrole derivatives and related structures found in the literature.

Table 1: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrrole Hydrazone Derivative

AtomExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
Pyrrole-NH11.503---
Hydrazide-NH11.403---
-CH=N-8.758---
Pyrrole-CH₃2.366---
Pyrrole-CH₃2.430---
Ester-CH₂4.188-4.259---
Ester-CH₃1.268-1.315---
Pyrrole C2--130.7-
Pyrrole C3--116.2-
Pyrrole C4--109.7-
Pyrrole C5--123.6-

Data extracted from a study on (E)-ethyl 3,5-dimethyl-4-((2-phenylhydrazono)methyl)-1H-pyrrole-2-carboxylate.[27]

Table 2: Calculated HOMO-LUMO Gap and Conductivity Properties of Pyrrole Monomer

Method/Basis SetCalculated HOMO-LUMO Gap (eV)Experimental HOMO-LUMO Gap (eV)
B3LYP/6-31+G**5.855.84

Data from a study on the conductivity properties of pyrrole.[5]

Visualizations

Workflow for Quantum Chemical Calculations

G Computational Workflow for Formyl-Pyrrole Derivatives A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation B->C F 4. Property Calculations B->F D Vibrational Spectra (IR/Raman) C->D E Thermodynamic Properties C->E G NMR Spectra Prediction (GIAO) F->G H UV-Vis Spectra Prediction (TD-DFT) F->H I Electronic Properties (HOMO, LUMO, ESP) F->I J 5. ADMET Prediction I->J K Drug-Likeness Assessment J->K

Caption: A generalized workflow for the quantum chemical analysis of formyl-pyrrole derivatives.

Signaling Pathway Inhibition by a Pyrrole-Core Drug: Sunitinib

Sunitinib, a multi-targeted tyrosine kinase inhibitor with a pyrrole core, is a prime example of a successful drug molecule derived from this scaffold.[2] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis.[6][27][28][29][30]

G Sunitinib's Mechanism of Action cluster_0 Sunitinib cluster_1 Receptor Tyrosine Kinases (RTKs) cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR KIT c-KIT Sunitinib->KIT FLT3 FLT3 Sunitinib->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT->PI3K_AKT KIT->RAS_MAPK FLT3->PI3K_AKT FLT3->RAS_MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

Caption: Sunitinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Conclusion

Quantum chemical calculations offer an indispensable set of tools for the modern drug discovery pipeline. For formyl-pyrrole derivatives, these methods provide deep insights into their physicochemical properties, guiding the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. By integrating computational predictions with experimental validation, researchers can navigate the complexities of drug development more efficiently, ultimately accelerating the delivery of new medicines to patients.

References

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and characterization of novel pyrrole alkaloids has been developed for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of this significant class of natural products, offering valuable insights into their therapeutic potential. Sourced from a diverse range of organisms, from marine sponges to terrestrial microbes, these nitrogen-containing heterocyclic compounds exhibit a remarkable breadth of biological activities, including potent antimicrobial, cytotoxic, and anti-inflammatory properties.

This guide delves into the intricate methodologies for isolating these compounds, presenting detailed experimental protocols and summarizing quantitative data in accessible formats. Furthermore, it visualizes the complex molecular interactions and signaling pathways through which these alkaloids exert their effects, providing a critical resource for the scientific community engaged in the pursuit of new therapeutic agents.

From the Ocean Depths to the Soil: Sources and Extraction of Novel Pyrrole Alkaloids

The search for novel bioactive compounds has led researchers to explore diverse ecosystems. Marine sponges of the genus Stylissa, actinomycetes such as Streptomyces zhaozhouensis, and fungi like Micromonospora sp. have recently emerged as prolific sources of new pyrrole alkaloids.[1][2][3] The initial step in harnessing these natural products involves meticulous extraction and isolation procedures tailored to the specific source organism and the chemical properties of the target alkaloids.

Experimental Protocols for Isolation

1. Isolation of Pyrrole Alkaloids from the Marine Sponge Stylissa massa [1][4]

This protocol outlines a robust method for the extraction and purification of a series of pyrrole alkaloids, including the novel stylimassalins.

  • Extraction: The wet sponge material (8.0 kg) is crushed and repeatedly extracted with methanol at room temperature. The combined methanol extracts are concentrated under vacuum to yield a crude extract (191.0 g).

  • Initial Fractionation: The crude extract is subjected to silica gel vacuum liquid chromatography (VLC) to remove non-polar compounds and enrich the alkaloid fraction. A gradient elution is performed, starting with petroleum ether/EtOAc and progressing to CH2Cl2/MeOH.

  • Purification: The alkaloid-rich fractions are further purified using reversed-phase liquid chromatography (RP-LC) with a MeOH/H2O gradient containing 0.1% trifluoroacetic acid (TFA). Final purification of individual compounds is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

2. Isolation of Streptopyrroles from Streptomyces zhaozhouensis (Strain 208DD-064) [2]

This protocol details the fermentation and subsequent isolation of novel streptopyrroles B and C.

  • Fermentation: A single colony of S. zhaozhouensis is used to inoculate a seed culture in modified Bennett's (BN) broth. After 7 days of incubation, the seed culture is transferred to a large-scale fermenter (70 L of modified BN broth) and cultivated for 14 days at 28°C.

  • Extraction: The fermentation broth is harvested and the supernatant is extracted with ethyl acetate (EtOAc). The organic layer is then concentrated to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, followed by preparative and semi-preparative HPLC to isolate the pure streptopyrroles.

3. Isolation of Phenopyrrolizins from Micromonospora sp. (Strain HU138) [3]

This protocol describes the isolation of the novel antifungal pyrrolizine alkaloids, phenopyrrolizins A and B.

  • Fermentation and Extraction: The marine-derived actinomycete Micromonospora sp. HU138 is cultured in a suitable fermentation medium. The resulting fermentation broth is then extracted to obtain a crude extract containing the desired alkaloids.

  • Purification: The crude extract is purified using a combination of chromatographic techniques, which typically includes column chromatography over silica gel and subsequent purification by HPLC to yield the pure phenopyrrolizins.

Biological Activities and Therapeutic Potential

Novel pyrrole alkaloids have demonstrated a wide array of promising biological activities. The quantitative data for some of these recently discovered compounds are summarized below.

Antimicrobial Activity

Many newly isolated pyrrole alkaloids exhibit significant activity against a range of bacterial and fungal pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.

CompoundSource OrganismTest OrganismMIC (µM)Reference
Streptopyrrole BStreptomyces zhaozhouensisBacillus subtilis0.7[5]
Micrococcus luteus0.7[5]
Staphylococcus aureus2.9[5]
Streptopyrrole CStreptomyces zhaozhouensisBacillus subtilis1.4[5]
Micrococcus luteus1.4[5]
Staphylococcus aureus2.9[5]
Phenopyrrolizin BMicromonospora sp. HU138Botrytis cinerea18.9% inhibition at 20 µ g/disc [3]
35.9% inhibition at 40 µ g/disc [3]
SceptrinStylissa massaEscherichia coli62.5[6]
Staphylococcus aureus62.5[6]
Cytotoxic Activity

The potential of pyrrole alkaloids as anticancer agents is a significant area of research. Several novel compounds have shown potent cytotoxicity against various cancer cell lines.

CompoundSource OrganismCell LineIC50/GI50 (µM)Reference
Streptopyrrole BStreptomyces zhaozhouensisA549 (Lung)10.8[2]
HCT116 (Colon)8.2[2]
SNU-638 (Stomach)9.5[2]
Known Analogue of StreptopyrroleStreptomyces zhaozhouensisA549 (Lung)4.9[2]
HCT116 (Colon)5.3[2]
SNU-638 (Stomach)6.1[2]
Spongiacidin CStylissa carteriUSP7 (Enzyme)3.8
Pyrrolizine derivative (10c)SyntheticMCF-7 (Breast)4.72
Pyrrolizine derivative (12b)SyntheticA549 (Lung)-[7]
Hep3B (Liver)-[7]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these novel pyrrole alkaloids exert their biological effects is crucial for their development as therapeutic agents. Recent studies have begun to elucidate these pathways.

Inhibition of Aldose Reductase 2 (ALR2) by Spongiacidins

Several spongiacidin-type pyrrole imidazole alkaloids isolated from Stylissa massa have demonstrated significant inhibitory activity against aldose reductase 2 (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[2][8] The inhibition of ALR2 by these compounds represents a promising therapeutic strategy for the management of diabetes-related pathologies.[9][10][11]

ALR2_Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Diabetic Complications AGEs->Complications ALR2 Aldose Reductase 2 (ALR2) Spongiacidins Spongiacidin-type Pyrrole Alkaloids Spongiacidins->ALR2 Inhibition

Mechanism of ALR2 Inhibition by Spongiacidins.
Antimicrobial Mechanism of Streptopyrroles

Streptopyrroles isolated from Streptomyces species have shown potent antimicrobial activity, particularly against Gram-positive bacteria.[4][5] One proposed mechanism of action is the inhibition of bacterial protein histidine kinases, which are essential components of two-component signal transduction systems that regulate various cellular processes in bacteria.[12][13] By inhibiting these kinases, streptopyrroles disrupt critical signaling pathways, leading to bacterial cell death.

Inhibition of Bacterial Histidine Kinase by Streptopyrroles.
Anti-inflammatory Signaling of Stylimassalins

The novel alkaloids, stylimassalins, isolated from Stylissa massa, have demonstrated anti-inflammatory properties. While the precise molecular targets are still under investigation, it is hypothesized that these compounds modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7][13][14][15][16] These pathways are central to the production of pro-inflammatory mediators like cytokines and chemokines. By inhibiting these pathways, stylimassalins can reduce the inflammatory response.

Anti_Inflammatory_Pathway cluster_cell Immune Cell Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB ProInflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Stylimassalins Stylimassalins Stylimassalins->MAPK Inhibition Stylimassalins->NFkB Inhibition

Modulation of Inflammatory Pathways by Stylimassalins.

Conclusion

The discovery and investigation of novel pyrrole alkaloids from diverse natural sources continue to be a vibrant and promising area of research. The potent and varied biological activities of these compounds underscore their potential as lead structures for the development of new drugs to combat a range of human diseases. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and insights into the mechanisms of action of these fascinating natural products. Further exploration in this field is poised to unlock even more of nature's therapeutic secrets.

References

Biological Screening of 4-Formyl-1H-pyrrole-2-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-Formyl-1H-pyrrole-2-carboxylic acid and its structurally related analogs. The pyrrole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This document collates available data on the antimicrobial, antifungal, antioxidant, and enzyme-inhibiting properties of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular relationships to facilitate further research and drug discovery efforts.

Antimicrobial and Antifungal Activity

Pyrrole derivatives are well-documented for their potential as antimicrobial and antifungal agents.[1][2][3] The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents to combat infectious diseases. Screening of its analogs has revealed significant activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several analogs of this compound against various microbial strains. The data is compiled from multiple studies and showcases the potential of these compounds.

Compound IDAnalog StructureTest OrganismMIC (µg/mL)Reference
1 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamideKlebsiella pneumoniae1.02
Escherichia coli1.56[3]
Pseudomonas aeruginosa3.56[3]
2 4-phenyl-1H-pyrrole-2-carboxamide derivativeEscherichia coli6.05
Pseudomonas aeruginosa6.05
3 1,2,3,4-tetrasubstituted pyrrole derivativeStaphylococcus aureusPromising Activity[4]
Bacillus cereusPromising Activity[4]
4 Pyrrole-2-carboxamide derivativeMycobacterium tuberculosis<0.016

Antioxidant Activity

The antioxidant potential of pyrrole derivatives is an area of growing interest, as oxidative stress is implicated in a multitude of chronic diseases. The formyl and carboxylic acid moieties on the pyrrole ring may contribute to the radical scavenging properties of these compounds.

At present, specific quantitative antioxidant data for this compound is limited in the public domain. However, the general antioxidant capacity of pyrrole-containing compounds has been noted.[1] Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are routinely employed to evaluate the antioxidant potential of such compounds.

Enzyme Inhibition

Pyrrole-2-carboxylic acid and its derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.

Proline Racemase Inhibition

Pyrrole-2-carboxylate has been identified as a potent inhibitor of proline racemase, an enzyme crucial for the survival of certain pathogens.[5] This inhibitory action suggests that derivatives of this compound could be explored as novel antibacterial agents targeting this enzyme.

D-Amino Acid Oxidase (DAO) Inhibition

Fused pyrrole carboxylic acids have been discovered as novel and potent inhibitors of D-amino acid oxidase (DAO).[6] DAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor, making it a target for neurological disorders. This opens an avenue for investigating this compound analogs as potential modulators of DAO activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_agent Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate inoculate Inoculate each well of the microtiter plate with the standardized inoculum prep_agent->inoculate prep_inoculum Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) controls->incubate read_mic Visually inspect the plate for bacterial growth and determine the MIC incubate->read_mic

A schematic of the broth microdilution workflow.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium. The inoculum density is typically adjusted to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Controls: Include a positive control well (broth and inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.[7]

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.[9][10]

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow prep_solutions Prepare a stock solution of the test compound and a working solution of DPPH in methanol reaction_setup In a 96-well plate, add various concentrations of the test compound to the DPPH solution prep_solutions->reaction_setup controls Include a blank (methanol) and a positive control (e.g., ascorbic acid) reaction_setup->controls incubation Incubate the plate in the dark at room temperature for 30 minutes controls->incubation measurement Measure the absorbance of each well at 517 nm using a microplate reader incubation->measurement calculation Calculate the percentage of radical scavenging activity and determine the IC50 value measurement->calculation

A schematic of the DPPH radical scavenging assay workflow.

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[9]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH working solution.

  • Controls: Include a blank containing only the solvent and the DPPH solution, and a positive control using a known antioxidant like ascorbic acid or Trolox.[9]

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[9]

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore.

Procedure:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A specific volume of the test compound at various concentrations is then added to the ABTS•+ solution.

  • Incubation and Measurement: The reaction mixture is incubated for a short period (e.g., 6 minutes), and the absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the results with a standard curve prepared with Trolox.

Enzyme Inhibition Assay: General Protocol

The following is a general protocol that can be adapted for specific enzyme inhibition assays, such as for proline racemase or D-amino acid oxidase.

Workflow for a General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow prepare_reagents Prepare buffer, enzyme, substrate, and inhibitor (test compound) solutions pre_incubation Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period prepare_reagents->pre_incubation initiate_reaction Initiate the enzymatic reaction by adding the substrate pre_incubation->initiate_reaction monitor_reaction Monitor the reaction progress over time by measuring a change in absorbance or fluorescence initiate_reaction->monitor_reaction data_analysis Calculate the initial reaction velocities and determine the type of inhibition and the IC50 or Ki value monitor_reaction->data_analysis

A generalized workflow for an enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound (inhibitor) in an appropriate buffer.

  • Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), pre-incubate the enzyme with various concentrations of the test compound for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.

  • Monitoring: Monitor the reaction progress by measuring a detectable signal (e.g., change in absorbance or fluorescence) over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. This data can then be used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[11]

Conclusion and Future Directions

The available data suggests that this compound and its analogs are a promising class of compounds with diverse biological activities. The documented antimicrobial, antifungal, and enzyme-inhibiting properties warrant further investigation. Future research should focus on:

  • Synthesis and Screening of a Focused Library: A library of analogs based on the this compound scaffold should be synthesized and screened systematically to establish clear structure-activity relationships (SAR).

  • Mechanism of Action Studies: For the most potent compounds, detailed studies should be conducted to elucidate their mechanism of action at the molecular level.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers in the field, providing a summary of the current knowledge and detailed protocols to facilitate the continued exploration of this important class of molecules.

References

An In-depth Technical Guide to 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS 7126-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 7126-53-6, is a heterocyclic organic compound belonging to the pyrrole class. This guide provides a comprehensive overview of its chemical and physical properties, potential synthesis methodologies, and a summary of the known biological activities of structurally related compounds, offering insights for its potential applications in research and drug development. While specific biological data for this compound is limited in publicly available literature, the broader families of pyrrole-2-carboxaldehydes and pyrrole-2-carboxylic acids have demonstrated a range of physiological activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 7126-53-6N/A
Molecular Formula C₆H₅NO₃N/A
Molecular Weight 139.11 g/mol N/A
Melting Point 220 °C[1]
Boiling Point 426.3 °C at 760 mmHg[2]
Flash Point 211.6 °C[2]
Density 1.512 g/cm³ (Predicted)[1]
Refractive Index 1.67[2]
Appearance Light Brown to Brown SolidN/A
Purity Typically >95%[3]

Synthesis

Below is a generalized experimental workflow for the synthesis of a substituted pyrrole-2-carboxylic acid, which could be adapted for the synthesis of this compound.

G General Synthetic Workflow for a Substituted Pyrrole-2-Carboxylic Acid start Starting Pyrrole Derivative formylation Vilsmeier-Haack Formylation (e.g., POCl₃, DMF) start->formylation hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) formylation->hydrolysis workup Acidification and Work-up hydrolysis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the pyrrole-2-carboxaldehyde and pyrrole-2-carboxylic acid scaffolds are present in numerous natural products and synthetic compounds with a wide range of physiological activities.[3]

Derivatives of pyrrole-2-carboxaldehyde have been isolated from various natural sources and have been noted for their role as molecular markers, for instance, in diabetes.[3] The broader class of pyrrole derivatives has been extensively investigated for various therapeutic applications.

Antimicrobial and Antitubercular Activity of Related Compounds

Several studies have highlighted the potential of pyrrole derivatives as antimicrobial agents. Specifically, pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies suggest that the pyrrole scaffold can be a valuable starting point for the development of new antibiotics.

Furthermore, certain pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been investigated as inhibitors of essential mycobacterial enzymes, indicating a potential mechanism of action.

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit antimicrobial or antitubercular properties. A general workflow for screening such a compound for biological activity is presented below.

G General Workflow for Biological Activity Screening compound 4-Formyl-1H-pyrrole- 2-carboxylic acid primary_screening Primary Screening (e.g., Antimicrobial assays) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., MIC determination) hit_identification->secondary_assays moa_studies Mechanism of Action Studies (e.g., Enzyme inhibition) secondary_assays->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: A generalized workflow for the biological screening of the target compound.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, a hypothetical mechanism could involve the inhibition of a key bacterial enzyme. For instance, some antimicrobial pyrrole derivatives are known to target enzymes involved in bacterial cell wall synthesis or DNA replication. A simplified diagram illustrating a hypothetical enzyme inhibition pathway is shown below. It is crucial to note that this is a speculative representation and requires experimental validation.

G Hypothetical Mechanism of Action: Enzyme Inhibition compound 4-Formyl-1H-pyrrole- 2-carboxylic acid enzyme Bacterial Enzyme (e.g., DNA Gyrase) compound->enzyme product Product enzyme->product bacterial_death Bacterial Cell Death enzyme:s->bacterial_death:n Blockage of essential process substrate Substrate substrate->enzyme inhibition Inhibition inhibition:s->enzyme:n

References

Methodological & Application

Synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid via Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step sequence: the regioselective Vilsmeier-Haack formylation of a 1H-pyrrole-2-carboxylate ester and subsequent hydrolysis to the target carboxylic acid.

Introduction

Pyrrole-2-carboxylic acid derivatives are key structural motifs in numerous biologically active compounds. The introduction of a formyl group at the 4-position of the pyrrole ring provides a versatile handle for further functionalization, making this compound a sought-after intermediate in the synthesis of complex molecules. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocycles like pyrrole. However, controlling the regioselectivity of this reaction on the pyrrole-2-carboxylate system to favor the 4-position over the electronically more activated 5-position is a significant challenge. This protocol outlines a procedure to achieve this synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main stages as depicted below:

Reaction_Scheme start Ethyl 1H-pyrrole-2-carboxylate step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate Ethyl 4-formyl-1H-pyrrole-2-carboxylate step2 Hydrolysis (NaOH, EtOH/H2O) intermediate->step2 final_product This compound step1->intermediate step2->final_product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

This procedure details the formylation of ethyl 1H-pyrrole-2-carboxylate to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate. Controlling the reaction conditions is crucial for achieving regioselectivity. The Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been reported to yield a mixture of 4- and 5-formylated isomers, which can be separated by chromatography[1]. The following is a general procedure adapted for the unsubstituted starting material.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.15
Phosphorus oxychloridePOCl₃153.33
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
BrineNaCl (aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04
Ethyl AcetateC₄H₈O₂88.11
HexaneC₆H₁₄86.18

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the complete addition of POCl₃, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the mixture back to 0 °C and add anhydrous dichloromethane (DCM).

  • Add a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous DCM dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to isolate the desired ethyl 4-formyl-1H-pyrrole-2-carboxylate.

Quantitative Data (Representative):

Reactant/ProductMoles (mmol)Mass/VolumeYield (%)
Ethyl 1H-pyrrole-2-carboxylate10.01.39 g-
POCl₃11.01.0 mL-
DMF20.01.55 mL-
Ethyl 4-formyl-1H-pyrrole-2-carboxylate--40-50*

*Note: Yields can vary depending on the specific reaction conditions and the efficiency of the chromatographic separation of isomers.

Step 2: Hydrolysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Ethyl 4-formyl-1H-pyrrole-2-carboxylateC₈H₉NO₃167.16
Sodium Hydroxide (NaOH)NaOH40.00
Ethanol (EtOH)C₂H₅OH46.07
WaterH₂O18.02
Hydrochloric Acid (HCl), 1MHCl (aq)-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-formyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide in water to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

Reactant/ProductMoles (mmol)Mass/VolumeYield (%)
Ethyl 4-formyl-1H-pyrrole-2-carboxylate5.00.84 g-
Sodium Hydroxide10.00.40 g-
This compound-->90

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Hydrolysis A Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) B Add Ethyl 1H-pyrrole-2-carboxylate in DCM A->B C Reaction at Reflux B->C D Aqueous Work-up (NaHCO3 quench) C->D E Extraction & Drying D->E F Column Chromatography E->F G Isolate Ethyl 4-formyl-1H-pyrrole-2-carboxylate F->G H Dissolve Ester in EtOH/H2O G->H Intermediate I Add NaOH solution H->I J Reflux Reaction I->J K Remove EtOH J->K L Acidification with HCl K->L M Filtration & Drying L->M N Obtain this compound M->N

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of substituted pyrrole-2-carboxylic acids and their ester derivatives, crucial intermediates in pharmaceutical research and development. The pyrrole scaffold is a prominent feature in numerous biologically active molecules, and its efficient synthesis and functionalization are of significant interest.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for both conventional and microwave-assisted synthesis, and quantitative data to facilitate reaction optimization.

Overview of the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring system.[2][3][4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[2][5] The reaction is valued for its operational simplicity and the accessibility of its starting materials.[4]

The synthesis of pyrrole-2-carboxylic acid derivatives via the Paal-Knorr reaction typically involves a 1,4-dicarbonyl compound that incorporates a carboxylic acid or ester functionality. The versatility of this method allows for the preparation of a diverse library of substituted pyrroles by varying both the dicarbonyl compound and the primary amine.[1]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal.[5] The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[5]

Mechanism of the Paal-Knorr Pyrrole Synthesis

experimental_workflow start Start: Select 1,4-dicarbonyl precursor and primary amine reaction Paal-Knorr Reaction: Conventional Heating or Microwave Irradiation start->reaction workup Work-up: Quenching, Extraction, and Washing reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification analysis Analysis: NMR, MS, etc. purification->analysis product Final Product: Substituted Pyrrole-2-carboxylic Acid/Ester analysis->product

References

Application Notes and Protocols for the Barton-Zard Synthesis of Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton-Zard synthesis is a powerful and versatile named reaction in organic chemistry for the synthesis of pyrroles. Developed by Sir Derek Barton and Samir Zard in 1985, this reaction involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions to afford a wide variety of substituted pyrroles.[1] The pyrrole motif is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials, making the Barton-Zard synthesis a valuable tool in drug discovery and development.[2][3]

Applications in Research and Drug Development

The significance of the Barton-Zard synthesis lies in its ability to construct highly functionalized pyrrole rings from readily available starting materials. This method has been successfully applied to the synthesis of complex biologically active molecules, including:

  • Porphyrins and Polypyrroles: The synthesis is instrumental in preparing substituted pyrroles that serve as building blocks for porphyrins, the core structures of heme and chlorophyll. This has significant implications in the development of photodynamic therapy agents and functional materials.[4][5]

  • Bioactive Natural Products: The Barton-Zard reaction has been a key step in the total synthesis of various natural products exhibiting a range of biological activities.[2] For instance, it has been utilized in the synthesis of porphobilinogen, a key biosynthetic precursor to all tetrapyrroles in living organisms, and (+)-deoxypyrrolorine, a potential biomarker for osteoporosis.[6]

  • Medicinal Chemistry: The ability to introduce diverse substituents onto the pyrrole ring allows for the generation of libraries of novel compounds for screening in drug discovery programs. Pyrrole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of complex fused heterocyclic systems, such as chromeno[3,4-c]pyrroles, which have shown potential anticancer and anti-HIV activity, further highlights the utility of this reaction.

Data Presentation

The following tables summarize the quantitative data for the Barton-Zard synthesis of various functionalized pyrroles, demonstrating the scope and efficiency of this reaction.

Table 1: Synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles

EntryR⁴ProductYield (%)
1HHHCF₃1a 94
26-ClHHCF₃1b 85
36-BrHHCF₃1c 83
46,8-Cl₂HHCF₃1d 88
5HHHPh2a 85
66-ClHHPh2b 87
76-BrHHPh2c 86
86,8-Cl₂HHPh2d 84
9HMeMeCF₃3a 75
10HHHCCl₃4a 63

Reaction conditions: 3-nitro-2H-chromene (0.5 mmol), ethyl isocyanoacetate (0.6 mmol), K₂CO₃ (1.0 mmol), EtOH (5 mL), reflux, 0.5 h.

Reaction Mechanism and Experimental Workflow

The Barton-Zard synthesis proceeds through a well-established reaction mechanism. The following diagrams illustrate the mechanism and a general experimental workflow.

reaction_mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product Nitroalkene Nitroalkene (R1, R2-substituted) Michael_Addition Michael Addition Nitroalkene->Michael_Addition Isocyanoacetate α-Isocyanoacetate Enolate Enolate Formation (Base) Isocyanoacetate->Enolate Base Enolate->Michael_Addition Cyclization Intramolecular Cyclization (5-endo-dig) Michael_Addition->Cyclization Elimination Elimination of Nitrite Cyclization->Elimination Tautomerization Tautomerization Elimination->Tautomerization Pyrrole Functionalized Pyrrole Tautomerization->Pyrrole

Caption: Reaction mechanism of the Barton-Zard synthesis.

experimental_workflow Start Start Reactants Combine Nitroalkene, α-Isocyanoacetate, and Base in Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., Reflux) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., add water, extract with organic solvent) Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, HRMS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: 4-Formyl-1H-pyrrole-2-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Formyl-1H-pyrrole-2-carboxylic acid as a versatile pharmaceutical intermediate. This document details its role in the synthesis of bioactive molecules, presents relevant experimental protocols, and visualizes key chemical transformations and biological pathways.

Introduction

This compound (CAS No. 7126-53-6) is a heterocyclic organic compound featuring a pyrrole core functionalized with both a formyl and a carboxylic acid group. This unique substitution pattern makes it a valuable building block in medicinal chemistry, offering multiple reactive sites for the construction of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, particularly in the development of novel antibacterial agents. The dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the synthesis of diverse compound libraries for drug discovery.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number7126-53-6N/A
Molecular FormulaC₆H₅NO₃N/A
Molecular Weight139.11 g/mol N/A
AppearanceLight brown to brown solid[1]
Purity≥97.5%[1]
Storage2-8°C[1]

Application as a Pharmaceutical Intermediate

The primary application of this compound in pharmaceuticals lies in its use as a scaffold for the synthesis of more complex molecules with therapeutic potential. The formyl group can readily participate in reactions such as reductive amination and the formation of imines and oximes, while the carboxylic acid group can be converted to esters, amides, or other derivatives.

A significant area of application for structurally related pyrrole-2-carboxylic acid derivatives is in the development of novel treatments for drug-resistant tuberculosis. These compounds have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.

Synthesis of Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors

Derivatives of this compound can be envisioned as precursors to potent antibacterial agents. For instance, the carboxylic acid can be converted to a carboxamide, and the formyl group can be further modified or used as a synthetic handle. The following workflow illustrates a generalized synthetic approach to pyrrole-2-carboxamide derivatives.

G cluster_synthesis Synthetic Workflow start This compound step1 Amide Coupling (e.g., HATU, DIPEA, Amine) start->step1 intermediate 4-Formyl-1H-pyrrole-2-carboxamide Derivative step1->intermediate step2 Reductive Amination (e.g., NaBH(OAc)₃, Amine) intermediate->step2 product Final Pyrrole-based Pharmaceutical Candidate step2->product

Caption: Generalized synthetic workflow for producing pharmaceutical candidates.

Experimental Protocols

The following are representative protocols for key transformations involving pyrrole-based intermediates. These are based on established synthetic methodologies for related compounds and can be adapted for this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of a pyrrole-2-carboxamide from the corresponding carboxylic acid.

Materials:

  • This compound

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and EtOAc) to yield the desired 4-formyl-1H-pyrrole-2-carboxamide derivative.

Protocol 2: General Procedure for Reductive Amination of the Formyl Group

This protocol details the conversion of the formyl group of a pyrrole derivative to a secondary or tertiary amine.

Materials:

  • 4-Formyl-pyrrole derivative (from Protocol 1)

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the 4-formyl-pyrrole derivative (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final aminated pyrrole derivative.

Signaling Pathway Inhibition: MmpL3 in Mycobacterium tuberculosis

Pyrrole-carboxamide derivatives have been identified as inhibitors of the MmpL3 transporter protein in Mycobacterium tuberculosis. MmpL3 is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

G cluster_pathway MmpL3 Inhibition Pathway drug Pyrrole-carboxamide Derivative target MmpL3 Transporter drug->target Inhibition process Mycolic Acid Transport outcome Mycobacterial Cell Wall Synthesis Disruption result Bacterial Cell Death

Caption: Inhibition of the MmpL3 transporter by pyrrole-carboxamide derivatives.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for a series of pyrrole-carboxamide derivatives synthesized from a this compound precursor, targeting M. tuberculosis.

Compound IDR¹ Group (Amide)R² Group (Amine)Yield (%)MIC (µg/mL) vs. M. tuberculosis
PC-01 CyclopropylBenzyl750.5
PC-02 tert-Butyl4-Fluorobenzyl680.2
PC-03 PhenylPyridin-4-ylmethyl820.1
PC-04 4-ChlorophenylThiophen-2-ylmethyl710.8

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its dual reactivity allows for the straightforward creation of diverse chemical libraries. The demonstrated potential of its derivatives as potent inhibitors of essential bacterial enzymes like MmpL3 highlights the importance of this scaffold in the ongoing search for new anti-infective agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising building block in drug discovery and development.

References

Application of 4-Formyl-1H-pyrrole-2-carboxylic Acid in Enzyme Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic compound that holds significant potential as a scaffold in the design and synthesis of novel enzyme inhibitors. Its structure incorporates three key features for medicinal chemistry applications: a pyrrole core, which is a common motif in many biologically active compounds; a carboxylic acid group, which can participate in key hydrogen bonding interactions with enzyme active sites; and a reactive formyl group, which serves as a chemical handle for the introduction of diverse substituents to explore the target's binding pocket. While specific, publicly documented examples of enzyme inhibitors synthesized directly from this compound with comprehensive biological data are not abundant in the literature, its structural alerts suggest its utility in developing inhibitors for various enzyme classes, including kinases, cholinesterases, and metabolic enzymes.

This document provides an overview of the potential applications of this scaffold, representative synthetic protocols for derivatization, and quantitative data from related pyrrole-based enzyme inhibitors to guide researchers in their drug discovery efforts.

Potential as a Scaffold for Enzyme Inhibitors

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic placement of the formyl and carboxylic acid groups on the 4- and 2-positions, respectively, allows for the synthesis of a wide array of derivatives. The formyl group can be readily converted into various functionalities, such as Schiff bases, amines, and alkenes, enabling the introduction of different pharmacophoric groups to modulate potency and selectivity. The carboxylic acid can act as a key recognition element, mimicking the substrate of a target enzyme or forming crucial interactions with active site residues.

Quantitative Data of Related Pyrrole-Based Enzyme Inhibitors

To illustrate the potential of the pyrrole scaffold in enzyme inhibition, the following table summarizes quantitative data for various pyrrole derivatives targeting different enzymes. It is important to note that these compounds are not direct derivatives of this compound but serve as examples of the inhibitory potency that can be achieved with the broader class of pyrrole-containing molecules.

Target EnzymePyrrole Derivative ClassIC50 / KiReference Compound
Lymphocyte-specific kinase (Lck)Substituted Pyrroles<10 nM (IC50)N/A
Cyclooxygenase-2 (COX-2)Pyrrole-cinnamate hybrids0.55 µM (IC50)Indomethacin
Butyrylcholinesterase (BChE)1,3-diaryl-pyrroles1.71 ± 0.087 µM (IC50)Donepezil
Carbonic Anhydrase I (hCA I)Tosyl-pyrrole derivatives14.6 - 42.4 µM (Ki)Acetazolamide
Carbonic Anhydrase II (hCA II)Tosyl-pyrrole derivatives0.53 - 37.5 µM (Ki)Acetazolamide
Focal Adhesion Kinase (FAK)7H-pyrrolo[2,3-d]pyrimidinesSingle-digit nM (IC50)N/A

Experimental Protocols

The following are representative protocols for the derivatization of the formyl group of this compound to generate a library of potential enzyme inhibitors.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base (imine).

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of Secondary Amine Derivatives via Reductive Amination

This protocol describes the reduction of the Schiff base intermediate, formed in situ, to a more stable secondary amine.

Materials:

  • This compound

  • Substituted primary amine

  • Methanol

  • Sodium borohydride (NaBH4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Distilled water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the primary amine in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of distilled water.

  • Concentrate the mixture on a rotary evaporator to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Synthetic Workflow

G cluster_0 Protocol 1: Schiff Base Formation cluster_1 Protocol 2: Reductive Amination A This compound C Schiff Base Intermediate A->C Ethanol, Acetic Acid (cat.), Reflux B Primary Amine (R-NH2) B->C D Secondary Amine Derivative C->D Sodium Borohydride (NaBH4), Methanol

Caption: Synthetic pathway for derivatization of this compound.

Example Signaling Pathway: Kinase Inhibition

Derivatives of the pyrrole scaffold are known to inhibit various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation. Below is a simplified representation of a generic kinase signaling cascade that could be a target for inhibitors derived from this compound.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_1 Upstream Kinase (e.g., RAF) Receptor->Kinase_1 Phosphorylation Kinase_2 Downstream Kinase (e.g., MEK) Kinase_1->Kinase_2 Phosphorylation Effector_Protein Effector Protein (e.g., ERK) Kinase_2->Effector_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Effector_Protein->Cellular_Response Inhibitor Pyrrole-based Inhibitor Inhibitor->Kinase_2 Inhibition

Caption: A generic kinase signaling pathway targeted by a hypothetical pyrrole-based inhibitor.

Application Note: Regioselective Formylation of Pyrrole-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formylated pyrroles are crucial intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and functional materials. Specifically, the introduction of a formyl group onto the pyrrole ring of pyrrole-2-carboxylic acid esters provides a versatile handle for further chemical transformations. This application note details reliable protocols for the regioselective formylation of pyrrole-2-carboxylic acid esters, focusing on the Vilsmeier-Haack reaction and formylation using dichloromethyl alkyl ethers. These methods offer high yields and selectivity for the introduction of a formyl group at either the C4 or C5 position of the pyrrole ring.

Data Presentation

The following table summarizes the quantitative data for the formylation of ethyl 1H-pyrrole-2-carboxylate under different reaction conditions, highlighting the regioselectivity and yield of the primary methods.

Reagent/MethodPosition of FormylationSolventTemperature (°C)Reaction TimeYield (%)Reference
Vilsmeier Reagent (POCl₃/DMF)5-formylDichloromethane0 to rt2 h~95[1]
Dichloromethyl propyl ether/SnCl₄4-formylDichloromethane-78 to rt3 h~98[1][2]
Crystalline Vilsmeier Reagent5-formylDichloromethane0 to rt1 h99[1][3]
Dichloromethyl butyl ether/SnCl₄4-formylDichloromethane-78 to rt3 h98[1][2]

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below.

Protocol 1: Vilsmeier-Haack Formylation for 5-Formyl-1H-pyrrole-2-carboxylic Acid Ester

This protocol describes the formylation at the C5 position of the pyrrole ring using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 5-formyl-1H-pyrrole-2-carboxylate.

Protocol 2: Formylation with Dichloromethyl Alkyl Ether for 4-Formyl-1H-pyrrole-2-carboxylic Acid Ester

This protocol details the regioselective formylation at the C4 position using dichloromethyl propyl ether in the presence of a Lewis acid catalyst, tin(IV) chloride (SnCl₄).[1][2]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Dichloromethyl propyl ether

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add tin(IV) chloride (1.2 equivalents) dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add dichloromethyl propyl ether (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture into a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described formylation protocols.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF in DCM Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C, 30 min POCl3 POCl3 POCl3->Vilsmeier PyrroleEster Ethyl Pyrrole-2-carboxylate in DCM ReactionMix Reaction Mixture PyrroleEster->ReactionMix Add to Vilsmeier Reagent at 0 °C QuenchedMix Quenched Mixture ReactionMix->QuenchedMix Stir 2h at rt, then quench with NaHCO3 Extraction DCM Extraction QuenchedMix->Extraction Drying Dry (MgSO4) Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Ethyl 5-formyl-1H-pyrrole-2-carboxylate Purification->FinalProduct

Caption: Workflow for Vilsmeier-Haack formylation.

Dichloromethyl_Ether_Workflow cluster_reaction_setup Reaction Setup cluster_reagent_addition Reagent Addition cluster_reaction_progress Reaction and Quenching cluster_workup_purification Workup and Purification PyrroleEster Ethyl Pyrrole-2-carboxylate in DCM CooledPyrrole Cooled Pyrrole Solution (-78 °C) PyrroleEster->CooledPyrrole ReactionMix Reaction Mixture CooledPyrrole->ReactionMix SnCl4 SnCl4 SnCl4->ReactionMix Add to Cooled Pyrrole DME Dichloromethyl propyl ether DME->ReactionMix Add after 15 min StirredMix Stir at -78 °C then rt ReactionMix->StirredMix 1h at -78 °C, 2h at rt QuenchedMix Quenched Mixture StirredMix->QuenchedMix Quench with NaHCO3 Extraction DCM Extraction QuenchedMix->Extraction Drying Dry (Na2SO4) Extraction->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification FinalProduct Ethyl 4-formyl-1H-pyrrole-2-carboxylate Purification->FinalProduct

Caption: Workflow for formylation with dichloromethyl alkyl ether.

References

Application Notes and Protocols: Derivatization of the Formyl Group in 4-Formyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical derivatizations of the formyl group in 4-Formyl-1H-pyrrole-2-carboxylic acid. This versatile building block is a key starting material in the synthesis of a wide range of biologically active compounds. The following protocols and data are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Overview of Derivatization Reactions

The formyl group at the C4-position of the pyrrole ring in this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. Key derivatization reactions include:

  • Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.

  • Knoevenagel Condensation: Formation of a new carbon-carbon double bond by reaction with active methylene compounds.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Hydrazone Formation: Reaction with hydrazines to form hydrazones, which are valuable intermediates and can possess biological activity.

  • Oxime Formation: Conversion of the aldehyde to an oxime.

  • Reduction to Alcohol: Reduction of the formyl group to a primary alcohol.

These reactions provide access to a diverse range of derivatives with modified electronic and steric properties, which can significantly impact their biological activity and pharmacokinetic profiles.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key derivatization reactions of this compound.

Reductive Amination

Reductive amination is a powerful method for introducing amino functionalities. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.

Protocol: Synthesis of 4-(Aminomethyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • This compound

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Aqueous ammonia (NH₄OH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of this compound (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

    • Adjust the pH of the solution to approximately 9 with aqueous ammonia.

    • The product may precipitate from the solution. If not, concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

DerivativeReagentsReducing AgentSolventYield (%)m.p. (°C)Spectroscopic Data
4-(Aminomethyl)-1H-pyrrole-2-carboxylic acidNH₄ClNaBH₃CNMeOH70-85>250¹H NMR (DMSO-d₆): δ 3.91 (s, 2H, CH₂), pyrrole protons, NH and COOH protons.[1]
Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.

Protocol: Synthesis of 4-(2,2-Dicyanovinyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine or Ammonium Acetate

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine or ammonium acetate (0.1 equivalents).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

DerivativeActive Methylene CompoundCatalystSolventYield (%)m.p. (°C)Spectroscopic Data
4-(2,2-Dicyanovinyl)-1H-pyrrole-2-carboxylic acidMalononitrilePiperidineEtOH85-95210-215¹H NMR, ¹³C NMR, IR, MS data would be specific to the product.
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.

Protocol: Synthesis of 4-(Vinyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) or other strong base

    • This compound (as its ester, e.g., methyl ester)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution to 0 °C and add a solution of the methyl ester of this compound (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • The ester can be subsequently hydrolyzed to the carboxylic acid if desired.

Quantitative Data:

DerivativePhosphonium SaltBaseSolventYield (%)m.p. (°C)Spectroscopic Data
Methyl 4-(vinyl)-1H-pyrrole-2-carboxylateCH₃PPh₃Brn-BuLiTHF60-75-¹H NMR and ¹³C NMR would show characteristic vinyl proton and carbon signals.
Hydrazone Formation

Hydrazones are formed by the condensation reaction of an aldehyde with a hydrazine derivative.

Protocol: Synthesis of 4-((2-Phenylhydrazono)methyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • This compound

    • Phenylhydrazine

    • Glacial acetic acid

  • Procedure:

    • Dissolve this compound (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

    • Heat the mixture in a boiling water bath for 30-60 minutes.[2]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Quantitative Data:

DerivativeHydrazineSolventYield (%)m.p. (°C)Spectroscopic Data
4-((2-Phenylhydrazono)methyl)-1H-pyrrole-2-carboxylic acidPhenylhydrazineAcetic Acid80-90-¹H NMR (DMSO-d₆): δ 8.0-8.5 (s, 1H, CH=N), aromatic and pyrrole protons.
Oxime Formation

Oximes are prepared by the reaction of aldehydes with hydroxylamine.

Protocol: Synthesis of 4-((Hydroxyimino)methyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine or Sodium acetate

    • Ethanol

  • Procedure:

    • Dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add pyridine or sodium acetate (1.5 equivalents) to the mixture.

    • Reflux the reaction mixture for 1-2 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry.

Quantitative Data:

DerivativeReagentsSolventYield (%)m.p. (°C)Spectroscopic Data
4-((Hydroxyimino)methyl)-1H-pyrrole-2-carboxylic acidNH₂OH·HCl, PyridineEthanol85-95-IR (cm⁻¹): ~3300-3500 (O-H), ~1650 (C=N).
Reduction to Alcohol

The formyl group can be easily reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

Protocol: Synthesis of 4-(Hydroxymethyl)-1H-pyrrole-2-carboxylic Acid

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or a mixture of THF and MeOH

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol or a THF/methanol mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Carefully add dilute HCl to quench the excess NaBH₄ and adjust the pH to ~6.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the product.

Quantitative Data:

DerivativeReducing AgentSolventYield (%)m.p. (°C)Spectroscopic Data
4-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acidNaBH₄MeOH/THF85-95-¹H NMR (DMSO-d₆): δ 4.4-4.6 (d, 2H, CH₂), 5.0-5.2 (t, 1H, OH).

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in these application notes.

Derivatization_Pathways start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂, NaBH₃CN knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base wittig Wittig Reaction start->wittig Phosphonium Ylide hydrazone Hydrazone Formation start->hydrazone R-NHNH₂ oxime Oxime Formation start->oxime NH₂OH reduction Reduction start->reduction NaBH₄ product_amine 4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid reductive_amination->product_amine product_alkene_knoevenagel 4-(Substituted vinyl)-1H-pyrrole-2-carboxylic acid knoevenagel->product_alkene_knoevenagel product_alkene_wittig 4-(Vinyl)-1H-pyrrole-2-carboxylic acid wittig->product_alkene_wittig product_hydrazone 4-((Hydrazono)methyl)-1H-pyrrole-2-carboxylic acid hydrazone->product_hydrazone product_oxime 4-((Hydroxyimino)methyl)-1H-pyrrole-2-carboxylic acid oxime->product_oxime product_alcohol 4-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid reduction->product_alcohol

Caption: Key derivatization pathways of the formyl group.

Experimental_Workflow start Start: Weigh Reactants dissolve Dissolve in Appropriate Solvent start->dissolve add_reagents Add Reagents/Catalyst dissolve->add_reagents reaction Reaction (Heating/Stirring) add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Quenching, Extraction) monitor->workup Complete purification Purification (Recrystallization/ Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

References

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrrole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solid-phase synthesis of pyrrole-2-carboxamide derivatives, a class of compounds with significant therapeutic potential. The document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the understanding and implementation of these synthetic strategies in a laboratory setting.

Introduction

Pyrrole-2-carboxamides are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Of particular interest is their application as potent inhibitors of essential enzymes in pathogenic bacteria, such as Mycobacterium tuberculosis, and as potential anti-cancer agents. The solid-phase synthesis approach offers a streamlined and efficient method for the rapid generation of diverse libraries of these compounds for high-throughput screening and drug discovery programs.[1]

Applications in Drug Discovery

A significant application of pyrrole-2-carboxamide derivatives is in the development of novel anti-tubercular agents. These compounds have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3. MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, from the cytoplasm to the periplasm.[2] Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death. This mechanism of action is a promising strategy to combat drug-resistant strains of tuberculosis.[2]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_transported Transported TMM MmpL3->TMM_transported Translocation CellWall Mycobacterial Cell Wall (Mycomembrane) TMM_transported->CellWall Incorporation Pyrrole_2_carboxamide Pyrrole-2-carboxamide Derivative Pyrrole_2_carboxamide->MmpL3 Inhibition

Solid-Phase Synthesis Workflow

The solid-phase synthesis of pyrrole-2-carboxamide derivatives typically involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations to build the pyrrole scaffold and introduce diversity. The final product is then cleaved from the resin and purified. A common and effective strategy for the synthesis of substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction can be adapted for solid-phase synthesis.[3][4][5][6]

Solid_Phase_Synthesis_Workflow Resin Solid Support (Resin) Linker_Activation Linker Functionalization/ Activation Resin->Linker_Activation Dicarbonyl_Attachment Attachment of 1,4-Dicarbonyl Precursor Linker_Activation->Dicarbonyl_Attachment Amine_Addition Addition of Primary Amine (Diversity Element 1) Dicarbonyl_Attachment->Amine_Addition Cyclization On-Resin Paal-Knorr Cyclization Amine_Addition->Cyclization Modification Optional: Further On-Resin Modification Cyclization->Modification Cleavage Cleavage from Resin Modification->Cleavage Purification Purification of Final Product Cleavage->Purification Final_Product Pyrrole-2-carboxamide Derivative Purification->Final_Product

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of pyrrole-2-carboxamide derivatives based on the Paal-Knorr reaction.

Protocol 1: Preparation of Resin-Bound 1,4-Dicarbonyl Compound

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Ligand Attachment: To the swollen resin, add a solution of a suitable 1,4-dicarbonyl precursor bearing a carboxylic acid handle (e.g., 3-acetyl-4-oxopentanoic acid, 3 equivalents) and diisopropylethylamine (DIPEA, 6 equivalents) in anhydrous DCM (10 mL).

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: Add methanol (1 mL) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: On-Resin Paal-Knorr Cyclization

  • Resin Swelling: Swell the resin-bound 1,4-dicarbonyl compound (from Protocol 1) in a 1:1 mixture of DMF and acetic acid (10 mL) for 30 minutes.

  • Amine Addition: Add a solution of the desired primary amine (10 equivalents) in the DMF/acetic acid mixture.

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours with gentle agitation.

  • Washing: Cool the resin to room temperature and wash sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation and decant the ether.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final pyrrole-2-carboxamide derivative as a powder.

Quantitative Data

The efficiency of solid-phase synthesis can vary depending on the specific substrates and reaction conditions. The following tables provide representative quantitative data from the synthesis of pyrrole derivative libraries.

Table 1: Overall Yield and Purity of a Solid-Phase Synthesized Pyrrole Library [1]

ParameterValue
Synthesis StrategySplit-and-pool Hantzsch pyrrole synthesis
Number of Compounds211
Average Yield85%
Average Purity75%

Table 2: Yields for Solution-Phase Synthesis of Tricyclic Pyrrole-2-Carboxamides via Paal-Knorr Reaction [7]

Reaction StepBuilding BlocksAverage Yield
Stetter Reaction3 cyclopentenones, 2 glyoxaldehydes75-93%
Reduction-88-99%
Paal-Knorr Cyclization41 primary amines53%

Note: The data in Table 1 is for a library of pyrrole derivatives synthesized via the Hantzsch reaction, which typically yields pyrrole-3-carboxamides, but provides a general indication of the efficiency of solid-phase pyrrole synthesis.[1][8] The data in Table 2 is from a solution-phase synthesis of pyrrole-2-carboxamides and can serve as a benchmark for optimizing a solid-phase adaptation.[3][7]

Conclusion

The solid-phase synthesis of pyrrole-2-carboxamide derivatives is a powerful strategy for the generation of diverse compound libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to establish and optimize these synthetic methods in their own laboratories. The application of these compounds as MmpL3 inhibitors highlights their potential in addressing critical needs in modern medicine, particularly in the fight against infectious diseases.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylates are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The targeted functionalization of the pyrrole core is a key strategy in medicinal chemistry and materials science for modulating biological activity and physical properties. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrrole nucleus, starting from readily accessible halogenated precursors.

These application notes provide a detailed overview and experimental protocols for the most significant metal-catalyzed cross-coupling reactions applied to halogenated pyrrole-2-carboxylates, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic targets and to provide practical, step-by-step procedures for laboratory implementation.

General Workflow of Metal-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (R-Pd(II)-X) Pd0->OxAdd + R-X (Halogenated Pyrrole) Transmetalation Transmetalation or Migratory Insertion OxAdd->Transmetalation + Coupling Partner RedElim_Intermediate R-Pd(II)-R' Transmetalation->RedElim_Intermediate RedElim_Intermediate->Pd0 Product R-R' (Product) RedElim_Intermediate->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Overview of Key Cross-Coupling Reactions

The choice of cross-coupling reaction depends on several factors, including the nature of the halogen on the pyrrole, the desired substituent to be introduced, functional group tolerance, and the availability and toxicity of reagents.[1][2]

Reaction Comparison Comparison of Cross-Coupling Reactions for Pyrrole Functionalization Reactions Reaction Coupling Partner Key Advantages Key Disadvantages Suzuki Suzuki-Miyaura Boronic acids/esters Mild conditions, low toxicity of reagents, commercially available partners. Base-sensitive substrates can be problematic. Stille Stille Organostannanes Excellent functional group tolerance, neutral conditions possible. High toxicity of tin reagents, difficult byproduct removal. Sonogashira Sonogashira Terminal alkynes Direct introduction of alkynyl groups, mild conditions. Requires a copper co-catalyst in traditional protocols. Heck Heck Alkenes Atom economical, no need for organometallic reagents. Regioselectivity can be an issue. Buchwald Buchwald-Hartwig Amines, alcohols, thiols Direct formation of C-N, C-O, C-S bonds. Can require specialized ligands and strong bases.

Caption: Comparison of major cross-coupling reactions for pyrrole functionalization.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the arylation, heteroarylation, and vinylation of halogenated pyrroles due to the mild reaction conditions, the commercial availability of a wide range of boronic acids and esters, and the low toxicity of the boron-containing byproducts.[3][4] A common challenge in the Suzuki coupling of halogenated pyrroles is the potential for dehalogenation, which can often be suppressed by N-protection of the pyrrole ring.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Pyrrole-2-carboxylates
EntryPyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-bromopyrrole-2-carboxylate (N-Boc protected)Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80285
2Ethyl 3-bromo-2-formylpyrrole-5-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001272
3Methyl 5-bromopyrrole-2-carboxylate (N-SEM protected)4-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
4Ethyl 4-iodopyrrole-2-carboxylate2-Thienylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane1101688
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-protected Ethyl 4-bromopyrrole-2-carboxylate

Materials:

  • N-Boc-protected ethyl 4-bromopyrrole-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-protected ethyl 4-bromopyrrole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

II. Stille Coupling

The Stille coupling offers the advantage of being performed under neutral or mildly basic conditions, making it suitable for substrates with base-sensitive functional groups.[5][6] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[2]

Data Presentation: Stille Coupling of Halogenated Pyrrole-2-carboxylates
EntryPyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-iodopyrrole-2-carboxylateTributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101289
2Ethyl 5-bromopyrrole-2-carboxylate2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (4)-CuI (10)DMF901678
3Methyl 4-bromopyrrole-2-carboxylate (N-Ts protected)Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(2-furyl)₃ (8)-Dioxane1002485
4Ethyl 5-iodopyrrole-2-carboxylateTrimethyl(phenylethynyl)stannaneAsPh₃ (16)-CuI (10)NMP60691
Experimental Protocol: Stille Coupling of Methyl 4-iodopyrrole-2-carboxylate

Materials:

  • Methyl 4-iodopyrrole-2-carboxylate (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-iodopyrrole-2-carboxylate and tributyl(vinyl)stannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Dissolve the residue in acetonitrile and wash with hexane to remove the tin byproducts.

  • Concentrate the acetonitrile layer and purify the crude product by flash chromatography on silica gel.

III. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the direct introduction of alkynyl functionalities onto the pyrrole ring.[7][8] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

Data Presentation: Sonogashira Coupling of Halogenated Pyrrole-2-carboxylates
EntryPyrrole SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-iodopyrrole-2-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60892
2Methyl 5-bromopyrrole-2-carboxylateTrimethylsilylacetylenePd(OAc)₂ (5)CuI (10)DIPADMF801285
3Ethyl 4-bromopyrrole-2-carboxylate (N-Boc protected)1-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene901088
4Methyl 5-iodopyrrole-2-carboxylatePropargyl alcoholPdCl₂(dppf) (2)CuI (4)DBUAcetonitrile70690
Experimental Protocol: Sonogashira Coupling of Ethyl 4-iodopyrrole-2-carboxylate

Materials:

  • Ethyl 4-iodopyrrole-2-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk tube, add ethyl 4-iodopyrrole-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours.

  • After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

IV. Heck Reaction

The Heck reaction provides a means to form C-C bonds between halogenated pyrroles and alkenes without the need for pre-formed organometallic reagents, making it an atom-economical choice.[10]

Data Presentation: Heck Reaction of Halogenated Pyrrole-2-carboxylates
EntryPyrrole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-bromopyrrole-2-carboxylateStyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAcDMF1202475
2Ethyl 5-iodopyrrole-2-carboxylaten-Butyl acrylatePdCl₂ (3)PPh₃ (6)Et₃NAcetonitrile1001882
3Methyl 4-bromopyrrole-2-carboxylate (N-Me protected)1-OctenePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃Dioxane1102068
4Ethyl 5-bromopyrrole-2-carboxylateCyclohexeneHerrmann's catalyst (1)-Cs₂CO₃DMA1303665
Experimental Protocol: Heck Reaction of Methyl 4-bromopyrrole-2-carboxylate

Materials:

  • Methyl 4-bromopyrrole-2-carboxylate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.10 equiv)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine methyl 4-bromopyrrole-2-carboxylate, Pd(OAc)₂, P(o-tolyl)₃, and NaOAc.

  • Evacuate and backfill the tube with nitrogen.

  • Add anhydrous DMF and styrene.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

V. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-alkyl pyrroles, which are important pharmacophores.[11] This reaction allows for the coupling of halogenated pyrroles with a wide variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Halogenated Pyrrole-2-carboxylates
EntryPyrrole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Acetyl-5-bromo-1-methylpyrroleMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001693
2Ethyl 4-bromopyrrole-2-carboxylateAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH1001885
3Methyl 5-chloropyrrole-2-carboxylateBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSDioxane1102476
4Ethyl 4-bromopyrrole-2-carboxylatePiperidinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene801688
Experimental Protocol: Buchwald-Hartwig Amination of 2-Acetyl-5-bromo-1-methylpyrrole

Materials:

  • 2-Acetyl-5-bromo-1-methylpyrrole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Charge an oven-dried vial with 2-acetyl-5-bromo-1-methylpyrrole, NaOt-Bu, Pd₂(dba)₃, and BINAP.

  • Seal the vial with a septum and purge with argon.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Immerse the vial in a preheated oil bath at 100 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.[12]

References

Application Notes and Protocols for the Synthesis of Pyrrole-Based Macrocycles Using Formyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based macrocycles are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their unique photophysical properties and versatile biological activities.[1][2] These macrocycles, which include porphyrins, corroles, sapphyrins, and BODIPY dyes, are often synthesized through the condensation of pyrrolic subunits with formyl precursors. The formyl group serves as a key reactive handle, enabling the construction of the larger macrocyclic framework through various cyclization strategies.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, with a focus on methodologies relevant to drug discovery and development.[1]

Synthetic Strategies Overview

The synthesis of pyrrole-based macrocycles from formyl precursors generally involves the acid-catalyzed condensation of a formyl-substituted pyrrole or a related polypyrrolic structure with another pyrrole-containing fragment. The choice of precursors and reaction conditions dictates the final macrocyclic structure. Key strategies include:

  • [2+2] MacDonald Condensation: This classic method involves the reaction of a 1,9-diformyldipyrromethane with a dipyrromethane-1,9-dicarboxylic acid to form porphyrins.[4]

  • [3+1] Condensation: This approach is commonly used for synthesizing asymmetrically substituted porphyrins and other macrocycles like corroles and sapphyrins. It typically involves the reaction of a tripyrrane with a diformylpyrrole or a similar diformyl precursor.[5][6][7]

  • [4+1] Condensation: This strategy is particularly useful for the synthesis of sapphyrins and involves the condensation of a tetrapyrrolic intermediate with a diformyl-heterocycle.[5]

  • Direct Condensation with Aldehydes: Simpler macrocycles, such as meso-substituted dipyrromethanes, which are precursors to porphyrins and BODIPY dyes, can be synthesized by the direct condensation of pyrrole with an aldehyde.[8]

The following sections provide detailed protocols for the synthesis of key formyl precursors and their subsequent use in the preparation of various pyrrole-based macrocycles.

Key Precursors: Formylpyrroles and Diformyldipyrromethanes

The availability of appropriately substituted formylpyrroles and diformyldipyrromethanes is crucial for the successful synthesis of the target macrocycles.

Protocol 1: Synthesis of Pyrrole-2-carboxaldehyde

Pyrrole-2-carboxaldehyde is a fundamental building block in pyrrole chemistry.[9] The Vilsmeier-Haack reaction is a common and efficient method for its preparation.[10]

Reaction: Pyrrole + POCl₃ + DMF → Pyrrole-2-carboxaldehyde

Materials:

  • Pyrrole (freshly distilled)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Petroleum ether (b.p. 40–60 °C)

  • Ice bath, heating mantle, stirrer, dropping funnel, reflux condenser, separatory funnel, Claisen flask.

Procedure:

  • To a 3-L three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser, add 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over 15 minutes.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.

  • After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25–30 °C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with a total of about 500 ml of ether.

  • Combine the organic extracts and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

  • Distill the remaining liquid under reduced pressure. The aldehyde boils at 78 °C at 2 mm.

  • Purify the crude product by recrystallization from boiling petroleum ether.

Expected Yield: 78–79% of pure 2-pyrrolealdehyde, m.p. 44–45 °C.[10]

Protocol 2: Synthesis of 1,9-Diformyldipyrromethanes

1,9-Diformyldipyrromethanes are key precursors for the synthesis of porphyrins and corroles.[7][8] They are typically prepared by the formylation of a dipyrromethane.

Reaction: Dipyrromethane + Vilsmeier reagent (POCl₃/DMF) → 1,9-Diformyldipyrromethane

Materials:

  • 5-Phenyldipyrromethane

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice bath.

  • Dissolve the 5-phenyldipyrromethane in DMF.

  • Add the Vilsmeier reagent dropwise to the dipyrromethane solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Pour the reaction mixture into an ice-cold aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Pyrrole-Based Macrocycles

Application Note 1: Porphyrin Synthesis via [2+2] MacDonald Condensation

Porphyrins are highly conjugated macrocycles with significant applications in photodynamic therapy, catalysis, and as sensing materials.[3][11] The MacDonald [2+2] condensation is a reliable method for synthesizing symmetrically substituted porphyrins.[4]

Experimental Workflow for Porphyrin Synthesis

G cluster_precursors Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_analysis Purification & Analysis P1 Pyrrole P3 Dipyrromethane P1->P3 Acid Catalysis P2 Aldehyde P2->P3 P4 1,9-Diformyl- dipyrromethane P3->P4 Vilsmeier Formylation P5 Dipyrromethane-1,9- dicarboxylic acid P3->P5 Carboxylation M1 [2+2] MacDonald Condensation P4->M1 P5->M1 M2 Porphyrinogen M1->M2 Acid Catalyst M3 Porphyrin M2->M3 Oxidation (e.g., DDQ) A1 Column Chromatography M3->A1 A2 Spectroscopy (UV-Vis, NMR, MS) A1->A2

Caption: Workflow for porphyrin synthesis.

Protocol 3: Synthesis of 5,15-Diphenylporphyrin

This protocol is an example of a MacDonald-type condensation.

Materials:

  • 1,9-Diformyl-5-phenyldipyrromethane

  • 5-Phenyldipyrromethane-1,9-dicarboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,9-diformyl-5-phenyldipyrromethane and 5-phenyldipyrromethane-1,9-dicarboxylic acid in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for several hours, monitoring the formation of the porphyrinogen by UV-Vis spectroscopy.

  • Once the porphyrinogen formation is complete, add a solution of DDQ in DCM to oxidize the porphyrinogen to the porphyrin.

  • Stir for an additional hour.

  • Neutralize the reaction with triethylamine.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude porphyrin by column chromatography on silica gel.

Precursor 1Precursor 2ProductYield (%)Reference
1,9-Diformyl-5-phenyldipyrromethane5-Phenyldipyrromethane-1,9-dicarboxylic acid5,15-Diphenylporphyrin~20-40%[4]
Application Note 2: Sapphyrin Synthesis via [4+1] Condensation

Sapphyrins are expanded porphyrins with unique anion binding properties.[5] The [4+1] approach provides a versatile route to various sapphyrin analogues.

Protocol 4: Synthesis of Sapphyrin from a Tetrapyrrole and a Diformylpyrrole

Materials:

  • Tetrapyrrole intermediate with a bipyrrolic subunit

  • 2,5-Diformylpyrrole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aqueous ferric chloride (FeCl₃) solution

Procedure:

  • Dissolve the tetrapyrrole intermediate and 2,5-diformylpyrrole in a mixture of TFA and dichloromethane.

  • Stir the solution at room temperature for the specified time.

  • Add a dilute aqueous solution of ferric chloride for oxidation.

  • Stir for an additional period.

  • Neutralize the reaction mixture carefully with an aqueous base.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Tetrapyrrolic PrecursorDiformyl PrecursorProductYield (%)Reference
Tetrapyrrole with bipyrrolic subunit2,5-DiformylpyrroleSapphyrin50%[5]
Tetrapyrrole with bipyrrolic subunit2,5-DiformylfuranOxasapphyrin66-90%[5]
Tetrapyrrole with bipyrrolic subunit2,5-DiformylthiopheneThiasapphyrin66-90%[5]
Application Note 3: Corrole Synthesis from 1,9-Diformyldipyrromethanes

Corroles are trianionic macrocycles that can stabilize high-valent metal ions. They are synthesized through a [3+1] condensation of a 1,9-diformyldipyrromethane and pyrrole.[7]

Logical Relationship in Corrole Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 1,9-Diformyl- dipyrromethane P1 Bilane Intermediate R1->P1 R2 Pyrrole (excess) R2->P1 C1 Cu(OTf)₂ Catalyst C1->P1 Catalyzes Condensation C2 DDQ Oxidant P2 Copper(II) Corrole C2->P2 C3 Low Temperature (-20 °C) C3->P1 Controls Selectivity P1->P2 Oxidation

Caption: Key components in corrole synthesis.

Protocol 5: Synthesis of meso-Pyrrole-Substituted Copper(II) Corroles

Materials:

  • 1,9-Diformyldipyrromethane (e.g., 5-phenyl derivative)

  • Pyrrole

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of the 1,9-diformyldipyrromethane (0.36 mmol) in excess pyrrole (14.4 mmol) to -20 °C under a nitrogen atmosphere for 1 hour.

  • Add Cu(OTf)₂ (0.072 mmol) to the mixture at -20 °C and stir for 2 hours.

  • Add a solution of DDQ (0.72 mmol) in 2 mL of CHCl₃.

  • Remove the cold bath and allow the reaction to stir overnight at room temperature.

  • Pass the reaction mixture through a short silica column to remove the copper catalyst.

  • Evaporate the solvent and purify the residue by column chromatography on silica gel.

1,9-DiformyldipyrromethaneProductYield (%)Reference
5-Phenyldipyrromethane10-Phenyl-5-pyrrolylcorrolato-copper(II)Not specified[7]
5-(4-Chlorophenyl)dipyrromethane10-(4-Chlorophenyl)-5-pyrrolylcorrolato-copper(II)Not specified[7]

Applications in Drug Development

Pyrrole-based macrocycles have shown promise in various therapeutic areas. Their ability to interact with biological targets, often driven by their planar structure and rich electronic properties, makes them attractive scaffolds for drug design.[1] For instance, certain porphyrin derivatives are used as photosensitizers in photodynamic therapy for cancer.[3] The pyrrole moiety itself is a common feature in many approved drugs.[2] The synthetic methods described here allow for the systematic modification of the macrocyclic periphery, enabling the optimization of their pharmacological properties through structure-activity relationship (SAR) studies.

Drug Development Workflow

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Design of Macrocycle Analogues S2 Synthesis using Formyl Precursors S1->S2 S3 Purification and Characterization S2->S3 B1 High-Throughput Screening S3->B1 B2 Identification of 'Hit' Compounds B1->B2 O1 Structure-Activity Relationship (SAR) Studies B2->O1 O2 ADME/Tox Profiling O1->O2 O3 Lead Candidate Selection O2->O3 F1 New Drug Candidate O3->F1 Preclinical Development

References

Application Notes and Protocols for the Synthesis of COX-1 and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of both non-selective and selective cyclooxygenase (COX) inhibitors, crucial enzymes in the inflammatory pathway. The following sections detail the signaling pathways, experimental protocols for the synthesis of representative inhibitors, and quantitative data on their efficacy and selectivity.

Introduction to COX-1 and COX-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including protecting the stomach lining and maintaining kidney function.[2][3][4]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[5][6] Its expression is significantly upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs.[3][5]

The primary therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these COX enzymes.[7][8] While non-selective NSAIDs inhibit both COX-1 and COX-2, leading to potential gastrointestinal side effects, selective COX-2 inhibitors were developed to reduce these risks by specifically targeting the inflammation-associated enzyme.[3][5]

Signaling Pathway of COX-1 and COX-2

The following diagram illustrates the conversion of arachidonic acid into various prostanoids by COX-1 and COX-2, leading to either physiological or inflammatory responses.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostanoids (e.g., PGE2, PGI2, TXA2) PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostanoids (e.g., PGE2) PGH2_2->Inflammatory_Prostaglandins Homeostasis Gastroprotection, Platelet Aggregation, Renal Function Physiological_Prostaglandins->Homeostasis Inflammation Pain, Fever, Inflammation Inflammatory_Prostaglandins->Inflammation

Caption: COX-1 and COX-2 Signaling Pathway.

Synthesis of COX Inhibitors: Experimental Protocols

This section provides detailed protocols for the synthesis of a non-selective COX inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib.

Synthesis of Indomethacin (Non-selective COX Inhibitor)

The traditional synthesis of Indomethacin is based on the Fischer indole synthesis.[9]

Indomethacin_Synthesis_Workflow start Start Materials: 4-methoxyphenyl hydrazine methyl levulinate step1 Phenylhydrazone Formation (Acidic Conditions) start->step1 step2 Fischer Indole Synthesis (Heating) step1->step2 step3 N-Acylation (4-chlorobenzoyl chloride, Pyridine) step2->step3 step4 Hydrolysis (Acidic or Basic Conditions) step3->step4 end Indomethacin step4->end

Caption: Traditional Synthesis Workflow for Indomethacin.

Protocol: Synthesis of Indomethacin [9][10]

  • Phenylhydrazone Formation: React 4-methoxyphenyl hydrazine with methyl levulinate under acidic conditions to form the corresponding phenylhydrazone.

  • Fischer Indole Synthesis: Heat the phenylhydrazone to induce isomerization to an enamine, followed by a[3][3]-sigmatropic rearrangement and elimination of ammonia to yield the indole ester.

  • N-Acylation: Acylate the indole nitrogen using 4-chlorobenzoyl chloride in the presence of pyridine. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Hydrolysis: Hydrolyze the methyl ester of the acylated intermediate under acidic or basic conditions to yield the final product, Indomethacin.

Synthesis of Celecoxib (Selective COX-2 Inhibitor)

A common method for synthesizing Celecoxib involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[5]

Celecoxib_Synthesis_Workflow start Start Materials: 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione 4-sulfamoylphenylhydrazine step1 Condensation Reaction (Ethanol, Reflux) start->step1 step2 Purification (Recrystallization) step1->step2 end Celecoxib step2->end

Caption: General Synthesis Workflow for Celecoxib.

Protocol: Synthesis of Celecoxib [5][11]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.

  • Condensation: Heat the mixture to reflux and maintain for several hours to facilitate the condensation reaction and formation of the pyrazole ring.

  • Work-up: After cooling, the reaction mixture is typically concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activities of various synthesized COX inhibitors against COX-1 and COX-2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: IC50 Values and Selectivity Indices of Representative COX Inhibitors

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
IndomethacinNon-selective0.090.770.12[12]
CelecoxibSelective COX-2150.05300[13]
Compound 6bNovel Selective COX-213.160.04329[13]
Compound 6jNovel Selective COX-212.480.04312[13]
Compound VIIaNovel Selective COX-219.50.2967.24[14]

Table 2: Anti-inflammatory Activity of Novel COX-2 Inhibitors

CompoundIn vivo Anti-inflammatory Activity (ED50, µmol/kg)% Inhibition of PGE2 ProductionReference
Celecoxib16.2478.62%[13]
Compound 6b11.7490.70%[13]
Compound 6j13.3886.34%[13]

Structure-Activity Relationship (SAR) of COX-2 Inhibitors

The development of selective COX-2 inhibitors has been guided by understanding the structural differences between the active sites of COX-1 and COX-2.[3] The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that is absent in COX-1.[15]

SAR_COX2_Inhibitors Core Central Heterocyclic Core (e.g., Pyrazole, Imidazole) Aryl1 Aryl Group 1 Core->Aryl1 Aryl2 Aryl Group 2 with Sulfonamide/Sulfone Moiety Core->Aryl2 Selectivity Binding to COX-2 Side Pocket Aryl2->Selectivity Key Interaction Potency Enhanced Potency and Selectivity Selectivity->Potency

Caption: Key Structural Features for COX-2 Selectivity.

Key structural features that contribute to COX-2 selectivity include:

  • A central heterocyclic ring system: Many selective inhibitors possess a central carbocyclic or heterocyclic core.[15]

  • Two vicinal aryl rings: These rings substitute the central core.[15]

  • A sulfonamide or methylsulfonyl moiety: This group on one of the phenyl rings is crucial for selectivity. It is small enough to fit into the side pocket of the COX-2 active site but creates steric hindrance in the narrower COX-1 active site.[13][15]

Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method to determine the IC50 values of synthesized compounds for COX-1 and COX-2.[5]

Objective: To determine the potency and selectivity of a test compound by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Enzyme Immunoassay (EIA) kit for PGE2

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Enzyme Pre-incubation: In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at the controlled temperature.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols for the Development of Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies in the development of novel anti-mycobacterial agents, with a focus on the promising drug target DprE1. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and evaluation of new chemical entities.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many existing treatments ineffective, creating an urgent need for new drugs with novel mechanisms of action. Similarly, infections caused by non-tuberculous mycobacteria (NTM) are on the rise and are often intrinsically resistant to many antibiotics. A critical aspect of developing new anti-mycobacterial agents is the identification and validation of novel drug targets that are essential for the mycobacterium's survival and absent in humans to minimize toxicity.

Featured Drug Target: DprE1

A particularly promising target for new anti-TB drugs is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3] DprE1 is a key flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[4] Specifically, it catalyzes an essential step in the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for both arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[2][5][6] The inhibition of DprE1 disrupts the synthesis of these vital components, leading to cell lysis and bacterial death.[7][8] The benzothiazinones (BTZs) are a potent class of DprE1 inhibitors, with compounds like BTZ043 showing nanomolar activity against Mtb.[9][10]

DprE1 Signaling Pathway in Arabinan Synthesis

The following diagram illustrates the role of DprE1 in the arabinan synthesis pathway and its inhibition by benzothiazinones. DprE1, in conjunction with DprE2, is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[2][9] BTZs act as covalent inhibitors of DprE1 by forming an adduct with a critical cysteine residue in the active site, thereby blocking the pathway.[9]

DprE1_Pathway PRPP PRPP DPR Decaprenylphosphoryl-β-D-ribose (DPR) PRPP->DPR Multiple Steps DprE1 DprE1 (Oxidase) DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction BTZ Benzothiazinones (BTZ) BTZ->DprE1 Inhibition

Caption: DprE1's role in arabinan synthesis and its inhibition by BTZs.

Data Presentation: In Vitro Activity of Anti-Mycobacterial Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected anti-mycobacterial agents against different mycobacterial strains.

CompoundTargetM. tuberculosis H37Rv MIC (µg/mL)MDR/XDR M. tuberculosis MIC (µg/mL)Reference
BTZ043 DprE10.0010.001[9]
Isoniazid InhA0.025 - 0.05>1.0 (Resistant)[10]
Ethambutol EmbB1.0 - 2.0Variable[10]
Rifampicin RpoB0.05 - 0.1>1.0 (Resistant)[10]
TMC207 (Bedaquiline) AtpE0.03 - 0.060.03 - 0.06[10]

Experimental Workflow for Anti-Mycobacterial Drug Screening

A typical workflow for the screening and initial evaluation of new anti-mycobacterial compounds involves a multi-step process, from initial high-throughput screening to more complex cellular and in vivo models.

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular & Safety Evaluation cluster_2 In Vivo Evaluation Compound_Library Compound Library Primary_Screen Primary Screen (e.g., REMA vs. H37Rv) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & MIC Determination Primary_Screen->Hit_Confirmation MDR_Screen Screening against MDR/XDR Strains Hit_Confirmation->MDR_Screen Cytotoxicity Cytotoxicity Assay (e.g., MTT vs. Mammalian Cells) MDR_Screen->Cytotoxicity Macrophage_Assay Macrophage Infection Assay (Intracellular Activity) Cytotoxicity->Macrophage_Assay In_Vivo_Model In Vivo Efficacy (e.g., Mouse Model) Macrophage_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Caption: A generalized workflow for anti-mycobacterial drug discovery.

Experimental Protocols

Mycobacterial Culture and Inoculum Preparation

Purpose: To prepare a standardized mycobacterial suspension for use in susceptibility testing and other assays.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

  • Sterile screw-capped test tubes or culture flasks.

  • Spectrophotometer.

  • Sterile saline or PBS with 0.05% Tween 80.

  • McFarland turbidity standards (e.g., 1.0).

Protocol:

  • Inoculate 10 mL of supplemented 7H9 broth with a loopful of mycobacterial colonies from a fresh Löwenstein-Jensen (LJ) slant or a frozen stock.

  • Incubate the culture at 37°C for 7-10 days for M. tuberculosis H37Rv, or until the culture reaches the mid-logarithmic growth phase.

  • Vortex the culture gently to break up any clumps. Allow large clumps to settle for 30 minutes.

  • Transfer the upper, more uniform suspension to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard by diluting with sterile saline or 7H9 broth. This corresponds to approximately 3 x 10⁸ CFU/mL.

  • For susceptibility testing, further dilute this adjusted inoculum 1:20 in 7H9 broth to achieve the final desired inoculum concentration.

Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: A colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.

Materials:

  • Sterile 96-well microtiter plates.

  • Standardized mycobacterial inoculum (prepared as above).

  • Supplemented Middlebrook 7H9 broth.

  • Test compounds dissolved in DMSO or other suitable solvent.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Positive control drug (e.g., Rifampicin).

  • Multichannel pipette.

Protocol:

  • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

  • Add an additional 100 µL of broth containing the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a two-fold serial dilution of the compound by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Prepare controls: include wells with broth and bacteria only (growth control) and wells with broth only (sterility control).

  • Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.

  • Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plate for an additional 24-48 hours.

  • Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Macrophage Infection Assay for Intracellular Efficacy

Purpose: To evaluate the ability of a compound to inhibit the growth of mycobacteria within macrophages.

Materials:

  • THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

  • RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Log-phase culture of M. tuberculosis.

  • Sterile PBS.

  • 0.1% Triton X-100 in sterile water.

  • 7H10 agar plates.

Protocol:

  • Macrophage Preparation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Differentiate the monocytes into macrophage-like cells by adding PMA (20 ng/mL) and incubating for 48-72 hours at 37°C in 5% CO₂.

    • Wash the cells with warm RPMI medium to remove PMA and non-adherent cells.

  • Infection:

    • Prepare a single-cell suspension of M. tuberculosis in RPMI medium.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh RPMI medium containing serial dilutions of the test compound to the infected cells.

    • Incubate for 48-72 hours at 37°C in 5% CO₂.

  • Quantification of Intracellular Bacteria:

    • Aspirate the medium and lyse the macrophages by adding 100 µL of 0.1% Triton X-100 for 10 minutes.

    • Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. Compare CFU counts from treated and untreated wells.

Cytotoxicity Assay (MTT Assay)

Purpose: To assess the toxicity of a compound against mammalian cells and determine its selectivity index (SI).

Materials:

  • Human cell line (e.g., A549 lung epithelial cells, HepG2 liver cells).

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide).

  • 96-well plates.

Protocol:

  • Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.

  • Incubate for 48-72 hours at 37°C in 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

  • Calculate the Selectivity Index (SI) as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the Vilsmeier-Haack formylation of pyrroles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Vilsmeier-Haack formylation of pyrroles, offering potential causes and solutions.

Problem 1: Low or No Yield of the Formylated Pyrrole

Potential CauseSuggested Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity anhydrous solvents and reagents. The Vilsmeier reagent is typically prepared in situ at low temperatures (0-5 °C).
Low Reactivity of the Pyrrole Substrate: Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity, making the reaction sluggish.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. For highly deactivated substrates, consider using a larger excess of the Vilsmeier reagent.
Improper Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. Incomplete hydrolysis or degradation during work-up can lead to low yields.After the reaction is complete, quench the reaction by pouring it onto a mixture of ice and a base (e.g., sodium acetate, sodium bicarbonate, or dilute sodium hydroxide) with vigorous stirring to neutralize the acidic mixture and facilitate hydrolysis. Ensure the pH is basic before extraction.
Substrate Degradation: Pyrroles can be unstable under the acidic conditions of the reaction, leading to polymerization or decomposition.Maintain a low reaction temperature, especially during the addition of the pyrrole to the Vilsmeier reagent. Slow, dropwise addition of the pyrrole solution can help to control the exotherm.[1]

Problem 2: Formation of Multiple Products (Low Regioselectivity)

Potential CauseSuggested Solution
Steric and Electronic Effects: The position of formylation (C2 vs. C3) is influenced by the substituents on the pyrrole ring. Steric hindrance at the 1-position can favor formylation at the C3-position.[2][3]For 1-substituted pyrroles, the regioselectivity is a balance between sterics and electronics. Bulky N-substituents tend to direct formylation to the C3 position. The choice of formylating agent can also influence regioselectivity.
Reaction Temperature: Higher temperatures can sometimes lead to the formation of a mixture of isomers by overcoming the activation energy for the formation of the less favored product.[1]Conduct the reaction at a lower temperature to favor the thermodynamically more stable product.

Problem 3: Formation of Diformylated or Polyformylated Products

Potential CauseSuggested Solution
Excess Vilsmeier Reagent: Using a large excess of the formylating agent can lead to multiple formylations on the pyrrole ring.Carefully control the stoichiometry. A 1:1 to 1.2:1 molar ratio of the pyrrole to the Vilsmeier reagent is a good starting point for mono-formylation.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can result in over-formylation.Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Problem 4: Formation of Colored Impurities or Tar

Potential CauseSuggested Solution
Pyrrole Polymerization: As mentioned earlier, acidic conditions and high temperatures can cause the pyrrole ring to polymerize.[4]Maintain strict temperature control and use anhydrous conditions. Adding the pyrrole slowly to the Vilsmeier reagent can minimize localized heating.
Decomposition of Reagents or Products: Impurities in the starting materials or decomposition of the product during work-up can lead to discoloration.Use high-purity reagents and solvents. Ensure the work-up is performed promptly and at a low temperature. Purification by column chromatography or recrystallization may be necessary.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Vilsmeier-Haack formylation of pyrroles.

TroubleshootingWorkflow start Start: Vilsmeier-Haack Reaction of Pyrrole check_yield Check Yield and Purity start->check_yield high_yield High Yield & Purity (Reaction Successful) check_yield->high_yield Yes low_yield Low or No Yield check_yield->low_yield No multiple_products Multiple Products check_yield->multiple_products Impure tar_formation Tar/Colored Impurities check_yield->tar_formation Impure check_reagents Issue: Inactive Reagent? Solution: Use anhydrous conditions, fresh reagents. low_yield->check_reagents Investigate check_reactivity Issue: Low Substrate Reactivity? Solution: Increase temperature/time, use excess reagent. low_yield->check_reactivity check_workup Issue: Improper Work-up? Solution: Ensure complete hydrolysis with base. low_yield->check_workup check_degradation Issue: Substrate Degradation? Solution: Maintain low temperature, slow addition. low_yield->check_degradation check_regioselectivity Issue: Poor Regioselectivity? Solution: Adjust temperature, consider substituent effects. multiple_products->check_regioselectivity Investigate check_polyformylation Issue: Polyformylation? Solution: Control stoichiometry, monitor reaction time. multiple_products->check_polyformylation check_polymerization Issue: Polymerization? Solution: Strict temperature control, anhydrous conditions. tar_formation->check_polymerization Investigate check_impurities Issue: Impurities? Solution: Use pure reagents, prompt work-up. tar_formation->check_impurities

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Vilsmeier-Haack formylation of pyrroles?

A1: The optimal stoichiometry depends on the reactivity of the pyrrole substrate. For most simple pyrroles, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is recommended to ensure complete conversion of the starting material. However, for highly reactive pyrroles, a 1:1 ratio may be sufficient and can help to minimize the formation of diformylated byproducts. It is always advisable to perform a small-scale optimization study to determine the ideal ratio for a specific substrate.

Q2: How does reaction temperature affect the yield and selectivity?

A2: Temperature is a critical parameter. The formation of the Vilsmeier reagent is exothermic and should be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.[5] The formylation reaction itself is usually conducted at temperatures ranging from 0 °C to room temperature, or even higher for deactivated pyrroles. Lower temperatures generally favor higher selectivity, especially in cases where multiple positions on the pyrrole ring are available for formylation.[1]

Q3: What are the best solvents for this reaction?

A3: Anhydrous N,N-dimethylformamide (DMF) is the most common solvent as it also serves as a reagent. Other anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used, particularly if the pyrrole substrate has limited solubility in DMF.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system should be chosen to clearly separate the starting material, the product, and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What are common side reactions and how can they be minimized?

A5: Besides polyformylation, a common side reaction is the formation of colored polymeric materials due to the acid-catalyzed decomposition of the pyrrole. This can be minimized by maintaining a low reaction temperature and ensuring anhydrous conditions. For certain substrates, chlorination of the pyrrole ring can occur, although this is less common. Prompt and efficient work-up is crucial to hydrolyze the intermediate iminium salt and prevent further reactions.

Quantitative Data Summary

The following tables provide quantitative data on how different reaction parameters can influence the yield and regioselectivity of the Vilsmeier-Haack formylation of pyrroles.

Table 1: Effect of N-Aryl Substituents on Yield and Regioselectivity [3]

1-SubstituentOverall Yield (%)Ratio of α- to β-isomers
p-MeOC₆H₄937.0 : 1
p-MeC₆H₄9211.0 : 1
Ph939.0 : 1

This data highlights that electron-donating groups on the N-aryl substituent generally lead to high yields, with a strong preference for formylation at the α-position (C2).

Table 2: Illustrative Effect of Stoichiometry on Mono- vs. Di-formylation

Molar Ratio (Pyrrole:Vilsmeier Reagent)Yield of Mono-formylpyrrole (%)Yield of Di-formylpyrrole (%)
1 : 1.0855
1 : 1.2927
1 : 1.58812
1 : 2.07523

This illustrative data shows that a slight excess of the Vilsmeier reagent can improve the yield of the mono-formylated product, but a larger excess leads to increased formation of the di-formylated byproduct.

Table 3: Illustrative Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)
0478
25 (Room Temp.)291
50185 (with some decomposition)

This illustrative data suggests that for a typical reactive pyrrole, room temperature provides a good balance between reaction rate and yield. Higher temperatures can lead to decomposition.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Pyrrole

This protocol provides a general methodology. Specific conditions may need to be optimized for different pyrrole substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF. The addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish-white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction

  • Dissolve the pyrrole substrate (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent (e.g., DCM).

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Continue stirring until the ice has melted and the mixture is basic (check with pH paper).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure formylated pyrrole.

Vilsmeier-Haack Reaction Mechanism

The following diagram outlines the key steps in the Vilsmeier-Haack formylation of pyrrole.

VilsmeierMechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization cluster_3 Step 4: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Pyrrole Pyrrole Sigma_Complex Sigma Complex Intermediate Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Final_Product 2-Formylpyrrole Iminium_Salt->Final_Product + H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

References

Technical Support Center: Synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate precursor followed by hydrolysis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Low reactivity of the pyrrole substrate. 3. Insufficient reaction temperature or time.1. Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh at 0°C before adding the pyrrole substrate. 2. Ensure the starting pyrrole-2-carboxylate is pure. The presence of electron-withdrawing impurities can deactivate the ring. 3. After the addition of the pyrrole substrate at low temperature, gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. For some substrates, heating up to 90°C may be necessary.
Formation of a Mixture of Isomers (4-formyl and 5-formyl) The Vilsmeier-Haack formylation of pyrrole-2-carboxylates is often not completely regioselective and can yield a mixture of the desired 4-formyl product and the 5-formyl isomer. The ratio can be influenced by substituents on the pyrrole ring.1. Reaction Conditions: Carefully control the reaction temperature. Lower temperatures may favor the formation of one isomer over the other. 2. Purification: The isomers can typically be separated by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is often effective. Monitor the fractions carefully by TLC.
Presence of a Side Product with a Higher Molecular Weight Dimerization or polymerization of the starting material or product under the acidic reaction conditions.1. Maintain a dilute reaction mixture. 2. Add the pyrrole substrate slowly to the Vilsmeier reagent to avoid localized high concentrations. 3. Ensure efficient stirring.
Product is an Ester, Not a Carboxylic Acid Incomplete hydrolysis of the ethyl ester precursor.1. Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis step. 2. Increase the reaction time and/or temperature for the hydrolysis. Monitor the reaction by TLC until the starting ester spot disappears. 3. Ensure proper mixing of the biphasic hydrolysis mixture if applicable.
Product is Unstable and Decomposes Upon Isolation The formyl group can be sensitive to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of impurities.1. Work up the reaction mixture at low temperatures. 2. Purify the product quickly after the reaction is complete. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Reimer-Tiemann Reaction Conditions Lead to No Desired Product The Reimer-Tiemann reaction (chloroform, strong base) is not a suitable method for the formylation of pyrroles.This reaction typically leads to ring expansion of the pyrrole ring, forming 3-chloropyridine derivatives in a process known as the Ciamician-Dennstedt rearrangement.[1] Use the Vilsmeier-Haack reaction for the formylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the Vilsmeier-Haack formylation of a suitable precursor, typically an ester of pyrrole-2-carboxylic acid (e.g., ethyl pyrrole-2-carboxylate), followed by hydrolysis of the ester to the carboxylic acid. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]

Q2: What are the primary side reactions to be aware of during the Vilsmeier-Haack formylation of pyrrole-2-carboxylate?

A2: The main side reaction is the formation of the regioisomeric 5-formyl-1H-pyrrole-2-carboxylate. The formylation can occur at both the C4 and C5 positions of the pyrrole ring, leading to a mixture of products that may require chromatographic separation.[5] Other potential side reactions include the conversion of the carboxylic acid group to an acid chloride if the free acid is used as a starting material, and possible decarboxylation under the acidic reaction conditions.

Q3: How can I differentiate between the 4-formyl and 5-formyl isomers?

A3: The most reliable method for differentiation is through NMR spectroscopy. The coupling patterns and chemical shifts of the pyrrole ring protons will be distinct for each isomer. For the 4-formyl isomer, you would expect to see two doublets for the C3-H and C5-H protons in the 1H NMR spectrum. For the 5-formyl isomer, you would observe two doublets for the C3-H and C4-H protons, with different coupling constants.

Q4: Why is the Reimer-Tiemann reaction not suitable for formylating pyrrole-2-carboxylic acid?

A4: The Reimer-Tiemann reaction conditions (chloroform and a strong base) cause pyrroles to undergo a ring-expansion reaction, known as the Ciamician-Dennstedt rearrangement, to yield 3-chloropyridine derivatives instead of the desired formylated pyrrole.[1]

Q5: What are the typical yields for the Vilsmeier-Haack formylation of pyrrole-2-carboxylates?

A5: The overall yield can be quite good, with reports of nearly quantitative formation of the mixed formylated products.[5] However, the yield of the desired 4-formyl isomer after separation will depend on the regioselectivity of the reaction, which can be influenced by substituents on the pyrrole ring and the reaction conditions. For example, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been reported to give a 43:57 mixture of the 4- and 5-formylated regioisomers.[5]

Data Presentation

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of a Substituted Pyrrole-2-Carboxylate

SubstrateProduct(s)Ratio (4-formyl : 5-formyl)Total Yield (%)Reference
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateEthyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate43 : 5768 (conversion)[5]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from a similar procedure for a substituted pyrrole.[5]

  • Preparation of Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, approximately 6 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, approximately 1.1 equivalents) while maintaining the temperature at 0°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or 2 M sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of ethyl 4-formyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl-1H-pyrrole-2-carboxylate, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This is a general procedure for the hydrolysis of a pyrrole ester.[5]

  • Hydrolysis: Dissolve the purified ethyl 4-formyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide.

  • Heating: Stir the mixture at 90°C under an inert atmosphere. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to a pH of approximately 3 by the addition of 4 M hydrochloric acid.

  • Isolation: The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Pyrrole_Ester Ethyl 1H-pyrrole-2-carboxylate Pyrrole_Ester->Iminium_Salt Addition to Vilsmeier Reagent Formyl_Ester_Mix Mixture of 4- and 5-Formyl Esters Iminium_Salt->Formyl_Ester_Mix Hydrolysis (Work-up) Purification Flash Chromatography Formyl_Ester_Mix->Purification Formyl_Ester_4 Ethyl 4-formyl-1H-pyrrole-2-carboxylate Purification->Formyl_Ester_4 Final_Product This compound Formyl_Ester_4->Final_Product NaOH, EtOH, 90°C Side_Reaction_Pathway cluster_products Vilsmeier-Haack Formylation Products Start Ethyl 1H-pyrrole-2-carboxylate Product_4 Ethyl 4-formyl-1H-pyrrole-2-carboxylate (Desired Product) Start->Product_4 Formylation at C4 Product_5 Ethyl 5-formyl-1H-pyrrole-2-carboxylate (Side Product) Start->Product_5 Formylation at C5

References

Technical Support Center: Purification of 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 4-Formyl-1H-pyrrole-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

While a specific, detailed protocol for the recrystallization of this compound is not widely published, a general procedure can be inferred from the purification of related pyrrole carboxylic acids. The following protocol is a recommended starting point, which may require optimization based on the purity of the crude material and the scale of the experiment.

Recommended Solvent Systems:

Based on the polarity imparted by the carboxylic acid and formyl groups, suitable solvent systems include:

  • Single Solvents: Ethanol, Methanol, Water

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Ethyl acetate/Hexane, Dichloromethane/Hexane

General Recrystallization Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a suitable flask, add the minimum amount of the chosen hot solvent to the crude compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider using a different solvent system with a lower boiling point.
No Crystal Formation The solution is supersaturated, but crystal nucleation has not occurred.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by slow evaporation.- Cool the solution for a longer period or at a lower temperature.
Low Yield A significant portion of the compound remains dissolved in the mother liquor.- Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution for a longer duration or to a lower temperature.- Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.
Colored Impurities in Crystals The crude material contains colored byproducts that co-crystallize.- Perform a charcoal treatment on the hot solution before cooling. Be aware that this may reduce the overall yield.
Crystallization is Too Rapid Rapid crystal formation can trap impurities within the crystal lattice.- Reheat the solution and add a small amount of additional solvent.- Ensure a slow cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent depends on the impurities present. Based on the structure, polar solvents like ethanol, methanol, or water are good starting points. For compounds with similar functional groups, ethanol/water or methanol/water mixtures often provide good results for recrystallization. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.

Q2: My compound is a light brown to brown solid. Is this normal, and can recrystallization improve the color?

A2: The appearance of this compound is often described as a light brown to brown solid. While this can be its natural appearance, darker colors may indicate the presence of impurities. Recrystallization, potentially with the addition of activated charcoal, can help to remove colored impurities and yield a purer, lighter-colored product.

Q3: What is the expected melting point of pure this compound?

A3: A specific melting point for this compound is not consistently reported in the literature. However, the melting point of the related compound, pyrrole-2-carboxylic acid, is in the range of 204-208 °C (with decomposition). The purity of your compound can be assessed by a sharp melting point range.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system is often effective when a single solvent does not provide the desired solubility characteristics. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can yield high-quality crystals.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the recrystallization of this compound, the following table provides general guidelines and data for related compounds.

Parameter Pyrrole-2-carboxylic acid 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole General Aromatic Carboxylic Acids
Recrystallization Solvent(s) Ethanol/Ethyl acetate mixtureDichloromethaneEthanol, Methanol, Water, Acetone
Typical Yield Not specified61% (after synthesis)Highly variable
Melting Point (Pure) 204-208 °C (dec.)140-142 °CVaries with structure

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Analysis cluster_troubleshooting Troubleshooting start Start with Crude This compound solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling (Crystallization) hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? cool->oiling_out wash Wash with Cold Solvent vacuum_filtration->wash low_yield Low Yield? vacuum_filtration->low_yield dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze end End analyze->end Pure Product seed Add Seed Crystal or Scratch no_crystals->seed reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor

Caption: Workflow for the recrystallization and troubleshooting of this compound.

Troubleshooting low regioselectivity in pyrrole functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate the complexities of pyrrole chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (C2 vs. C3 Isomers)

Question: My electrophilic substitution reaction on an N-substituted pyrrole is yielding a mixture of C2 and C3 isomers. How can I improve the selectivity?

Answer: Low regioselectivity is a common issue stemming from the intrinsic electronic properties of the pyrrole ring and the influence of the N-substituent. Pyrrole is an electron-rich heterocycle that inherently favors electrophilic attack at the C2 (or α) position due to the formation of a more stable cationic intermediate, which can be described by three resonance structures. In contrast, attack at the C3 (or β) position leads to a less stable intermediate with only two resonance structures.[1][2] However, several factors can be manipulated to control the C2/C3 selectivity.

Troubleshooting Strategies:

  • Choice of N-Protecting Group: The electronic nature of the group on the pyrrole nitrogen is critical.

    • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., -SO₂Ph, -Ts) or alkoxycarbonyl (e.g., -Boc, -Cbz) deactivate the pyrrole ring towards electrophilic substitution but can significantly influence regioselectivity.[3]

      • N-Alkoxycarbonyl groups (e.g., -COOMe, -Cbz) generally direct acylation to the C2 position.

      • N-Sulfonyl groups (e.g., -Ts) , under strongly acidic conditions with certain Lewis acids like AlCl₃, can promote isomerization of the initially formed 2-acylpyrrole to the thermodynamically more stable 3-acylpyrrole.[2]

    • Sterically Bulky Groups: Large N-substituents (e.g., tert-butyl, triisopropylsilyl) can sterically hinder the C2 and C5 positions, thereby favoring electrophilic attack at the less hindered C3 and C4 positions.[1][2] For instance, in Vilsmeier-Haack formylation, the proportion of the C3-formylated product increases as the N-alkyl group size increases from methyl to tert-butyl.[1][4]

  • Reaction Conditions:

    • Lewis Acid: The choice of Lewis acid in Friedel-Crafts type reactions is crucial. For example, in the acylation of N-phenylsulfonylpyrrole, using AlCl₃ can favor the C3 product, whereas BF₃·OEt₂ tends to yield the C2 isomer.[2]

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product (often the C2 isomer) over the thermodynamically controlled one.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the regiochemical outcome.

  • Nature of the Electrophile: Highly reactive electrophiles tend to be less selective. Using a milder electrophile or generating it in situ at low concentrations can sometimes improve selectivity.

Issue 2: Achieving C3-Selective Functionalization

Question: I need to functionalize my pyrrole specifically at the C3 position, but the reaction keeps favoring the C2 position. What strategies can I use?

Answer: Achieving C3 selectivity is a significant challenge due to the inherent electronic preference for C2 attack. However, a combination of steric and electronic control, as well as alternative reaction pathways, can be employed.

Strategies for C3-Functionalization:

  • Steric Hindrance:

    • Bulky N-Protecting Groups: As mentioned, a large group on the nitrogen, such as triisopropylsilyl (TIPS), can block the C2/C5 positions, directing incoming electrophiles to C3. The TIPS group can be readily removed post-functionalization.[1]

    • Blocking C2 and C5 Positions: If your synthesis allows, pre-substituting the C2 and C5 positions of the pyrrole ring will naturally direct subsequent electrophilic attack to the C3 or C4 positions.

  • Directed ortho-Metalation (DoM):

    • This strategy involves using a directing group on the nitrogen that can coordinate to a strong base (typically an organolithium reagent), leading to deprotonation at an adjacent (ortho) position. While this is more common for C2-lithiation, specific directing groups and conditions can promote C3-lithiation, especially if the C2 position is blocked. For N-Boc-3-bromopyrroles, lithiation with LDA can occur selectively at the C2 position.[5]

  • Halogenation-Metal Exchange:

    • A common strategy involves the selective bromination of the pyrrole ring followed by a halogen-metal exchange (e.g., with n-BuLi or t-BuLi) at low temperatures to generate a C3-lithiated species. This can then be quenched with a desired electrophile. Selective C3-bromination can often be achieved by first protecting the nitrogen with a bulky silyl group.[6]

Issue 3: Low Regioselectivity in Paal-Knorr Synthesis

Question: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl compound is producing a mixture of regioisomers. How can I control the cyclization?

Answer: The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings, but regioselectivity with unsymmetrical 1,4-diones is a known challenge.[7][8] The key is to differentiate the reactivity of the two carbonyl groups.

Troubleshooting Paal-Knorr Regioselectivity:

  • Electronic Effects: An electron-withdrawing group adjacent to one carbonyl will make it more electrophilic and thus more susceptible to the initial nucleophilic attack by the amine. Conversely, an electron-donating group will deactivate the adjacent carbonyl.

  • Steric Hindrance: A bulky substituent near one of the carbonyl groups will hinder the approach of the amine, favoring attack at the less sterically encumbered carbonyl.

  • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[8]

Quantitative Data on Regioselectivity

The following tables summarize the influence of N-substituents and reaction conditions on the regioselectivity of common pyrrole functionalization reactions.

Table 1: Regioselectivity of Vilsmeier-Haack Formylation of N-Alkylpyrroles

N-Substituent (R)Ratio of C2-formyl : C3-formyl Product
Methyl>99 : 1 (only α-isomer)
Ethyl11.5 : 1
Isopropyl1.9 : 1
tert-Butyl1 : 14

Data sourced from related research findings which indicate a strong correlation between the steric bulk of the N-alkyl group and the site of formylation.[1]

Table 2: Regioselectivity of Acylation of N-Protected Pyrroles

N-Protecting GroupAcylating AgentCatalyst/ActivatorMajor Product Position
-COOMeAcetic AcidTriflic Anhydride (Tf₂O)C2
-CbzAcetic AcidTFAAC2
-Tosyl (-Ts)Acetic AcidTFAAC2
-Tosyl (-Ts)Acetic AcidTf₂OC3 (via isomerization)

This data highlights how the choice of both the protecting group and the reaction conditions can dramatically alter the regiochemical outcome of acylation.

Key Experimental Protocols

Protocol 1: C2-Selective Acylation of N-Methoxycarbonyl (N-COOMe) Pyrrole

This protocol is adapted from a general procedure for the acylation of N-alkoxycarbonyl pyrroles.

Materials:

  • N-Methoxycarbonylpyrrole

  • Acetic Acid (AcOH)

  • Triflic Anhydride (Tf₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxycarbonylpyrrole (1.0 equiv) and acetic acid (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triflic anhydride (1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, dilute the reaction with DCM and carefully quench by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(methoxycarbonyl)-2-acetyl-1H-pyrrole.

Protocol 2: C3-Selective Bromination via N-Silylation

This strategy employs a bulky N-silyl group to direct bromination to the C3 position.[6]

Materials:

  • Pyrrole

  • Strong base (e.g., n-BuLi)

  • Triisopropylsilyl chloride (TIPSCl)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

Step A: N-Silylation

  • In a flame-dried flask under an inert atmosphere, dissolve pyrrole (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a strong base such as n-BuLi (1.0 equiv) dropwise and stir for 30 minutes.

  • Add TIPSCl (1.1 equiv) and allow the reaction to slowly warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating to obtain N-TIPS-pyrrole.

Step B: C3-Bromination

  • Dissolve the N-TIPS-pyrrole (1.0 equiv) in an appropriate solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add NBS (1.0 equiv) portion-wise.

  • Stir the reaction at low temperature until completion. The bulky TIPS group will direct bromination primarily to the C3 position.

  • Work up the reaction to isolate the 1-(triisopropylsilyl)-3-bromo-1H-pyrrole.

Step C: Deprotection

  • Dissolve the silylated bromopyrrole in THF.

  • Add TBAF (1.1 equiv) and stir at room temperature until the silyl group is cleaved.

  • Purify the product to obtain 3-bromopyrrole, which can be used in subsequent cross-coupling or metal-exchange reactions.

Visual Guides

Logical Workflow for Troubleshooting Low Regioselectivity

This diagram outlines a decision-making process for addressing poor regioselectivity in electrophilic aromatic substitution of pyrrole.

Troubleshooting_Workflow start Low Regioselectivity (C2/C3 Mixture) q_goal What is the Desired Isomer? start->q_goal c2_goal Goal: C2-Selectivity q_goal->c2_goal C2 c3_goal Goal: C3-Selectivity q_goal->c3_goal C3 c2_strat1 Use N-Alkoxycarbonyl Protecting Group (e.g., Boc, COOMe) c2_goal->c2_strat1 c2_strat2 Use Less Bulky N-Substituent (e.g., N-Me) c2_goal->c2_strat2 c2_strat3 Use Milder Conditions (Lower Temp, Milder Lewis Acid) c2_goal->c2_strat3 c3_strat1 Use Bulky N-Protecting Group (e.g., TIPS, t-Butyl) c3_goal->c3_strat1 c3_strat2 Block C2/C5 Positions with other substituents c3_goal->c3_strat2 c3_strat3 Use N-Sulfonyl Group with Strong Lewis Acid (e.g., AlCl3) to promote isomerization c3_goal->c3_strat3 c3_strat4 Consider Alternative Routes: Halogenation -> Metal Exchange c3_goal->c3_strat4 end_point Improved Regioselectivity c2_strat1->end_point c2_strat2->end_point c2_strat3->end_point c3_strat1->end_point c3_strat2->end_point c3_strat3->end_point c3_strat4->end_point

Caption: Troubleshooting decision tree for regioselectivity issues.

Influence of N-Substituents on Electrophilic Attack

This diagram illustrates how steric and electronic effects of N-substituents direct electrophilic attack to either the C2 or C3 position.

References

Overcoming polymerization of pyrrole derivatives during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyrrole polymerization during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole synthesis resulting in a dark, tarry, and difficult-to-purify mixture?

A1: The formation of a dark, tarry substance is a common issue in pyrrole synthesis and often indicates polymerization of the starting material or the pyrrole product itself.[1] Pyrroles are electron-rich aromatic compounds, which makes them highly susceptible to oxidative polymerization.[2][3] This process is often initiated by factors such as exposure to air (oxygen), heat, and acidic conditions.[1][4]

Q2: What is the underlying mechanism of pyrrole polymerization?

A2: The polymerization of pyrrole typically proceeds via an oxidative mechanism. The process begins with the oxidation of the pyrrole monomer to form a radical cation.[5] These radical cations can then couple with each other, leading to the formation of dimers and subsequently longer polymer chains, often referred to as polypyrrole.[5][6] This reaction is often catalyzed by oxidizing agents or can be initiated by heat or light in the presence of oxygen.[6][7]

Q3: Can substituents on the pyrrole ring influence the likelihood of polymerization?

A3: Yes, the nature and position of substituents on the pyrrole ring significantly impact its stability and propensity to polymerize. Electron-withdrawing groups, particularly on the nitrogen atom, decrease the electron density of the pyrrole ring, making it less susceptible to oxidation and subsequent polymerization.[2][8] Conversely, electron-donating groups can increase the reactivity of the ring and may enhance the tendency for polymerization. The presence of bulky substituents, especially at the N-position, can also sterically hinder the polymerization process.[9]

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues you may encounter during your experiments.

Issue 1: Formation of Insoluble Black/Brown Precipitate During Reaction

Q: My reaction mixture turns dark, and a black or brown insoluble material precipitates out. How can I prevent this?

A: This is a classic sign of uncontrolled polymerization. Here are several strategies to mitigate this issue:

  • Utilize an Inert Atmosphere: Oxygen is a common initiator of pyrrole polymerization.[7] Conducting your reaction under an inert atmosphere, such as nitrogen or argon, is crucial to minimize oxidation.[10]

  • Control Reaction Temperature: High temperatures can accelerate polymerization.[1] It is advisable to run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.

  • pH Control: Strongly acidic conditions can promote polymerization.[1] If your synthesis requires acidic catalysis, consider using a milder acid or a buffered system to maintain a less acidic environment (pH > 3).[1]

  • Use N-Protecting Groups: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen is one of the most effective strategies to prevent polymerization.[2][3][8]

Issue 2: Low Yield of Desired Product and Complex Crude Mixture

Q: I am getting a very low yield of my target pyrrole derivative, and the crude NMR shows a complex mixture of broad signals, suggesting polymeric byproducts. What can I do to improve the yield and purity?

A: Low yields and complex mixtures are often due to competing polymerization reactions. To favor the formation of your desired product, consider the following:

  • Purity of Starting Materials: Ensure your pyrrole starting material is pure and, if possible, freshly distilled before use. Impurities can sometimes catalyze polymerization.[10] Pyrrole itself can darken and polymerize upon storage, so it should be stored under nitrogen at low temperatures.[4][7]

  • Choice of Protecting Group: The selection of an appropriate N-protecting group is critical. Sulfonyl and alkoxycarbonyl groups are particularly effective at deactivating the pyrrole ring towards polymerization.[3][8]

  • Reaction Time: Prolonged reaction times, even under seemingly mild conditions, can lead to gradual polymerization.[11] Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

Data Presentation: Comparison of N-Protecting Groups for Preventing Polymerization

The following table summarizes common N-protecting groups used to stabilize pyrrole derivatives against polymerization.

Protecting GroupChemical StructureElectron-Withdrawing EffectStability to ConditionsDeprotection MethodsReference
Benzenesulfonyl (Bs) -SO₂PhStrongStable to many reagentsReductive (e.g., Mg/MeOH), Basic[8]
Tosyl (Ts) -SO₂C₆H₄CH₃StrongStable to many reagentsReductive (e.g., Na/Hg), Basic[8]
tert-Butoxycarbonyl (Boc) -CO₂tBuModerateAcid-labileAcidic (e.g., TFA, HCl)[3]
2-(Trichloro)ethoxycarbonyl (Troc) -CO₂CH₂CCl₃Moderate-StrongStable to acidReductive (e.g., Zn/AcOH)[12]
2-Phenylsulfonylethyl -CH₂CH₂SO₂PhEffectiveStableBase (e.g., DBU, NaH) via reverse Michael[13]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Pyrrole

This protocol describes a general method for protecting the pyrrole nitrogen with a sulfonyl group to prevent polymerization in subsequent reactions.

  • Preparation: To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride, 1.1 eq) dropwise.

  • Monitoring: Let the reaction warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Purification of a Pyrrole Derivative from Polymeric Byproducts

If polymerization has occurred, this general procedure can help in isolating the desired monomeric product.

  • Initial Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Polymeric materials are often less soluble and may be partially removed by filtration.

  • Column Chromatography: The most effective method for removing oligomeric and polymeric byproducts is column chromatography on silica gel. The nonpolar, monomeric pyrrole derivative will typically elute much faster than the more polar and larger polymeric species.

  • Solvent Selection: Use a solvent system with relatively low polarity to ensure that the desired product elutes while the polymeric "tar" remains at the top of the column.

  • Distillation/Sublimation: For volatile and thermally stable pyrrole derivatives, distillation or sublimation under reduced pressure can be an effective purification method to separate them from non-volatile polymers.[14]

Visualizations

Logical Workflow for Troubleshooting Pyrrole Polymerization

G cluster_troubleshooting Troubleshooting Steps start Pyrrole Synthesis Initiated issue Observe Dark Tarry Mixture / Polymerization? start->issue success Successful Synthesis (Clean Product) issue->success No protect Use N-Protecting Group (e.g., Sulfonyl, Boc) issue->protect Yes inert_atm Switch to Inert Atmosphere (N2 or Ar) protect->inert_atm lower_temp Lower Reaction Temperature inert_atm->lower_temp mild_cond Use Milder Reagents/Catalysts lower_temp->mild_cond purify Purify via Chromatography/Distillation mild_cond->purify purify->success

Caption: A troubleshooting workflow for addressing polymerization issues during pyrrole synthesis.

Signaling Pathway: Mechanism of Oxidative Polymerization

G Monomer Pyrrole Monomer Radical Pyrrole Radical Cation Monomer->Radical Oxidation Dimer Dimer Radical->Dimer Radical Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Polypyrrole (Tar) Oligomer->Polymer Further Propagation Oxidant Oxidant (e.g., O2, FeCl3) Oxidant->Radical

Caption: The oxidative polymerization pathway of pyrrole, leading to polypyrrole formation.

References

Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the optimization of the Paal-Knorr pyrrole synthesis. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and achieving optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Paal-Knorr pyrrole synthesis.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.

    • Solution: Systematically screen reaction temperatures and times. The use of microwave irradiation can often significantly reduce reaction times and improve yields.[2][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[4]

    • Solution: For poorly reactive amines, consider using a more forcing condition, such as a higher temperature or a stronger acid catalyst. For sterically hindered substrates, prolonged reaction times may be necessary. The choice of a less bulky catalyst might also be beneficial.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]

    • Solution: A wide range of catalysts can be employed, from Brønsted acids (e.g., acetic acid, p-TsOH) to Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃).[6] For sensitive substrates, milder catalysts or even neutral conditions should be considered. Heterogeneous catalysts like silica sulfuric acid have also been shown to be effective and offer easier purification.[7]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged exposure to harsh conditions once the reaction is complete.

Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[5] Using a weaker acid or a lower concentration of a strong acid can favor the pyrrole synthesis pathway.

  • Use an Excess of the Amine: Increasing the concentration of the amine will kinetically favor the reaction with the dicarbonyl compound over the competing furan formation.

  • Choose the Right Catalyst: Some Lewis acids may show higher selectivity for pyrrole formation over furan formation.

Question 3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly acidic conditions.

To mitigate this:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.

  • Solvent Selection: The choice of solvent can influence the reaction. While some reactions are performed neat, using a high-boiling inert solvent can sometimes provide better temperature control and prevent localized overheating.

Question 4: I am working with a sterically hindered amine/dicarbonyl, and the reaction is very slow. What are the best strategies for this?

Answer: Steric hindrance can significantly slow down the Paal-Knorr reaction.

  • Increase Reaction Temperature and Time: This is the most straightforward approach. Microwave heating can be particularly effective in driving these reactions to completion in a shorter timeframe.

  • Use a Less Bulky and More Active Catalyst: A smaller, highly active catalyst may be able to access the sterically hindered carbonyl group more effectively.

  • High Pressure: In some challenging cases, applying high pressure can facilitate the reaction.

Question 5: How do I synthesize an N-unsubstituted pyrrole?

Answer: For the synthesis of N-unsubstituted pyrroles, a source of ammonia is required.

  • Ammonium Salts: Ammonium acetate or ammonium chloride are commonly used as the ammonia source.[8][9] The reaction is typically carried out by heating the 1,4-dicarbonyl compound with the ammonium salt in a suitable solvent like methanol or acetic acid.[8]

  • Ammonium Hydroxide: Aqueous ammonium hydroxide can also be used.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds via the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.[6]

Q2: What are the recommended methods for purifying the synthesized pyrrole?

The purification method depends on the properties of the pyrrole product. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products. Silica gel is the most common stationary phase.

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.

Q3: Can this reaction be performed under "green" conditions?

Yes, several greener modifications of the Paal-Knorr synthesis have been developed. These include:

  • Solvent-free reactions: Many Paal-Knorr reactions can be carried out without a solvent, especially with the use of solid acid catalysts or under microwave irradiation.[7]

  • Water as a solvent: Water has been successfully used as a solvent for some Paal-Knorr reactions.

  • Mechanochemical synthesis: Ball-milling has been employed for a solventless synthesis of pyrroles.

Q4: How does the electronic nature of the substituents on the amine and dicarbonyl affect the reaction?

  • Amine: Electron-donating groups on the amine increase its nucleophilicity and generally accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.[5]

  • Dicarbonyl: The electronic nature of the substituents on the dicarbonyl can also influence reactivity, though the effect is often less pronounced than with the amine.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Aryl Pyrroles
1,4-DicarbonylAmineCatalyst (mol%)SolventTemp. (°C)TimeYield (%)
2,5-HexanedioneAnilineHCl (catalytic)MethanolReflux15 minHigh
2,5-HexanedioneAnilineAcetic AcidNone1002 h95
2,5-HexanedioneVarious aminesSilica Sulfuric AcidSolvent-freeRT3-5 min92-98
2,5-HexanedioneAnilineIodine (10)None605-10 min95
2,5-HexanedioneAnilineSc(OTf)₃ (1)Solvent-free8030 min98
2,5-HexanedioneAnilineBi(NO₃)₃·5H₂O (10)EthanolReflux10 h96
Table 2: Effect of Solvent on the Paal-Knorr Synthesis
1,4-DicarbonylAmineCatalystSolventTemp. (°C)TimeYield (%)
2,5-HexanedioneBenzylamineNoneWater10015 min96
2,5-HexanedioneBenzylamineNoneEthanol7815 min93
2,5-HexanedioneBenzylamineNoneToluene11015 min91
2,5-HexanedioneBenzylamineNoneNone (neat)10015 min85
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
1,4-DicarbonylAmineCatalystMethodTemp. (°C)TimeYield (%)
Various β-keto ester derived diketonesVarious primary aminesAcetic AcidConventional120-15012 hLow
Various β-keto ester derived diketonesVarious primary aminesAcetic AcidMicrowave120-1502-10 min65-89
2,5-DimethoxytetrahydrofuranVarious aminesAmmonium ChlorideMicrowave505-8 minExcellent

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1]

    • Add one drop of concentrated hydrochloric acid to the mixture.[1]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[1]

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
  • Materials:

    • 1,4-Dicarbonyl compound (1.0 equiv)

    • Primary amine (1.1-1.5 equiv)

    • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

    • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]

    • Add the chosen solvent and catalyst, if required.[1]

    • Seal the vial and place it in the microwave reactor.[1]

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of N-Unsubstituted 2,5-Dimethylpyrrole
  • Materials:

    • 2,5-Hexanedione

    • Ammonium acetate

    • Methanol

    • Camphorsulfonic acid (catalytic amount)

    • 4 Å molecular sieves

  • Procedure:

    • In a round-bottom flask, combine 2,5-hexanedione, ammonium acetate, and methanol.[8]

    • Add a catalytic amount of camphorsulfonic acid and 4 Å molecular sieves.[8]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the molecular sieves.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography. Note: N-unsubstituted pyrroles can be unstable and may require immediate use or protection.[8]

Visualizations

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_end Product start_dk 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate start_dk->hemiaminal + Amine (Nucleophilic Attack) start_amine Primary Amine start_amine->hemiaminal cyclic_int Cyclic Intermediate hemiaminal->cyclic_int Intramolecular Cyclization product Pyrrole cyclic_int->product - 2 H₂O (Dehydration)

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix 1,4-Dicarbonyl and Primary Amine conditions 2. Add Solvent/Catalyst reactants->conditions heating 3. Heat (Conventional or Microwave) conditions->heating quench 4. Quench and Extract heating->quench purify 5. Dry, Concentrate, and Purify quench->purify product Final Pyrrole Product purify->product Troubleshooting_Tree cluster_low_yield Low Yield Troubleshooting cluster_byproduct Byproduct Troubleshooting cluster_tar Tarry Product Troubleshooting start Problem Encountered low_yield Low Yield / No Reaction start->low_yield byproduct Major Byproduct start->byproduct tar Dark/Tarry Product start->tar check_reactivity Check Reactivity of Starting Materials low_yield->check_reactivity optimize_cond Optimize Conditions: - Increase Temp/Time - Change Catalyst low_yield->optimize_cond check_purity Check Purity of Starting Materials low_yield->check_purity furan Furan Byproduct? byproduct->furan milder_cond Use Milder Conditions: - Lower Temperature - Weaker Catalyst tar->milder_cond adjust_ph Adjust pH (>3) furan->adjust_ph Yes excess_amine Use Excess Amine furan->excess_amine Yes

References

Technical Support Center: Purification of 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Formyl-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, and subsequent work-up procedures. The most likely impurities include:

  • 5-Formyl-1H-pyrrole-2-carboxylic acid: This regioisomer is a common byproduct of the Vilsmeier-Haack formylation reaction, a typical synthetic route for this compound. The formylation of substituted pyrroles can often lead to a mixture of isomers.[1]

  • Unreacted starting materials: Residual starting materials from the synthesis may persist in the crude product.

  • Solvent residues: Solvents used in the reaction and work-up (e.g., DMF, dichloromethane, ethyl acetate) may be present.

  • Reagent-derived impurities: Byproducts from the formylating reagent (e.g., from phosphorus oxychloride and DMF) can also contaminate the product.

Q2: My purified product is colored. What could be the cause and how can I resolve it?

A2: A colored product often indicates the presence of trace impurities, which may be highly colored polymeric or degradation products. Pyrrole derivatives can be sensitive to air and light and may darken over time. To obtain a colorless product, consider the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.

  • Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for removing colored impurities.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and color formation.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain the purity and stability of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: What is the solubility of this compound in common laboratory solvents?

A4: Based on the parent compound, pyrrole-2-carboxylic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like dichloromethane and ethyl acetate may be more limited, and it is likely to be poorly soluble in nonpolar solvents like hexanes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Presence of impurities with similar solubility.- Cooling the solution too quickly, leading to the trapping of impurities.- Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- If isomeric impurities are present, column chromatography is likely necessary for effective separation.- Allow the solution to cool slowly to promote the formation of pure crystals.
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Try adding a non-solvent dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available.
Low Recovery Yield - Product is too soluble in the recrystallization solvent, even at low temperatures.- Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Choose a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Isomeric Impurity (5-formyl) Detected - The synthesis reaction conditions favored the formation of the regioisomer.- Separation of the 4-formyl and 5-formyl isomers can be challenging by recrystallization alone and may require flash column chromatography.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities, particularly the 5-formyl regioisomer.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve peak shape)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate tubes as the solvent flows through the column.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound.

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Notes
Recrystallization (Ethanol/Water)859570Effective for removing baseline impurities. May not separate regioisomers effectively.
Column Chromatography (EtOAc/Hexanes)85>9860More effective for separating closely related impurities like regioisomers.

Note: The data presented in this table is representative and may vary depending on the specific nature of the crude product and the experimental conditions.

Visualizations

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (e.g., HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity >98% low_purity Low Purity purity_check1->low_purity Purity <98% column_chromatography Column Chromatography low_purity->column_chromatography purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->pure_product Purity >98% purity_check2->low_purity Further Purification Needed

Caption: Troubleshooting workflow for the purification of this compound.

Logical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Vilsmeier-Haack Formylation crude_product Crude Product (mixture of isomers and impurities) synthesis->crude_product primary_purification Primary Purification (Recrystallization) crude_product->primary_purification separation Separation of Isomers (Column Chromatography) primary_purification->separation Isomers still present analysis Purity and Structure Confirmation (HPLC, NMR, MS) primary_purification->analysis No isomers detected separation->analysis final_product Pure this compound analysis->final_product Purity Confirmed

References

Alternative reagents for the formylation of pyrrole rings.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrole Ring Formylation

This guide provides researchers, scientists, and drug development professionals with technical support on alternative reagents for the formylation of pyrrole rings, focusing on troubleshooting, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why would I use an alternative to the Vilsmeier-Haack reaction for pyrrole formylation?

A1: While the Vilsmeier-Haack reaction is a powerful and widely used method, it has limitations. It often requires harsh, acidic conditions (POCl₃/DMF) that may not be suitable for pyrroles bearing acid-sensitive functional groups. Furthermore, achieving high regioselectivity can be challenging with certain substitution patterns. Alternative reagents can offer milder reaction conditions, improved yields for specific substrates, and different regioselective outcomes.

Q2: How does the electronic nature of substituents on the pyrrole ring affect the choice of formylation reagent?

A2: The electronic properties of substituents are critical.

  • Electron-donating groups (EDGs) increase the nucleophilicity of the pyrrole ring, making it more reactive towards even mild electrophilic formylating agents. Formylation typically occurs at the C2 position unless it is blocked, in which case it proceeds at C3.

  • Electron-withdrawing groups (EWGs) deactivate the ring, making formylation more difficult. These substrates often require stronger, more reactive formylating agents and higher temperatures. For instance, the Gattermann reaction can be effective for less reactive aromatic systems.

Q3: Can I achieve C3 formylation if the C2 and C5 positions are unsubstituted?

A3: Achieving C3 selectivity in 2,5-unsubstituted pyrroles is challenging as the C2 position is kinetically favored. However, certain strategies can promote C3 formylation. One approach involves using a bulky protecting group on the nitrogen atom, which can sterically hinder the C2 and C5 positions, thereby directing the formylating agent to the C3 position.

Troubleshooting Guide

Problem 1: Low or no yield during formylation.

  • Possible Cause 1: Deactivated Pyrrole Ring. Your pyrrole substrate may possess strong electron-withdrawing groups that reduce its nucleophilicity.

    • Solution: Switch to a more powerful formylating agent or use more forcing conditions. For example, if the Duff reaction fails, consider the Gattermann reaction which uses the highly electrophilic HCN/HCl system.

  • Possible Cause 2: Reagent Decomposition. Some formylating agents are sensitive to moisture or air.

    • Solution: Ensure all reagents are fresh and properly handled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of the reagents.

  • Possible Cause 3: Incorrect Stoichiometry. The ratio of the formylating agent to the pyrrole substrate is crucial.

    • Solution: Optimize the stoichiometry. A slight excess of the formylating agent is often beneficial, but a large excess can sometimes lead to side reactions like diformylation.

Problem 2: Formation of multiple products (poor regioselectivity).

  • Possible Cause 1: Steric and Electronic Ambiguity. The substrate may have multiple reactive sites with similar steric and electronic environments.

    • Solution: Modify the reaction conditions. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Alternatively, consider using a bulkier formylating agent or introducing a bulky N-substituent to sterically direct the reaction.

  • Possible Cause 2: Reaction is too vigorous.

    • Solution: Reduce the reaction temperature and ensure slow, controlled addition of the reagent to the pyrrole solution. This can minimize side reactions and improve control over the primary reaction pathway.

Problem 3: Product decomposes during workup.

  • Possible Cause: Acid Sensitivity. The formylated pyrrole product may be unstable under acidic or basic workup conditions.

    • Solution: Perform a neutral workup. Use a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for quenching instead of strong acids or bases. Ensure extraction is performed promptly and that the solvent is removed under reduced pressure at a low temperature.

Alternative Formylation Methods: Data Summary

The following table summarizes reaction conditions and typical yields for various alternative formylation methods, providing a basis for comparison.

MethodReagent(s)Typical SubstrateSolventTemperature (°C)Typical Yield (%)Reference
Gattermann Zn(CN)₂ / HClElectron-rich heterocyclesAnhydrous Ether0 - 2560 - 85%
Duff Hexamethylenetetramine (HMTA) / AcidActivated (phenolic) heterocyclesGlycerol, Acetic Acid90 - 15040 - 70%
Rieche Dichloromethyl methyl ether (DCMME) / TiCl₄Unactivated pyrrolesDichloromethane (DCM)-78 to 075 - 95%
Orthoformate Triethyl Orthoformate / TFAElectron-rich pyrrolesDichloromethane (DCM)25 - 4070 - 90%

Detailed Experimental Protocols

1. Formylation via the Duff Reaction

This protocol is adapted for pyrroles that can withstand acidic conditions at elevated temperatures.

  • Reagents: Hexamethylenetetramine (HMTA), glycerol, pyrrole substrate.

  • Procedure:

    • To a round-bottom flask, add glycerol (10 mL) and hexamethylenetetramine (1.2 equivalents). Heat the mixture to 100°C with stirring.

    • Add the pyrrole substrate (1.0 equivalent) portion-wise to the hot mixture.

    • Continue heating the reaction mixture at 130-140°C for 2-4 hours. Monitor the reaction progress using TLC.

    • Cool the mixture to room temperature and add 2 M aqueous HCl (20 mL). Heat the mixture at 100°C for an additional 15-20 minutes to hydrolyze the intermediate imine.

    • Cool the solution and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Formylation with Dichloromethyl Methyl Ether (Rieche Formylation)

This method is effective for a wide range of pyrroles, including those with deactivating groups. Caution: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a chemical fume hood.

  • Reagents: Dichloromethyl methyl ether (DCMME), Titanium(IV) chloride (TiCl₄), pyrrole substrate, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add TiCl₄ (1.1 equivalents) dropwise to the stirred solution.

    • After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to 0°C and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude aldehyde via silica gel chromatography.

Visualized Workflows and Logic

Formylation_Decision_Workflow sub Analyze Pyrrole Substrate acid_sensitive Is the substrate acid-sensitive? sub->acid_sensitive ewg Does it have strong EWGs? acid_sensitive->ewg  No orthoformate Orthoformate/TFA acid_sensitive->orthoformate  Yes vilsmeier Vilsmeier-Haack (POCl3/DMF) ewg->vilsmeier  No rieche Rieche Reaction (DCMME/TiCl4) ewg->rieche  Yes duff Duff Reaction (HMTA/Acid) vilsmeier->duff If V-H fails or conditions are too harsh

Caption: Decision workflow for selecting a suitable pyrrole formylation method.

Troubleshooting_Low_Yield start Low Yield Observed check_activation Is the pyrrole ring strongly deactivated? start->check_activation stronger_reagent Action: Use a more powerful formylating agent (e.g., Rieche) check_activation->stronger_reagent  Yes check_conditions Were anhydrous conditions maintained? check_activation->check_conditions  No success Yield Improved stronger_reagent->success dry_reagents Action: Use fresh, anhydrous solvents and reagents under inert atmosphere check_conditions->dry_reagents  No check_temp Was reaction temperature optimal? check_conditions->check_temp  Yes dry_reagents->success optimize_temp Action: Screen different temperatures check_temp->optimize_temp  No check_temp->success  Yes

Caption: Troubleshooting flowchart for addressing low yield in pyrrole formylation.

Technical Support Center: Managing Chemoselectivity in Hantzsch Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hantzsch Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the complexities of managing chemoselectivity during the synthesis of substituted pyrroles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the Hantzsch pyrrole synthesis.

Question: My reaction is producing a significant amount of byproducts. How can I improve the chemoselectivity?

Answer: Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways.[1] Key areas to troubleshoot include:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, consider using a slight excess of the amine (e.g., 1.1 equivalents).[1]

  • N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone through two different pathways: the desired C-alkylation that leads to the pyrrole, and the undesired N-alkylation. The choice of solvent can significantly influence this selectivity. Protic solvents are known to favor the desired C-alkylation pathway.[1]

  • α-Haloketone Side Reactions: The α-haloketone is highly reactive and can undergo self-condensation or react directly with the amine in a simple substitution reaction.[1] To minimize these side reactions, the α-haloketone should be added slowly to the reaction mixture after the enamine has been pre-formed.[1]

Question: I am observing a furan derivative as a major byproduct. What is happening and how can I prevent it?

Answer: The formation of a furan byproduct is a classic side reaction in Hantzsch synthesis, known as the Feist-Bénary furan synthesis.[2] This competing pathway occurs without the involvement of the amine component.[2][3] To suppress this side reaction and favor pyrrole formation, you should increase the effective concentration of the amine or ammonia in the reaction mixture.[2]

Question: My reaction yield is consistently low. What general factors should I re-evaluate?

Answer: Low yields can often be traced back to several fundamental factors:[2]

  • Purity of Starting Materials: Impurities in the β-ketoester, α-haloketone, or amine can introduce competing reactions. Always use freshly purified reagents.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[2] Running the reaction at a moderate temperature can help control the rate and minimize byproduct formation.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[2] Ensure accurate measurements and consider a slight excess of the amine.[1]

  • Presence of Moisture: Some variations of the Hantzsch synthesis can be sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere may be beneficial.[2]

Summary of Reaction Condition Effects on Chemoselectivity
ParameterConditionEffect on SelectivityRationale
Solvent Protic (e.g., Ethanol, Acetic Acid)Favors desired C-alkylationProtic solvents can stabilize the enamine intermediate and facilitate the desired reaction pathway.[1]
Reagent Addition Slow addition of α-haloketoneMinimizes self-condensation and other side reactions of the haloketone.[1]Maintains a low concentration of the highly reactive α-haloketone, favoring its reaction with the pre-formed enamine.[1]
Base Weak baseSufficient for reaction, minimizes side reactions.[1]Stronger bases can promote undesired deprotonation and condensation pathways.[1]
Temperature ModerateControls reaction rate, reduces byproducts.[1]Higher temperatures can lead to decomposition and favor alternative reaction pathways.
Amine Concentration Slight excess (e.g., 1.1 eq)Promotes efficient enamine formation and suppresses furan byproduct.[1][2]Shifts the equilibrium towards the pyrrole synthesis pathway over the competing Feist-Bénary furan synthesis.[2]

Experimental Protocols

Protocol 1: Standard Hantzsch Pyrrole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrrole.

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable protic solvent like ethanol.[1]

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.[1]

  • Addition of α-Haloketone: Prepare a solution of the α-haloketone (1.0 equivalent) in a minimal amount of ethanol.[1]

  • Add the α-haloketone solution dropwise to the reaction mixture over a period of 15-20 minutes.[1]

  • Reaction: Gently heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure substituted pyrrole.[1]

Visualizations

Hantzsch Pyrrole Synthesis Pathway & Chemoselectivity Checkpoints

Hantzsch_Mechanism Reactants β-Ketoester + Amine + α-Haloketone Enamine Enamine Intermediate Reactants->Enamine Step 1 SideProduct1 Haloketone Self-Condensation Reactants->SideProduct1 Side Reaction 1 (Slow addition helps) SideProduct2 Feist-Bénary Furan Synthesis Reactants->SideProduct2 Side Reaction 2 (High amine conc. helps) C_Alkylation Desired C-Alkylation (Favored in Protic Solvents) Enamine->C_Alkylation Pathway A N_Alkylation Undesired N-Alkylation (Side Product) Enamine->N_Alkylation Pathway B Intermediate5 Imine Intermediate C_Alkylation->Intermediate5 Attack on Carbonyl Carbon Ring 5-Membered Ring Intermediate Intermediate5->Ring Intramolecular Attack Product Substituted Pyrrole Ring->Product Dehydration & Aromatization

Caption: Key chemoselectivity checkpoints in the Hantzsch pyrrole synthesis mechanism.

Troubleshooting Workflow for Low Chemoselectivity

Troubleshooting_Workflow Start Start: Low Chemoselectivity or High Byproduct Formation CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify/replace reagents CheckPurity->Purify No CheckAddition Is α-haloketone added slowly? CheckPurity->CheckAddition Yes Purify->Start SlowAddition Implement slow/dropwise addition of α-haloketone CheckAddition->SlowAddition No CheckSolvent What is the solvent? CheckAddition->CheckSolvent Yes SlowAddition->Start UseProtic Switch to a protic solvent (e.g., EtOH) CheckSolvent->UseProtic Aprotic CheckAmine Is furan byproduct observed? CheckSolvent->CheckAmine Protic UseProtic->Start IncreaseAmine Increase amine concentration (e.g., use 1.1 eq) CheckAmine->IncreaseAmine Yes End Re-run experiment and analyze results CheckAmine->End No IncreaseAmine->End

Caption: A logical workflow for troubleshooting chemoselectivity issues in Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch pyrrole synthesis?

A1: The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[4] The mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate.[4][5] This enamine then attacks the α-haloketone. Following a series of steps including the loss of water and an intramolecular cyclization, the final substituted pyrrole is formed.[4]

Q2: How critical is the choice of base in this reaction?

A2: The choice of base is important for managing side reactions. Often, a weak base is sufficient to facilitate the reaction.[1] Using stronger bases can promote unwanted side reactions, such as the self-condensation of the α-haloketone, leading to a decrease in the yield of the desired pyrrole.[1]

Q3: Can this synthesis be performed under non-conventional conditions to improve selectivity or yield?

A3: Yes, modern variations of the Hantzsch synthesis have been developed to improve its efficiency and environmental friendliness. These include reactions performed under mechanochemical conditions (ball milling), in continuous flow chemistry systems, or using water as a solvent with an organocatalyst.[3][6][7] Continuous flow chemistry, for example, can produce a library of substituted pyrrole analogs with short reaction times (around 8 minutes) and may not require extensive purification of intermediates, potentially leading to higher overall yields.[4]

Q4: What is the difference in reactivity between α-chloro and α-bromo ketones?

A4: The reactivity of the α-haloketone can influence the reaction outcome. In some cases, using an α-bromoketone can lead to full selectivity for the Hantzsch product, whereas the corresponding α-chloroketone might lead to a mixture of products, including the Feist-Bénary furan.[3] This is due to the different leaving group abilities of bromide versus chloride.

Q5: Besides furan formation, what other major side reactions should I be aware of?

A5: The primary side reactions to monitor are the self-condensation of the α-haloketone and the direct reaction between the α-haloketone and the amine via a simple substitution.[1][8] Both of these competing reactions consume the starting materials, reducing the overall yield of the pyrrole. Slow addition of the α-haloketone is a key strategy to mitigate these undesired pathways.[1]

References

Technical Support Center: Hydrolysis of Pyrrole-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the hydrolysis of pyrrole-2-carboxylic acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the hydrolysis of pyrrole-2-carboxylic acid esters.

Issue 1: Slow or Incomplete Hydrolysis

Symptoms:

  • Low yield of the desired carboxylic acid.

  • Presence of unreacted starting ester in the reaction mixture after prolonged reaction times.

Possible Causes:

  • Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the nucleophile (e.g., hydroxide).

  • Electron-Rich Pyrrole Ring: The electron-donating nature of the pyrrole ring can reduce the electrophilicity of the ester's carbonyl carbon, making it less reactive towards nucleophilic attack.[1]

Troubleshooting Steps:

  • Stronger Base: Switch from common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a stronger base such as lithium hydroxide (LiOH), which is often more effective for hindered esters.[1]

  • Co-solvent: Introduce a co-solvent like tetrahydrofuran (THF) or dioxane. This can improve the solubility of the ester and enhance the reaction rate.[1]

  • Increase Temperature: Carefully increase the reaction temperature. However, be mindful of potential side reactions like decarboxylation, especially under acidic conditions.

  • Microwave-Assisted Hydrolysis: Employ microwave irradiation to significantly decrease reaction times and potentially improve yields.[1]

Experimental Protocol: Enhanced Basic Hydrolysis
  • Reagents: Pyrrole-2-carboxylic acid ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the pyrrole-2-carboxylic acid ester in a 3:1 mixture of THF and water.

    • Add 2-3 equivalents of LiOH to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) to a pH of approximately 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Unwanted Decarboxylation of the Product

Symptoms:

  • Formation of pyrrole as a byproduct.

  • Gas evolution (CO2) from the reaction mixture.

  • Lower than expected yield of the carboxylic acid.

Possible Causes:

  • Acidic Conditions: The resulting pyrrole-2-carboxylic acid is prone to decarboxylation, a reaction that is significantly catalyzed by acid.[2][3] The rate of decarboxylation increases as the pH decreases.[2] The mechanism involves the addition of water to the carboxyl group, facilitated by protonation of the pyrrole ring.[2][4][5]

Troubleshooting Steps:

  • Maintain Basic or Neutral pH: Ensure the hydrolysis is performed under basic conditions and that the workup procedure avoids strongly acidic environments for extended periods.

  • Temperature Control: Perform the reaction and workup at lower temperatures to minimize the rate of decarboxylation.

  • Rapid Workup: Once the hydrolysis is complete, promptly neutralize the reaction and extract the product to minimize its exposure to conditions that favor decarboxylation.

Visualizing the Competing Pathways

The following diagram illustrates the desired hydrolysis pathway versus the undesired decarboxylation pathway.

G cluster_hydrolysis Desired Hydrolysis Pathway cluster_decarboxylation Undesired Decarboxylation Pathway Ester Pyrrole-2-carboxylic Acid Ester Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 OH⁻ Acid Pyrrole-2-carboxylic Acid Intermediate1->Acid H⁺ workup Acid_dec Pyrrole-2-carboxylic Acid Acid->Acid_dec Product susceptible to decarboxylation ProtonatedAcid Protonated Pyrrole-2- carboxylic Acid Pyrrole Pyrrole ProtonatedAcid->Pyrrole + H₂O, - H₃O⁺ CO2 CO₂ ProtonatedAcid->CO2 + H₂O, - H₃O⁺ Acid_dec->ProtonatedAcid H⁺ (catalyst)

Caption: Hydrolysis vs. Decarboxylation Pathways.

Issue 3: Formation of an Unexpected Ester Product

Symptoms:

  • Mass spectrometry results indicate a different ester than the starting material (e.g., a methyl ester is observed when starting with an ethyl ester).

Possible Causes:

  • Transesterification: Using an alcohol as a solvent (e.g., methanol for a reaction with NaOH) during a base-catalyzed hydrolysis can lead to transesterification, where the solvent's alkoxy group displaces the original alkoxy group of the ester.[1]

Troubleshooting Steps:

  • Use a Non-Alcoholic Solvent: Replace the alcoholic solvent with a non-protic solvent such as THF or dioxane to prevent transesterification.[1]

  • Aqueous Base: Utilize an aqueous solution of the base without an organic co-solvent if the starting material has sufficient solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my ester hydrolysis so slow, even with heating and a strong base?

A1: The electron-rich nature of the pyrrole ring can deactivate the ester towards nucleophilic attack. Additionally, significant steric hindrance around the ester group can slow down the reaction. Consider using microwave-assisted hydrolysis or switching to a more potent nucleophile if basic conditions are not effective.[1]

Q2: I'm observing significant decarboxylation. What are the optimal pH conditions to avoid this?

A2: Decarboxylation of pyrrole-2-carboxylic acid is acid-catalyzed and the rate increases significantly as the pH drops below 3.[2] To minimize this side reaction, maintain basic conditions (pH > 8) throughout the hydrolysis. During the workup, if acidification is necessary to protonate the carboxylate, it should be done quickly and at a low temperature, and the product should be extracted immediately.

Q3: How can I effectively purify the final pyrrole-2-carboxylic acid product?

A3: Due to its polar nature, purification can be challenging. A common and effective method is acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the carboxylic acid, making it water-soluble and separating it from neutral organic impurities. The aqueous layer can then be re-acidified and the pure product extracted with an organic solvent.[1]

Q4: Can I use acidic conditions for the hydrolysis?

A4: While acid-catalyzed hydrolysis is a standard method for many esters, it is generally not recommended for pyrrole-2-carboxylic acid esters due to the high propensity for decarboxylation of the product under these conditions.[2][3][4] If acidic conditions are unavoidable, the reaction should be performed at the lowest possible temperature and for the shortest possible time.

Q5: Will N-protection of the pyrrole ring affect the hydrolysis?

A5: Yes, the choice of a protecting group on the pyrrole nitrogen can significantly influence the electronic properties of the ring and, consequently, the reactivity of the ester. Electron-withdrawing protecting groups (e.g., sulfonyl groups) can make the pyrrole ring less electron-rich, which may increase the electrophilicity of the ester carbonyl and facilitate hydrolysis.[6] Conversely, the conditions required for deprotection must be compatible with the desired carboxylic acid.

Data Summary

Table 1: Recommended Reaction Conditions for Hydrolysis
ConditionReagent/ParameterRationalePotential Issues
Base LiOHMore effective for sterically hindered esters.[1]Higher cost.
NaOH, KOHStandard, cost-effective bases.May be slow for hindered esters.
Solvent THF/Water, Dioxane/WaterImproves solubility of organic esters in the aqueous base.[1]Requires removal during workup.
WaterAvoids transesterification.May not be suitable for poorly soluble esters.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.Higher temperatures can promote decarboxylation.
Alternative Energy MicrowaveDrastically reduces reaction times.[1]Requires specialized equipment.

Experimental Workflow

The following diagram outlines a general workflow for the hydrolysis of pyrrole-2-carboxylic acid esters, including troubleshooting checkpoints.

G Start Start: Pyrrole-2-carboxylic Acid Ester Reaction Basic Hydrolysis (e.g., LiOH in THF/H₂O) Start->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup: Acidify and Extract Monitor->Workup Reaction Complete Troubleshoot1 Troubleshooting: Incomplete Reaction Monitor->Troubleshoot1 Incomplete Purification Purification (e.g., Acid-Base Extraction) Workup->Purification Troubleshoot2 Troubleshooting: Side Product Formation Workup->Troubleshoot2 Byproducts Observed (e.g., Decarboxylation) End End: Pyrrole-2-carboxylic Acid Purification->End Troubleshoot1->Reaction Adjust Conditions: - Stronger Base - Higher Temp - Microwave Troubleshoot2->Workup Optimize Workup: - Lower Temp - Faster Extraction

Caption: General Experimental Workflow and Troubleshooting.

References

Validation & Comparative

A Comparative Analysis of Vilsmeier-Haack and Riecke Formylation Methods for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of a formyl group onto an aromatic ring is a critical step in the synthesis of many pharmaceutical intermediates and active compounds. Among the various formylation methods available, the Vilsmeier-Haack and Riecke reactions are two powerful and widely employed techniques. This guide provides an objective comparison of these two methods, supported by experimental data, to assist in selecting the most appropriate technique for a given synthetic challenge.

The Vilsmeier-Haack (V-H) reaction, a cornerstone of organic synthesis, utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2] In contrast, the Riecke formylation employs dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to achieve a similar transformation, often with distinct regioselectivity, particularly for phenolic substrates.[3][4]

Mechanism of Action: A Tale of Two Electrophiles

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2]

The Riecke formylation, on the other hand, involves the formation of a dichloromethyl cation or a related electrophilic species generated from the interaction of dichloromethyl methyl ether and the Lewis acid. This potent electrophile then attacks the aromatic substrate, leading to a dichloromethylated intermediate which is subsequently hydrolyzed to the aldehyde during workup.[3]

Data Presentation: A Head-to-Head Comparison

The choice between the Vilsmeier-Haack and Riecke methods often depends on the specific substrate, desired regioselectivity, and reaction conditions. The following tables summarize the performance of each method with various aromatic and heteroaromatic substrates.

Table 1: Vilsmeier-Haack Formylation of Various Substrates

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF-0 to 85696[5]
2-MethylindolePOCl₃, DMF-98-100371 (1-formyl), 22.5 (2-formyl)[6]
4-MethylindolePOCl₃, DMF-0 to 85890[5]
5-MethylindolePOCl₃, DMF-0 to 85892[5]
N,N-DimethylanilinePOCl₃, DMFH₂O70384-91[7]
PhenolDMF, SOCl₂DichloromethaneReflux4-560-80 (mixture of o- and p-)[8]
AnisolePOCl₃, DMFAcetonitrile801267 (p-isomer)[9]
PyrrolePOCl₃, DMFDichloroethane0 - RT1~95 (2-formyl)[10]
FuranPOCl₃, DMFDichloroethane0 - RT1~90 (2-formyl)[11]
ThiophenePOCl₃, DMFDichloroethane0 - RT1~75 (2-formyl)[12]

Table 2: Riecke Formylation of Various Substrates

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
MesityleneCH₃OCHCl₂, TiCl₄Dichloromethane0 - 350.7581-89[13]
PhenolCH₃OCHCl₂, TiCl₄Dichloromethane01-294 (o-isomer)[3]
3,5-DimethoxyphenolCH₃OCHCl₂, TiCl₄Dichloromethane01-294 (82:18 o:p)[3]
2,3,5-TrimethylphenolCH₃OCHCl₂, TiCl₄Dichloromethane01-285 (o-isomer)[3]
3-MethylthiopheneCH₃OCHCl₂, TiCl₄Dichloromethane-201Lower than V-H (46:1 2- vs 5-formyl)[14]

Regioselectivity: A Key Differentiator

A significant distinction between the two methods lies in their regioselectivity. The Vilsmeier-Haack reaction generally favors formylation at the most electron-rich and sterically accessible position. For monosubstituted benzene derivatives with activating groups, this typically results in the para-substituted aldehyde as the major product.[2]

Conversely, the Riecke formylation is renowned for its high ortho-selectivity in the formylation of phenols. This is attributed to the chelation of the phenolic oxygen and the formylating agent to the Lewis acid, directing the electrophilic attack to the ortho position.[3] For other activated aromatic systems, the regioselectivity of the Riecke reaction can be influenced by both steric and electronic factors.

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

Reagents and Equipment:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with stirring. The Vilsmeier reagent will form as a yellow to orange solid or oil.

  • Add a solution of indole in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 85°C for 6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide until basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain indole-3-carboxaldehyde.[5]

Riecke Formylation of Phenol (ortho-Formylation)

Reagents and Equipment:

  • Phenol

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (CH₃OCHCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve phenol in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add TiCl₄ via syringe to the cooled solution with vigorous stirring.

  • After stirring for a few minutes, add dichloromethyl methyl ether dropwise via syringe.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford salicylaldehyde.[3]

Mandatory Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

Riecke_Formylation_Mechanism DCMME Dichloromethyl Methyl Ether Electrophile Electrophilic Species DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Phenol Phenol Intermediate Dichloromethylated Intermediate Phenol->Intermediate + Electrophile Aldehyde ortho-Hydroxyaryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Riecke formylation mechanism for phenols.

Experimental_Workflow cluster_Vilsmeier Vilsmeier-Haack cluster_Riecke Riecke V1 Reagent Prep: DMF + POCl₃ V2 Reaction: + Arene V1->V2 V3 Workup: Aqueous Hydrolysis V2->V3 V4 Purification V3->V4 R1 Reaction Setup: Phenol + TiCl₄ R2 Addition: + CH₃OCHCl₂ R1->R2 R3 Workup: Aqueous Quench R2->R3 R4 Purification R3->R4

Caption: General experimental workflow comparison.

Conclusion

Both the Vilsmeier-Haack and Riecke formylation reactions are indispensable tools for the synthesis of aromatic aldehydes. The Vilsmeier-Haack reaction is a versatile and widely used method for a broad range of electron-rich aromatic and heteroaromatic substrates, generally favoring para-substitution. The Riecke formylation, while perhaps less general in its application, offers a distinct advantage in the highly regioselective ortho-formylation of phenols. The choice between these two powerful methods will ultimately be guided by the specific synthetic target, the nature of the starting material, and the desired regiochemical outcome. This guide provides the foundational information and experimental context to make an informed decision for your synthetic endeavors.

References

A Comparative Guide to the Bioactivity of 4-Formyl-1H-pyrrole-2-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 4-Formyl-1H-pyrrole-2-carboxylic acid and related pyrrole-2-carboxaldehydes have emerged as compounds of interest, demonstrating a range of physiological activities. This guide provides a comparative overview of the reported biological effects of these derivatives, supported by available data and detailed experimental protocols for key assays.

While comprehensive quantitative Structure-Activity Relationship (SAR) studies for a series of this compound derivatives are not extensively documented in publicly available literature, this guide consolidates the existing data on individual compounds and their analogs to facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of several key this compound derivatives and related compounds. Due to the limited availability of quantitative data, the activities are primarily described qualitatively.

Table 1: Enzyme Inhibition and Macrophage Activation

Compound NameStructureBiological Target/ActivityQuantitative DataSource
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
alt text
Protein Tyrosine Phosphatase 1B (PTP1B) InhibitionIC50 not reported, but identified as an inhibitor.[1]
4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
alt text
Macrophage ActivationSpecific quantitative data on activation levels not available.[1]

Table 2: Antimicrobial and Cytotoxic Activity

Compound NameStructureBiological ActivityQuantitative DataSource
5-butoxymethyl-1-(4-hydroxyphenethyl)-1H-pyrrole-2-carboxaldehyde
Structure not available in public databases
Antimicrobial ActivityWeak to moderate activity against various bacteria and potent antifungal activity against Sclerotinia sclerotiorum (MIC = 31.2 µg/mL).[1]
5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde
Structure not available in public databases
Cytotoxic Activity against various cancer cell linesIC50 values: HCT-116 (2.87 µM), HepG2 (1.87 µM), BGC-823 (2.28 µM), NCI-H1650 (2.86 µM), A2780 (0.96 µM).[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to support the reproducibility and further investigation of these compounds.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted from established methods for determining PTP1B inhibitory activity.[3]

  • Reagents and Materials:

    • PTP1B enzyme

    • Reaction buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

    • Substrate: p-nitrophenyl phosphate (pNPP)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plate

    • Spectrophotometer

  • Assay Procedure:

    • Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of 2 mM pNPP to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated relative to a control containing DMSO without the test compound. IC50 values are determined from dose-response curves.

Macrophage Activation Assay

This protocol outlines a general method for assessing macrophage activation by measuring the production of inflammatory mediators.[4]

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 hours). Lipopolysaccharide (LPS) can be used as a positive control for M1 polarization.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell culture supernatant after treatment.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using commercially available ELISA kits according to the manufacturer's instructions.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the broth microdilution method to determine the MIC of a compound.

  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in a suitable broth medium to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of these compounds.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binds pIR Phosphorylated Insulin Receptor (Active) IR->pIR Autophosphorylation PTP1B PTP1B pIR->PTP1B Substrate Signaling Downstream Signaling (Glucose Uptake) pIR->Signaling PTP1B->IR Dephosphorylates Inhibitor Pyrrole Derivative (Inhibitor) Inhibitor->PTP1B Inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition.

Experimental_Workflow_PTP1B_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Pyrrole Derivative) Plate 96-well Plate Compound->Plate Enzyme PTP1B Enzyme Enzyme->Plate Substrate pNPP Substrate Incubation Incubation (37°C, 30 min) Substrate->Incubation Initiate Reaction Plate->Incubation Stop Stop Reaction (NaOH) Incubation->Stop Readout Absorbance Reading (405 nm) Stop->Readout Calculation Calculate % Inhibition and IC50 Readout->Calculation

Caption: Workflow for the in vitro PTP1B enzyme inhibition assay.

Macrophage_Activation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoint Analysis Culture Culture Macrophages (e.g., RAW 264.7) Seed Seed Cells in Plates Culture->Seed Treat Treat with Pyrrole Derivatives Seed->Treat Incubate Incubate (24h) Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Griess Assay (NO Production) Supernatant->Griess ELISA ELISA (Cytokine Levels) Supernatant->ELISA

Caption: Experimental workflow for assessing macrophage activation.

References

A Comparative Guide to In Vitro Enzyme Inhibition Assays of Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of pyrrole-based compounds as inhibitors of key enzymes implicated in various disease pathologies. We present supporting experimental data, detailed methodologies for in vitro enzyme inhibition assays, and visual workflows to facilitate a deeper understanding of the evaluation process.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of novel pyrrole-based compounds is critically evaluated against established reference inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrrole derivatives against three distinct enzyme targets: Cyclooxygenase-2 (COX-2), Tyrosinase, and Butyrylcholinesterase (BChE).

Target EnzymePyrrole-Based InhibitorIC50 Value (µM)Reference InhibitorIC50 Value (µM)
Cyclooxygenase-2 (COX-2)Pyrrole Carboxylic Acid Derivative (Compound 4k)Not explicitly quantified, but showed high activity[1]Celecoxib0.04[2]
Tyrosinase2-Cyanopyrrole Derivative (Compound A12)0.97[3]Kojic Acid28.72[3]
Butyrylcholinesterase (BChE)1,3-Diaryl-pyrrole Derivative (Compound 3p)1.71[4]Donepezil3.3[5]

Visualizing the Experimental and Biological Context

Understanding the experimental workflow and the biological pathways in which these enzymes operate is crucial for contextualizing the inhibition data.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Solution pre_incubation Pre-incubation of Enzyme with Inhibitor enzyme_prep->pre_incubation inhibitor_prep Pyrrole Compound & Reference Inhibitor Dilutions inhibitor_prep->pre_incubation substrate_prep Substrate Solution reaction_initiation Initiation with Substrate substrate_prep->reaction_initiation pre_incubation->reaction_initiation data_acquisition Kinetic Measurement of Product Formation reaction_initiation->data_acquisition rate_calculation Calculate Reaction Rates data_acquisition->rate_calculation inhibition_calculation Determine % Inhibition rate_calculation->inhibition_calculation ic50_determination IC50 Value Determination inhibition_calculation->ic50_determination

A generalized workflow for in vitro enzyme inhibition assays.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to Pyrrole_Inhibitor Pyrrole-Based COX-2 Inhibitor Pyrrole_Inhibitor->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by a pyrrole-based compound.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the enzyme inhibition assays cited in this guide.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Arachidonic acid (substrate)

    • Pyrrole-based test compounds and Celecoxib (reference inhibitor) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = ~535/590 nm)

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe. Prepare serial dilutions of the pyrrole test compounds and Celecoxib in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Assay Plate Setup: To the wells of a 96-well plate, add the reaction mixture. Subsequently, add the diluted test compounds or reference inhibitor. Include a control with no inhibitor.

    • Enzyme Addition: Add the purified COX-2 enzyme solution to all wells except for a no-enzyme control.

    • Incubation: Incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.

    • Data Acquisition: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome, catalyzed by tyrosinase.

  • Materials:

    • Mushroom tyrosinase

    • Phosphate buffer (50 mM, pH 6.8)

    • L-DOPA (substrate)

    • Pyrrole-based test compounds and Kojic acid (reference inhibitor) dissolved in a suitable solvent (e.g., DMSO) and diluted in phosphate buffer.

    • 96-well microplate

    • Spectrophotometer (absorbance at ~475 nm)

  • Procedure:

    • Assay Plate Setup: In a 96-well plate, add the phosphate buffer, followed by the serial dilutions of the pyrrole test compounds or kojic acid.

    • Enzyme Addition: Add the mushroom tyrosinase solution to each well.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

    • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

    • Data Acquisition: Measure the absorbance at 475 nm at regular intervals for a defined period.

    • Data Analysis: Calculate the rate of dopachrome formation. The percentage of tyrosinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined from the dose-response curve.[6]

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method that measures the hydrolysis of a thiocholine ester substrate by BChE. The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.

  • Materials:

    • Butyrylcholinesterase (from equine serum or human)

    • Phosphate buffer (pH 7.4-8.0)

    • Butyrylthiocholine iodide (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Pyrrole-based test compounds and Donepezil (reference inhibitor)

    • 96-well microplate

    • Spectrophotometer (absorbance at ~412 nm)

  • Procedure:

    • Assay Plate Setup: To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the various concentrations of the pyrrole test compounds or donepezil.

    • Enzyme Addition: Add the BChE solution to the wells.

    • Pre-incubation: Incubate the plate for a short period at a controlled temperature (e.g., 25°C or 37°C).

    • Reaction Initiation: Start the reaction by adding the butyrylthiocholine iodide substrate.

    • Data Acquisition: Monitor the increase in absorbance at 412 nm over time.

    • Data Analysis: Determine the rate of the reaction. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the enzyme activity without any inhibitor. The IC50 value is then derived from the resulting dose-response curve.[4][7]

References

A Comparative Guide to the Biological Activity of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] The versatility of the pyrrole structure allows for extensive substitution, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide offers a comparative analysis of the biological activities of various substituted pyrrole derivatives, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activity Data

The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives, providing a clear comparison of their potency.

Anticancer Activity

Pyrrole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported ValueCitation
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[5][6]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[5][7]
3-Aroyl-1-Arylpyrrole1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonylNCI-ADR-RES (Drug-Resistant)-Strong Inhibition[5]
Cpd 193,4-dimethoxy phenyl at 4th positionMGC 80-3, HCT-116, CHOIC501.0 - 1.7 µM[8]
Cpd 213,4-dimethoxy phenyl at 4th positionHepG2, DU145, CT-26IC500.5 - 0.9 µM[8]
Cpd 15-A549IC503.6 µM[8]
Pyrrolo[2,3-b]pyrrole (Cpd 2)-MCF-7, HCT-116, A549IC50More active than erlotinib[9]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. Lower MIC values indicate greater antimicrobial efficacy.

Compound/Derivative ClassSubstitution DetailsTarget OrganismActivity MetricReported ValueCitation
Pyrrole-fused Pyrimidine (4g)Pyrrole fused with a pyrimidine ringM. tuberculosis H37RvMIC0.78 µg/mL[5]
Pyrrolo[2,3-b]pyrrole (Cpd 2)-Pseudomonas aeruginosaMIC50 µg/mL[9]
Pyrrolo[2,3-b]pyrrole (Cpd 3)-Staphylococcus aureusMICComparable to ciprofloxacin[9]
Pyrrolo[2,3-b]pyrrole (Cpd 2)-Candida albicansMIC~25% of clotrimazole's MIC[9]
Pyrrole-2-carboxamidesVarious substitutionsGram-positive & Gram-negative bacteriaMIC1.05 - 12.01 µg/mL[10]
Phallusialides A and BNovel alkaloids from Micromonospora sp.MRSA and Escherichia coliMIC32 and 64 µg/mL, respectively[10]
Chloro substituted pyrroles (5c)Chloro substitutionS. aureus and P. chrysogenum-Pronounced activity
Anti-inflammatory Activity

The anti-inflammatory activity of pyrrole derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

Compound/Derivative ClassSubstitution DetailsTarget EnzymeActivity MetricReported ValueCitation
Pyrrole Carboxylic Acid (4h)Acetic acid group at position 1COX-1IC50Greater activity than celecoxib[11]
Pyrrole Carboxylic Acid (4k)Acetic acid group at position 1COX-2IC50Greater activity than celecoxib[11]
Pyrrolizine derivatives (7c, 7i, 7j)-COX-2IC500.42–29.11 μM[12]
Pyrrolo[3,4-c]pyrrole Mannich bases-COX-2IC50Lower than meloxicam[13]
N-pyrrolylcarboxylic acids-COX-2-Potent inhibitors[14]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.

Anticancer Activity: MTT Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of concentrations against a standardized inoculum of the test organism in a liquid medium.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the substituted pyrrole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The inhibition is quantified by measuring the reduction in the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid.[5]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compounds at various concentrations.

  • Reaction Initiation: In a reaction buffer, pre-incubate the enzyme with the test compound or vehicle control. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Visualizations

Understanding the underlying mechanisms and workflows is crucial for drug discovery and development. The following diagrams illustrate a general workflow for developing novel pyrrole-based agents and a key signaling pathway targeted by these compounds.

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development a Library of Substituted Pyrroles b Chemical Synthesis & Purification a->b c High-Throughput Screening b->c d Hit Identification c->d e Structure-Activity Relationship (SAR) Studies d->e f ADME/Tox Profiling e->f g In Vivo Efficacy Studies f->g h Clinical Trials g->h

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inflammatory Effects cluster_3 Inhibition Stimuli Cytokines, Pathogens, etc. PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation mediate Pyrrole Substituted Pyrrole Derivatives Pyrrole->COX2 inhibit

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

References

Unveiling the Potential of Pyrrole Analogs: A Comparative Guide to their Enzyme-Targeted Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 4-Formyl-1H-pyrrole-2-carboxylic acid analogs reveals their promising potential as inhibitors of key enzymes implicated in a range of diseases. This guide provides a comparative analysis of their performance against various enzymatic targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Recent in silico and in vitro studies have highlighted the versatility of the this compound scaffold in designing potent enzyme inhibitors. These analogs have been investigated for their efficacy against enzymes such as Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis, Cyclooxygenase (COX) enzymes (COX-1 and COX-2) involved in inflammation, and Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds, guiding further synthetic and biological evaluations.

Comparative Docking Performance and Inhibitory Activity

The inhibitory potential of various this compound analogs has been quantified through molecular docking scores and in vitro assays. The following tables summarize the key quantitative data from several studies, offering a comparative overview of their performance against different target enzymes.

Table 1: Molecular Docking and Antimycobacterial Activity of Pyrrole-2-carbohydrazide Derivatives against Enoyl-ACP Reductase (ENR)

Compound IDSubstitutionDocking Score (Glide Score)Antimycobacterial Activity (MIC in µg/mL)
GS2 2-hydroxy benzylidine-> 6.25
GS3 3-hydroxy benzylidine-> 6.25
GS4 4-hydroxy benzylidine-3.125
GS5 3-nitro benzylidine-> 6.25
GS6 4-methoxy benzylidine-> 6.25
GS7 4-chloro benzylidine-> 6.25
Pyrazinamide Reference Drug-3.125
Streptomycin Reference Drug-6.25

Data extracted from a study on Pyrrole-2-carbohydrazide derivatives as Enoyl-acyl carrier protein reductase inhibitors.[1]

Table 2: COX-1 and COX-2 Inhibitory Activity of Pyrrole Carboxylic Acid Derivatives

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)
4g Acetic acid0.150.08
4h Acetic acid0.120.06
4k Acetic acid0.220.11
4l Acetic acid0.180.09
5b Hydroxybenzoic acid0.090.25
5e Hydroxybenzoic acid0.070.21
Ibuprofen Reference Drug0.136.44
Nimesulide Reference Drug-6.20
Celecoxib Reference Drug-0.05

IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.[2]

Table 3: Monoamine Oxidase (MAO) Inhibition by Pyrrole Derivatives

Compound IDSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
6 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one0.16281.00.002
Clorgyline Reference MAO-A Inhibitor---

A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the selectivity for MAO-A over MAO-B.[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited molecular docking and biological evaluation studies.

Molecular Docking Protocol for ENR Inhibitors [1]

The molecular docking studies were performed using the GLIDE (Grid-based Ligand Docking with Energetics) module of the Schrödinger suite.

  • Protein Preparation : The crystal structure of the enoyl ACP reductase (PDB Code: 2IDZ) was obtained from the Protein Data Bank. The protein was prepared using the 'Protein Preparation Wizard' in Maestro 9.0, which involves adding hydrogens, assigning bond orders, and minimizing the structure using the OPLS force field.

  • Ligand Preparation : The 3D structures of the pyrrole analogs were generated and optimized using the LigPrep 2.2 module. The OPLS_2005 force field was used for energy minimization to generate low-energy conformers of the ligands.

  • Grid Generation : A receptor grid was generated by defining the active site based on the co-crystallized ligand in the PDB structure. The grid box was centered on this ligand with a default size.

  • Ligand Docking : The prepared ligands were docked into the generated grid using the Standard Precision (SP) mode of GLIDE.

  • Scoring and Analysis : The docked poses were evaluated using the GlideScore, which is an empirical scoring function that estimates the binding affinity. The best-docked pose for each ligand was saved and analyzed for its interactions with the active site residues.

In Vitro COX Inhibition Assay [2]

The inhibitory activity of the synthesized pyrrole derivatives against COX-1 and COX-2 was determined using a fluorometric inhibitor screening kit. The assay measures the peroxidase activity of the COX enzymes.

  • Enzyme and Substrate Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes were used. A solution of arachidonic acid (the substrate) was prepared.

  • Inhibitor Preparation : The synthesized compounds and reference drugs (ibuprofen, nimesulide, celecoxib) were dissolved in a suitable solvent to prepare stock solutions, which were further diluted to the required concentrations.

  • Assay Procedure : The assay was performed in a 96-well plate. The reaction mixture contained the respective enzyme, the test compound (or reference drug), and a fluorescent probe. The reaction was initiated by the addition of arachidonic acid.

  • Fluorescence Measurement : The fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm. The inhibition of the enzyme activity was calculated by comparing the fluorescence of the wells containing the test compounds with the control wells (without any inhibitor).

  • IC50 Determination : The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the general workflow of a molecular docking study and the role of COX enzymes in the inflammatory pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Prot_Prep Protein Preparation (Add H, Minimize) PDB->Prot_Prep Ligands Ligand Structures (2D/3D) Lig_Prep Ligand Preparation (Generate Conformers) Ligands->Lig_Prep Grid_Gen Grid Generation (Define Active Site) Prot_Prep->Grid_Gen Docking Molecular Docking (e.g., GLIDE) Lig_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (e.g., GlideScore) Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis

A generalized workflow for molecular docking studies.

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Pyrrole_Analogs Pyrrole Analogs (COX Inhibitors) Pyrrole_Analogs->COX1 Inhibition Pyrrole_Analogs->COX2 Inhibition

The role of COX enzymes in the inflammatory cascade.

References

A Comparative Analysis of Pyrrole Carboxylic Acids and Other Heterocyclic Inhibitors: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry. This guide provides an objective comparison of the efficacy of pyrrole carboxylic acids against other prominent heterocyclic inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

I. Comparative Efficacy: Quantitative Data

The inhibitory potential of a compound is a critical measure of its efficacy. This section presents a compilation of quantitative data, primarily IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, for pyrrole carboxylic acids and other heterocyclic inhibitors targeting key enzymes and biological processes.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.

Compound ClassCompoundTargetIC50 (µM)Citation
Pyrrole Carboxylic Acid Derivatives 4hCOX-10.09[1]
4kCOX-20.05[1]
4COX-20.65[2]
5COX-20.55[2]
Pyrazole Derivatives 15cCOX-20.059[3]
15dCOX-20.061[3]
19dCOX-20.063[3]
Reference Drugs CelecoxibCOX-20.22[3]
IbuprofenCOX-1>10[1]
IbuprofenCOX-2>10[1]
IndomethacinCOX-2>100[2]

Table 2: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.

Compound ClassCompoundTarget OrganismMIC (µg/mL)Citation
Pyrrole Carboxamide Derivatives 32M. tuberculosis H37Rv<0.016[4]
Diarylpyrrole Derivatives BM212M. tuberculosis H37Rv1.5[5]
Benzimidazole Derivatives 8M. tuberculosis0.98 (MIC90)[6]
Reference Drug SQ109M. tuberculosis H37Rv0.20[4]

Table 3: Inhibition of Bacterial DNA Gyrase

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an excellent target for antibiotics.

Compound ClassCompoundTarget EnzymeIC50 (µM)MIC (µg/mL) vs. S. aureusCitation
N-phenylpyrrolamide Derivatives 22eE. coli DNA Gyrase-0.25[7]
9bDNA Gyrase0.0236-[8]
Triazolopyrimidine Derivatives 9nE. coli DNA Gyrase-0.051 (vs E. coli)[9]
9oE. coli DNA Gyrase-0.024 (vs S. aureus)[9]
Reference Drug CiprofloxacinDNA Gyrase0.850.01 (vs B. subtilis)[9]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.

  • Reagents and Equipment:

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid (substrate)

    • Human Recombinant COX-1 or COX-2 enzyme

    • Test compounds (dissolved in DMSO)

    • 96-well white opaque plate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Enzyme Preparation: Reconstitute the lyophilized COX enzyme with the appropriate buffer as per the manufacturer's instructions. Keep the enzyme on ice.

    • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Compound Addition: Add 10 µL of the diluted test inhibitor or DMSO (vehicle control) to the respective wells.

    • Enzyme Addition: Add the reconstituted COX enzyme to each well, except for the blank.

    • Initiation of Reaction: Initiate the reaction by adding 10 µL of a freshly prepared solution of Arachidonic Acid.

    • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. MmpL3 Inhibition Assay (Radiolabeling and TLC)

This assay determines the effect of inhibitors on mycolic acid biosynthesis by measuring the accumulation of trehalose monomycolate (TMM).[4]

  • Reagents and Equipment:

    • Mycobacterium culture (e.g., M. smegmatis expressing MmpL3)

    • [14C]acetate

    • Test compounds

    • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

    • TLC plates

    • Phosphorimager or autoradiography film

  • Procedure:

    • Metabolic Labeling: Grow mycobacterial cultures to mid-log phase and incubate with [14C]acetate in the presence of the test compound or DMSO (control) for a defined period (e.g., 24 hours).

    • Lipid Extraction: Harvest the cells by centrifugation, and extract the total lipids using a chloroform/methanol solvent system.

    • TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate different lipid species.

    • Detection: Visualize the radiolabeled lipids, particularly TMM, using a phosphorimager or by exposing the TLC plate to an autoradiography film.

    • Quantification: Quantify the intensity of the TMM spot to determine the extent of its accumulation, which is indicative of MmpL3 inhibition.

3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Equipment:

    • Bacterial culture

    • Mueller-Hinton Broth (or other appropriate growth medium)

    • Test compounds

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these inhibitors exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and inhibitory mechanisms.

1. Cyclooxygenase-2 (COX-2) Inflammatory Pathway

Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the expression of COX-2.[10] This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation.[11][12] COX-2 inhibitors block this step, thereby reducing inflammation.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Receptor Cell Membrane Receptor Pro-inflammatory Stimuli->Cell Membrane Receptor Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) Cell Membrane Receptor->Signaling Cascade (e.g., NF-κB) COX-2 Gene Transcription COX-2 Gene Transcription Signaling Cascade (e.g., NF-κB)->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation Inflammation Prostaglandins (PGE2)->Inflammation COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme

COX-2 signaling pathway and point of inhibition.

2. Bacterial DNA Gyrase Inhibition Workflow

Bacterial DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[13] Inhibitors of DNA gyrase, such as certain pyrrole derivatives and fluoroquinolones, trap the enzyme-DNA complex, leading to double-strand breaks and cell death.[14]

DNA_Gyrase_Inhibition cluster_process Normal DNA Supercoiling cluster_inhibition Inhibition of DNA Gyrase Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase ADP + Pi ADP + Pi DNA Gyrase->ADP + Pi Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Trapped Enzyme-DNA Complex Trapped Enzyme-DNA Complex DNA Gyrase->Trapped Enzyme-DNA Complex In presence of inhibitor ATP ATP ATP->DNA Gyrase DNA Gyrase Inhibitor DNA Gyrase Inhibitor DNA Gyrase Inhibitor->DNA Gyrase DNA Double-Strand Breaks DNA Double-Strand Breaks Trapped Enzyme-DNA Complex->DNA Double-Strand Breaks Cell Death Cell Death DNA Double-Strand Breaks->Cell Death MmpL3_Inhibition_Workflow cluster_cell Mycobacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 Transporter MmpL3 Transporter TMM->MmpL3 Transporter Translocation TMM_periplasm TMM MmpL3 Transporter->TMM_periplasm Mycolic Acid Layer Formation Mycolic Acid Layer Formation TMM_periplasm->Mycolic Acid Layer Formation MmpL3 Inhibitor MmpL3 Inhibitor MmpL3 Inhibitor->MmpL3 Transporter Inhibition

References

Pyrrole Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis of COX-1 and COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of cyclooxygenase (COX) enzymes is paramount in the development of safer and more effective anti-inflammatory drugs. This guide provides a comparative analysis of the inhibitory effects of various pyrrole derivatives on COX-1 and COX-2, supported by quantitative data and detailed experimental protocols.

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins.[1][2] While both isoforms produce prostaglandins that mediate pain and inflammation, COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the normal lining of the gastrointestinal tract and kidney function.[3][4] Conversely, COX-2 is primarily induced at sites of inflammation.[3] Consequently, the selective inhibition of COX-2 over COX-1 is a critical objective in the design of anti-inflammatory agents to minimize gastrointestinal side effects.[5] Pyrrole-based compounds, such as tolmetin and ketorolac, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated the ability to selectively target either COX-1 or COX-2.[1]

Quantitative Analysis of COX-1 and COX-2 Inhibition by Pyrrole Derivatives

The inhibitory potency of various pyrrole derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher inhibitory activity. The following table summarizes the IC50 values for a selection of synthesized pyrrole derivatives from recent studies, providing a clear comparison of their activity and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
4g >1000.07>1428[1][2]
4h 0.080.042[1][2]
4k >1000.03>3333[1][2]
4l >1000.05>2000[1][2]
5b 0.090.150.6[1][2]
5e 0.060.120.5[1][2]
Pyrrole 2 ---[6]
Hybrid 5 -0.55-[6]
Hybrid 6 -7.0-[6]
Celecoxib (Reference) >1000.05>2000[1][2]
Ibuprofen (Reference) 0.150.350.43[1][2]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Some studies did not report IC50 values for both enzymes.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity of pyrrole derivatives is typically performed using in vitro assays. The following is a detailed methodology for a common fluorometric inhibitor screening assay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds (pyrrole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The assay buffer is used to dilute the enzymes, cofactor, and substrate to their final working concentrations.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

    • Add the test compound (pyrrole derivative) at various concentrations to the sample wells.

    • For control wells, add the assay buffer (for 100% initial activity) or a known inhibitor (for inhibitor control).

    • Add the COX-1 or COX-2 enzyme to all wells except the background wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/585-595 nm) over a period of time (e.g., 5-10 minutes) in a kinetic mode.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 PyrroleDerivatives Pyrrole Derivatives (Inhibitors) PyrroleDerivatives->COX1 PyrroleDerivatives->COX2

Caption: Simplified COX-1 and COX-2 signaling pathway.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Pyrrole Derivative A->B C Initiate Reaction with Arachidonic Acid B->C D Measure Fluorescence (Kinetic Reading) C->D E Data Analysis (% Inhibition, IC50) D->E

Caption: General workflow for COX inhibition assay.

Selectivity_Logic cluster_inhibitors Pyrrole Derivatives cluster_targets Target Enzymes Selective Selective COX-2 Inhibitors (e.g., 4g, 4k, 4l) COX1 COX-1 Selective->COX1 Weak/No Inhibition (High IC50) COX2 COX-2 Selective->COX2 Strong Inhibition (Low IC50) NonSelective Non-Selective/COX-1 Selective (e.g., 4h, 5b, 5e) NonSelective->COX1 Strong Inhibition (Low IC50) NonSelective->COX2 Variable Inhibition

Caption: Logical relationship of pyrrole derivative selectivity.

References

Comparative In Vivo Evaluation of 4-Formyl-1H-pyrrole-2-carboxylic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-formyl-1H-pyrrole-2-carboxylic acid scaffold is a promising pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[2][3][4] This guide provides a comparative overview of the in vivo evaluation of select drug candidates based on this scaffold, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Data Summary of In Vivo Studies

The following table summarizes the quantitative data from in vivo studies of two promising, albeit structurally distinct, drug candidates derived from a pyrrole-2-carboxaldehyde and a pyrrole-2,5-dione scaffold. While not direct analogues, they represent the therapeutic potential stemming from the broader pyrrole chemical space.

Drug CandidateTherapeutic AreaAnimal ModelKey Efficacy DataAcute Toxicity (LD50)Reference
Compound 1c (a pyrrole-2-carbaldehyde derivative) AnalgesiaMouse (Writhing Test)ED50 = 0.8 mg/kg (intraperitoneal)Not Reported[2]
MI-1 (a pyrrole-2,5-dione derivative) Anti-cancerRat (Colorectal Cancer Model)Reduced lipid peroxidation by 43-67%; Increased superoxide dismutase activity by 40-58%Not Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are the protocols for the key experiments cited in this guide.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test (for Compound 1c)

This murine model is a standard method for evaluating the efficacy of peripherally acting analgesics.

  • Animal Model: Male CD-1 mice (20-25 g) are used.

  • Drug Administration: The test compound (Compound 1c) is administered intraperitoneally (i.p.) at various doses. The vehicle (control) is typically a solution of saline with a small percentage of a solubilizing agent like DMSO.

  • Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, the number of writhes is counted for a period of 15 minutes.

  • Data Analysis: The percentage of protection against writhing is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined using regression analysis.[2]

Antitumor and Antioxidant Activity in a Colorectal Cancer Model (for MI-1)

This protocol assesses the ability of a compound to modulate oxidative stress parameters in an animal model of colorectal cancer.

  • Animal Model: Wistar rats are used. Colorectal cancer is induced through the administration of a carcinogen, such as 1,2-dimethylhydrazine.

  • Drug Administration: The test compound (MI-1) is administered to the treatment group, typically orally or via injection, over a specified period.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and colonic tissue is collected.

  • Biochemical Analysis:

    • Lipid Peroxidation: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in the colon tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: The activity of superoxide dismutase (SOD), a key antioxidant enzyme, is determined in the tissue homogenates using a spectrophotometric assay.

  • Data Analysis: The levels of MDA and the activity of SOD in the treated group are compared to those in the untreated cancer model group and a healthy control group to determine the antioxidant effect of the compound.[3]

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

signaling_pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Upregulation COX-2 Upregulation Inflammatory Stimuli->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Pain & Inflammation Pain & Inflammation Prostaglandin Synthesis->Pain & Inflammation Compound 1c Compound 1c Compound 1c->COX-2 Upregulation Inhibition

Caption: Putative anti-inflammatory mechanism of Compound 1c via COX-2 inhibition.

experimental_workflow cluster_drug_admin Drug Administration cluster_induction Induction cluster_observation Observation cluster_analysis Data Analysis Test Compound (i.p.) Test Compound (i.p.) Acetic Acid (0.6%, i.p.) Acetic Acid (0.6%, i.p.) Test Compound (i.p.)->Acetic Acid (0.6%, i.p.) Vehicle Control (i.p.) Vehicle Control (i.p.) Vehicle Control (i.p.)->Acetic Acid (0.6%, i.p.) Count Writhing Responses (15 min) Count Writhing Responses (15 min) Acetic Acid (0.6%, i.p.)->Count Writhing Responses (15 min) Calculate % Protection Calculate % Protection Count Writhing Responses (15 min)->Calculate % Protection Determine ED50 Determine ED50 Calculate % Protection->Determine ED50

Caption: Workflow for the murine acetic acid-induced writhing test.

logical_relationship This compound scaffold This compound scaffold Derivative Synthesis Derivative Synthesis This compound scaffold->Derivative Synthesis In Vitro Screening In Vitro Screening Derivative Synthesis->In Vitro Screening In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Screening->In Vivo Efficacy Studies Lead Candidate Lead Candidate In Vivo Efficacy Studies->Lead Candidate

Caption: Logical progression of drug discovery from scaffold to lead candidate.

References

A Spectroscopic Showdown: Differentiating 4-formyl and 5-formyl pyrrole-2-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-formylpyrrole-2-carboxylic acid and 5-formylpyrrole-2-carboxylic acid reveals distinct analytical signatures crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, alongside experimental protocols for their synthesis and characterization.

The positional isomerism of the formyl group on the pyrrole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these two compounds. Understanding these differences is paramount for researchers working with pyrrole-based scaffolds, which are prevalent in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-formylpyrrole-2-carboxylic acid and 5-formylpyrrole-2-carboxylic acid.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between these isomers. The chemical shifts (δ) of the pyrrole ring protons and carbons are particularly informative.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-formylpyrrole-2-carboxylic acid Pyrrole H-3: ~7.3-7.5Pyrrole H-5: ~8.0-8.2Formyl H: ~9.7-9.9Carboxylic Acid H: ~12.0-13.0Pyrrole C-2: ~162-164Pyrrole C-3: ~120-122Pyrrole C-4: ~130-132Pyrrole C-5: ~135-137Formyl C: ~185-187Carboxylic Acid C: ~165-167
5-formylpyrrole-2-carboxylic acid Pyrrole H-3: ~7.0-7.2Pyrrole H-4: ~6.3-6.5Formyl H: ~9.5-9.7Carboxylic Acid H: ~12.0-13.0Pyrrole C-2: ~161-163Pyrrole C-3: ~118-120Pyrrole C-4: ~112-114Pyrrole C-5: ~140-142Formyl C: ~178-180Carboxylic Acid C: ~164-166

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. The key vibrational frequencies are associated with the carboxylic acid and formyl groups.

Compound Key IR Absorptions (cm⁻¹)
4-formylpyrrole-2-carboxylic acid ~3300-2500 (O-H stretch, broad)~1720-1700 (C=O stretch, carboxylic acid)~1680-1660 (C=O stretch, aldehyde)
5-formylpyrrole-2-carboxylic acid ~3300-2500 (O-H stretch, broad)~1725-1705 (C=O stretch, carboxylic acid)~1670-1650 (C=O stretch, aldehyde)
Mass Spectrometry and UV-Vis Spectroscopy

Mass spectrometry confirms the molecular weight of the isomers, while UV-Vis spectroscopy provides insights into their electronic transitions.

Technique 4-formylpyrrole-2-carboxylic acid 5-formylpyrrole-2-carboxylic acid
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 139Molecular Ion (M⁺): m/z 139
UV-Vis Spectroscopy (λmax, nm) ~280-290 nm~290-300 nm

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and spectroscopic analysis of these isomers.

Synthesis of 4-formylpyrrole-2-carboxylic acid and 5-formylpyrrole-2-carboxylic acid

These isomers can be synthesized from appropriate pyrrole precursors. A common method involves the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate ester, followed by hydrolysis of the ester group. The regioselectivity of the formylation can be influenced by the reaction conditions and the substituents on the pyrrole ring.

General Procedure for Vilsmeier-Haack Formylation:

  • To a solution of the pyrrole-2-carboxylate ester in a suitable solvent (e.g., DMF), add a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous base (e.g., sodium acetate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting formylated ester by column chromatography to separate the isomers.

General Procedure for Ester Hydrolysis:

  • Dissolve the isolated formylpyrrole-2-carboxylate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., NaOH or KOH).

  • Heat the mixture to reflux until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired formylpyrrole-2-carboxylic acid isomer.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent (e.g., methanol or ethanol).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the two isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Pyrrole-2-carboxylate Ester formylation Vilsmeier-Haack Formylation start->formylation separation Isomer Separation (Column Chromatography) formylation->separation hydrolysis_4 Ester Hydrolysis separation->hydrolysis_4 4-isomer hydrolysis_5 Ester Hydrolysis separation->hydrolysis_5 5-isomer product_4 4-formylpyrrole- 2-carboxylic acid hydrolysis_4->product_4 product_5 5-formylpyrrole- 2-carboxylic acid hydrolysis_5->product_5 nmr NMR (¹H, ¹³C) product_4->nmr ir IR product_4->ir ms Mass Spectrometry product_4->ms uv UV-Vis product_4->uv product_5->nmr product_5->ir product_5->ms product_5->uv

Synthesis and analysis workflow.

Logical Relationship of Spectroscopic Data

The position of the electron-withdrawing formyl group dictates the shielding and deshielding of the pyrrole ring protons and carbons, leading to the observed differences in their NMR spectra. This, in turn, affects the electronic transitions observed in UV-Vis spectroscopy.

G isomer Positional Isomerism (4-formyl vs. 5-formyl) electron_density Altered Electron Density Distribution on Pyrrole Ring isomer->electron_density functional_groups Presence of CHO and COOH isomer->functional_groups molecular_weight Identical Molecular Formula isomer->molecular_weight nmr_shifts Different ¹H and ¹³C NMR Chemical Shifts electron_density->nmr_shifts uv_lambda Shift in UV-Vis λmax electron_density->uv_lambda ir_vibrations Characteristic IR Vibrational Frequencies functional_groups->ir_vibrations ms_mz Same m/z Value in Mass Spectrum molecular_weight->ms_mz

Structure-Spectra relationship.

Safety Operating Guide

Proper Disposal of 4-Formyl-1H-pyrrole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations:

Based on the hazard profiles of structurally similar compounds, 4-Formyl-1H-pyrrole-2-carboxylic acid should be handled as a hazardous substance. Key potential hazards include:

  • Skin and eye irritation [1]

  • Respiratory tract irritation [1]

  • Harmful if swallowed

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Step-by-Step Disposal Protocol:

The following procedure outlines the recommended steps for the safe disposal of this compound, whether as a pure solid or in a solution.

  • Waste Identification and Segregation:

    • Treat all this compound and its containers as hazardous waste.

    • Do not mix this waste with non-hazardous materials.

    • Segregate solid waste from liquid waste.

    • Avoid mixing with incompatible chemicals. While specific incompatibility data is unavailable, as a general rule, avoid mixing with strong oxidizing agents, strong bases, or strong acids unless the reaction is part of a neutralization procedure.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition, free from leaks or residues on the exterior.

    • Liquid Waste (Solutions): Use a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used. Keep the container sealed when not in use.

    • Never use food-grade containers for chemical waste storage[2].

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

    • List all components of a mixture, including solvents and their approximate concentrations.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

    • Ensure secondary containment (such as a spill tray) is used to prevent the spread of potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Do not dispose of this compound down the drain or in the regular trash[1].

Experimental Protocols for Spills and Decontamination:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: This should include, at a minimum, safety goggles, chemical-resistant gloves, a lab coat, and, for larger spills, respiratory protection.

  • Contain the Spill:

    • Solid Spills: Gently sweep up the solid material to avoid creating dust. Place the collected material into a labeled hazardous waste container.

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.

Quantitative Data Summary:

As no specific SDS is available for this compound, quantitative data regarding toxicity, flammability, and exposure limits are not available. The table below summarizes the GHS Hazard statements for a closely related compound, Pyrrole-2-carboxylic acid, to provide an indication of potential hazards.

Hazard CategoryGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Data based on the Safety Data Sheet for Pyrrole-2-carboxylic acid.[1]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste (Solid or Liquid) segregate Segregate Waste (Avoid Mixing) start->segregate container Select Appropriate Waste Container segregate->container label_waste Label Container (Contents, Date, Hazards) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment request Request Pickup via EHS or Contractor containment->request pickup Professional Waste Pickup request->pickup end Proper Disposal at Licensed Facility pickup->end spill Spill Occurs ppe Don PPE spill->ppe contain_spill Contain & Absorb ppe->contain_spill collect_waste Collect as Hazardous Waste contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate decontaminate->label_waste Re-enter Workflow

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Formyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-Formyl-1H-pyrrole-2-carboxylic acid, designed for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., PVC).[2] A lab coat, overalls, or a PVC apron should also be worn.[2]Inspect gloves before use and use proper removal techniques to avoid skin contact.[1] For prolonged contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[2]
Respiratory Protection Air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.To be used as a backup to engineering controls.[1] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]

Operational and Disposal Plans

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling the product.[1][3]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material such as diatomite or universal binders.[3] Decontaminate surfaces by scrubbing with alcohol.[3]

  • Storage: Store the compound in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[3][4]

Disposal Protocol:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.[5]

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] It is often recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same professional disposal route.[5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in a Ventilated Fume Hood prep2->handle1 handle2 Weigh and Prepare Compound handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 disp1 Store Waste in a Secure Area clean2->disp1 disp2 Arrange for Professional Disposal disp1->disp2

References

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4-Formyl-1H-pyrrole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.